2-Amino-5-(trifluoromethyl)phenol
Description
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Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRAAUVZAXXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573628 | |
| Record name | 2-Amino-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-82-0 | |
| Record name | 2-Amino-5-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(trifluoromethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-5-(TRIFLUOROMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENX2MR5ALD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)phenol
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-Amino-5-(trifluoromethyl)phenol, a critical intermediate in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this compound a valuable building block in modern drug design.[1][2] This document explores the prevalent synthetic methodologies, focusing on the reduction of nitrophenol precursors. Detailed experimental protocols, mechanistic insights, and a comparative analysis of different strategies are presented to equip researchers and development professionals with the knowledge to make informed decisions for process optimization and scale-up.
Introduction: The Significance of Fluorination in Molecule Design
This compound, also known as 4-Amino-3-hydroxybenzotrifluoride, is a specialized aromatic compound whose value is intrinsically linked to its trifluoromethyl substituent. In medicinal chemistry, the -CF3 group is a bioisostere for chlorine but offers distinct advantages. Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can significantly improve a drug candidate's pharmacokinetic profile.[2] These enhancements include increased binding affinity to biological targets, improved membrane permeability, and a longer in-vivo half-life.[2][3] Consequently, this compound serves as a key starting material for a range of active pharmaceutical ingredients (APIs) and next-generation pesticides.[1][4][5]
The dual functionality of the molecule—an amine and a phenol—provides two reactive sites for diverse chemical transformations, allowing for the construction of complex molecular architectures.[3] This guide focuses on the most practical and scientifically robust methods for its synthesis, providing the causal reasoning behind procedural choices to ensure reproducibility and scalability.
Primary Synthetic Strategy: Reduction of 2-Nitro-5-(trifluoromethyl)phenol
The most common and industrially viable route to this compound is the reduction of its nitro precursor, 2-Nitro-5-(trifluoromethyl)phenol. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through several reliable methods, primarily catalytic hydrogenation.[5][6]
Synthesis of the Nitro Precursor
The starting material, 2-Nitro-5-(trifluoromethyl)phenol, can be synthesized from commercially available 4-chloro-3-nitrobenzotrifluoride via nucleophilic aromatic substitution. This reaction is a classic example of activating an aromatic ring towards substitution with a strong electron-withdrawing group (in this case, both -NO2 and -CF3).
Mechanistic Rationale: The strongly electron-withdrawing nitro and trifluoromethyl groups stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack of the hydroxide ion, thus facilitating the displacement of the chloride. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na+) effectively, leaving the hydroxide nucleophile more reactive.[3]
Catalytic Hydrogenation
Catalytic hydrogenation is the preferred method for reducing the nitro group due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[7]
Expert Insights:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and common choice for this transformation.[5][6] Raney Nickel is a more cost-effective alternative, though it may require more careful handling and higher pressures.[8] The catalyst loading is a critical parameter; typically 1-5 mol% is sufficient for complete conversion.
-
Solvent System: Protic solvents like methanol or ethanol are ideal as they readily dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface.
-
Hydrogen Source: While compressed hydrogen gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can also be employed, which may be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.[6]
Experimental Protocols & Workflow
The following protocols represent a validated methodology for the synthesis of this compound.
Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).
-
Reagent Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water (2 volumes) dropwise.
-
Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Acidify the aqueous mixture with concentrated HCl until the pH is ~1-2. This protonates the phenoxide to precipitate the phenol product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation to this compound
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-Nitro-5-(trifluoromethyl)phenol (1.0 eq) in methanol (10-15 volumes).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Adding the catalyst under inert gas is a critical safety step. Dry Pd/C is pyrophoric and can ignite flammable solvents like methanol in the presence of air.
-
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 3-4 atm or ~50 psi). Stir the reaction vigorously at room temperature.
-
Expert Insight: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which directly impacts the reaction rate.[8]
-
-
Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases.
-
Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety First: The Celite pad with the catalyst should not be allowed to dry completely in the air, as the catalyst can become pyrophoric again. It should be wetted with water before disposal.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Comparative Analysis of Synthesis Routes
While catalytic hydrogenation is dominant, other reduction methods exist. A comparative summary is provided below.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction (water byproduct), catalyst is recyclable. | Requires specialized pressure equipment; pyrophoric catalysts require careful handling. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids use of high-pressure H₂ gas; good for lab scale. | Stoichiometric byproduct formation; can be slower than direct hydrogenation. |
| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl | Inexpensive reagents; robust and reliable method. | Generates significant metallic waste; work-up can be cumbersome. |
Trustworthiness of Protocols: The catalytic hydrogenation route is the most self-validating system for industrial and research applications. The progress can be quantitatively monitored by pressure drop (H₂ uptake), and the reaction endpoint is clear. The purity of the final product is typically very high, often requiring minimal purification beyond filtration and solvent removal.
Conclusion
The synthesis of this compound is most effectively and cleanly achieved via the catalytic hydrogenation of its nitro precursor, 2-Nitro-5-(trifluoromethyl)phenol. This method stands out for its high efficiency, atom economy, and scalability. Understanding the mechanistic principles behind each step—from the nucleophilic substitution to form the precursor to the three-phase catalytic reduction—is paramount for process optimization, safety, and achieving high purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this vital chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | Benchchem [benchchem.com]
- 7. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
2-Amino-5-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its structure is characterized by a phenol ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of more complex molecules.[1] The presence of the trifluoromethyl (-CF3) moiety is particularly noteworthy, as this group is widely employed in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and applications of this important chemical intermediate.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative experimental setups.
| Property | Value | Source(s) |
| CAS Number | 454-82-0 | [1][5][6] |
| Molecular Formula | C₇H₆F₃NO | [1][5][6] |
| Molecular Weight | 177.12 g/mol | [1][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Hydroxy-4-(trifluoromethyl)aniline, 4-Amino-3-hydroxybenzotrifluoride | [5] |
| Boiling Point | 233.8°C (at 760 mmHg) | [1] |
| Density | 1.432 g/cm³ | [1] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)O)N | [5] |
| InChIKey | ILZRAAUVZAXXKZ-UHFFFAOYSA-N | [5] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂", fontcolor="#34A853"]; O [label="OH", fontcolor="#EA4335"]; CF3 [label="CF₃", fontcolor="#4285F4"];
// Position nodes to form the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Position functional groups N [pos="2.08,1.2!"]; O [pos="-2.08,1.2!"]; CF3 [pos="0,-2.4!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds (approximated with labels for simplicity in neato) lab1 [label="=", pos="-0.52,0.9!"]; lab2 [label="=", pos="-1.04,0!"]; lab3 [label="=", pos="0.52,-0.9!"]; lab4 [label="=", pos="1.04,0!"];
// Bonds to functional groups C1 -- O; C6 -- N; C4 -- CF3; }
Caption: 2D Structure of this compound.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is critical. The following sections describe the expected spectroscopic signatures for this molecule, which are essential for confirming its identity and purity after synthesis or before use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for unambiguous structure determination.[7]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine (NH₂) protons, and the hydroxyl (OH) proton. The aromatic region will display a complex splitting pattern due to the substitution. The electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effect of the -CF₃ group will cause the aromatic protons to have characteristic chemical shifts. The amine and hydroxyl proton signals can be broad and their positions may vary depending on the solvent and concentration.[8]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[8]
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9]
-
O-H and N-H Stretching: Broad and intense absorption bands are expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[9] The presence of two peaks in this region could suggest a primary amine.[10]
-
C-F Stretching: Strong, sharp absorption bands are characteristic of the C-F bonds in the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.
-
Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]
-
Molecular Ion Peak ([M]⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (~177.1).
-
Fragmentation: Common fragmentation patterns would involve the loss of small, stable molecules or radicals. The stability of the aromatic ring means that fragmentation will likely be dominated by the substituents.
Synthesis and Chemical Reactivity
Plausible Synthetic Routes
While multiple synthetic strategies can be envisioned, two common approaches in industrial and laboratory settings for analogous compounds include:
-
Reduction of a Nitro Precursor: A widely used method for preparing aromatic amines is the reduction of the corresponding nitro compound.[11] This would involve the synthesis of 2-nitro-5-(trifluoromethyl)phenol, followed by its reduction using standard methods such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).
-
Hydroxide Fusion of a Sulfonic Acid: Based on established industrial processes for aminophenols, a plausible route involves the high-temperature reaction of an alkali metal salt of an aminosulfonic acid with an alkali hydroxide.[11] This would start from 2-amino-5-(trifluoromethyl)benzenesulfonic acid and proceed via a nucleophilic aromatic substitution mechanism.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring.
-
Electrophilic Aromatic Substitution: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups.[12][13] This means the benzene ring is highly susceptible to electrophilic attack (e.g., halogenation, nitration) at the positions ortho and para to these groups. The positions C4 and C6 (relative to the -OH group) are the most activated sites.
-
Influence of the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing and deactivating.[8] This electronic pull increases the acidity of the phenolic proton compared to phenol itself and decreases the basicity of the amino group compared to aniline.
-
Reactions of the Functional Groups: The amino group can undergo diazotization, acylation, and alkylation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.
Caption: Logical relationship of functional groups and their influence on reactivity.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block.[1]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[1] The incorporation of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile, including its metabolic stability and membrane permeability.[3][4]
-
Agrochemicals: This compound is a precursor for pesticides and herbicides. The -CF₃ group often contributes to the enhanced efficacy and stability of these crop protection agents.[1][3]
-
Material Science: Due to its unique electronic properties and multiple reactive sites, it is utilized in the synthesis of novel polymers and specialty chemicals with potential applications in advanced materials.[1]
Safety and Handling
As a reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]
-
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Long-term Effects: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
-
-
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]
-
Avoid the formation and inhalation of dust and aerosols.[14]
-
Keep away from open flames and hot surfaces, as dust can be flammable.
-
-
Storage Conditions:
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its unique trifunctional aromatic structure. Its strategic importance in the pharmaceutical and agrochemical industries is primarily linked to the beneficial properties imparted by the trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher or scientist aiming to leverage this versatile building block for the synthesis of novel, high-performance molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 12. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]
- 13. Phenol - Wikipedia [en.wikipedia.org]
- 14. echemi.com [echemi.com]
CAS number 454-82-0 physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-4-(trifluoromethyl)aniline (CAS 454-82-0)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of the chemical compound identified by CAS number 454-82-0. While the initial topic request mentioned "2,3,5,6-Tetrafluoroterephthalonitrile," extensive database cross-referencing consistently associates CAS 454-82-0 with 2-Hydroxy-4-(trifluoromethyl)aniline and its isomers. This guide will focus on the accurately identified compound, offering in-depth data, experimental methodologies, and practical insights for its application in research and development. The document is structured to deliver not just data, but a foundational understanding of the causality behind the physical characteristics and the protocols for their verification.
Introduction and Compound Identification
The compound registered under CAS number 454-82-0 is 2-Hydroxy-4-(trifluoromethyl)aniline, a substituted aniline derivative.[1][2][3] It is also referred to in some literature as 2-Amino-5-(trifluoromethyl)phenol.[4][5][6] This fluorinated aromatic amine is a solid at room temperature, appearing as a white to light yellow crystalline powder.[3][7] Its molecular structure, featuring a hydroxyl group, an amino group, and a trifluoromethyl group on a benzene ring, imparts a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of molecules into which it is incorporated.[5]
It is crucial to note a discrepancy in some chemical databases where the topic of "2,3,5,6-Tetrafluoroterephthalonitrile" has been intermittently associated with this CAS number. However, the authoritative consensus points to 2-Hydroxy-4-(trifluoromethyl)aniline as the correct chemical identity for CAS 454-82-0.
Core Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in drug design, formulation, and synthesis. The following table summarizes the key physical data for 2-Hydroxy-4-(trifluoromethyl)aniline.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃NO | [1][5][8] |
| Molecular Weight | 177.12 g/mol | [3][5] |
| Melting Point | 114-115 °C | [1][8] |
| Boiling Point | 233.8 °C at 760 mmHg | [5][8] |
| Density | Approximately 1.4 g/cm³ | [8] |
| Appearance | White to light yellow solid powder | [7] |
| Solubility | Soluble in hot methanol and acetone.[9][10] |
Chemical Structure and Visualization
The spatial arrangement of functional groups in 2-Hydroxy-4-(trifluoromethyl)aniline is a key determinant of its physical and chemical behavior. The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the hydroxyl group and the basicity of the amino group.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-HYDROXY-4-(TRIFLUOROMETHYL)ANILINE | 454-82-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound [myskinrecipes.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 454-82-0 2-Hydroxy-4-(trifluoromethyl)aniline 2-羟基-4-三氟甲基苯胺 -Win-Win Chemical [win-winchemical.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. 四氟对苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Analytical Challenge of a Multifunctional Intermediate
An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-(trifluoromethyl)phenol
This compound is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an aniline, a phenol, and a trifluoromethyl group, presents a unique analytical puzzle. The electron-donating amino and hydroxyl groups and the potent electron-withdrawing trifluoromethyl group create a complex electronic environment that directly influences its spectroscopic and chromatographic behavior.[2][3]
This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of this compound. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust characterization workflow. The methodologies detailed herein are designed for researchers and drug development professionals who require absolute certainty in molecular identity and purity.
Physicochemical Properties Summary
A foundational understanding of a compound's properties is critical for designing appropriate analytical methods, from selecting chromatographic conditions to choosing NMR solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem CID: 15524277[4] |
| Molecular Weight | 177.12 g/mol | PubChem CID: 15524277[4] |
| IUPAC Name | This compound | PubChem CID: 15524277[4] |
| CAS Number | 454-82-0 | PubChem CID: 15524277[4] |
| Boiling Point | 233.8°C at 760 mmHg (Predicted) | MySkinRecipes[1] |
| Density | 1.432 g/cm³ (Predicted) | MySkinRecipes[1] |
The Strategic Workflow for Structure Elucidation
A multi-technique approach is non-negotiable for definitive structure elucidation. Each method provides a unique piece of the puzzle, and their collective data should converge to a single, consistent structural hypothesis. Our strategy prioritizes a logical flow from establishing purity to defining the molecular formula, identifying functional groups, and finally, mapping the precise atomic connectivity.
Caption: Integrated workflow for the structure elucidation of this compound.
Part 1: Purity Assessment and Molecular Formula Determination
High-Performance Liquid Chromatography (HPLC) for Purity
Expertise & Causality: Before any spectroscopic analysis, we must ensure the sample is a single component. HPLC is the gold standard for non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The trifluoromethyl group adds hydrophobicity, while the amino and hydroxyl groups provide polarity, making it well-suited for separation on a C18 column. A gradient elution is employed to ensure any potential impurities, which may have significantly different polarities, are resolved and eluted.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detector: Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.[5]
Trustworthiness: A single, sharp, and symmetrical peak with >99% peak area purity provides high confidence in the sample's integrity for subsequent spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Expertise & Causality: HRMS is critical for moving from a nominal mass to an exact mass, which directly yields the elemental composition. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺).
Experimental Protocol:
-
System: Thermo Scientific Q Exactive or equivalent Orbitrap mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Infusion: Direct infusion via syringe pump at 5 µL/min.
-
Sample Preparation: 100 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 275 °C.[6]
-
Resolution: 140,000 FWHM.
Trustworthiness: The protocol is self-validating by comparing the experimentally measured exact mass to the theoretical mass. A mass accuracy error of < 5 ppm provides unambiguous confirmation of the elemental formula C₇H₆F₃NO.
| Parameter | Theoretical Value | Experimental Result |
| Elemental Formula | C₇H₆F₃NO | C₇H₆F₃NO |
| Monoisotopic Mass | 177.04015 Da | 177.04010 Da (example) |
| Mass Accuracy | - | < 5 ppm |
Part 2: Functional Group and Carbon Skeleton Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, we expect to see distinct stretches for the O-H (phenol), N-H (amine), C-F (trifluoromethyl), and aromatic C-H bonds. The interaction between the amino and hydroxyl groups may lead to broadened peaks.[7]
Experimental Protocol:
-
System: PerkinElmer Spectrum Two or equivalent.
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans co-added.
-
Sample Preparation: A small amount of solid sample placed directly on the ATR crystal.
Trustworthiness: The presence of all expected bands validates the functional group profile derived from the molecular formula.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3450 - 3250 | O-H and N-H stretch | Broad, overlapping peaks[8][9] |
| 3100 - 3000 | Aromatic C-H stretch | Sharp, medium intensity |
| 1620 - 1580 | N-H bend / Aromatic C=C | Medium to strong peaks |
| 1350 - 1150 | C-F stretch (CF₃) | Very strong, characteristic bands[10] |
| 1250 - 1180 | Phenolic C-O stretch | Strong peak |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state. Given the plane of symmetry, we expect to see 7 distinct carbon signals. The powerful electron-withdrawing effect of the CF₃ group will cause the signal for this carbon to appear as a quartet due to C-F coupling and will significantly deshield the aromatic carbon it is attached to.[11]
Experimental Protocol:
-
System: Bruker Avance III 400 MHz or equivalent.
-
Solvent: DMSO-d₆ (chosen to solubilize the polar compound and allow observation of exchangeable protons in ¹H NMR).
-
Technique: Proton-decoupled ¹³C NMR.
-
Concentration: ~20 mg in 0.7 mL of solvent.
-
Acquisition: 1024 scans, 2-second relaxation delay.
Trustworthiness: The observation of 7 distinct signals, including a characteristic quartet for the CF₃ carbon and 6 aromatic carbons with shifts consistent with substituent effects, validates the core molecular skeleton.
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~150 | C-OH | Deshielded by oxygen |
| ~140 | C-NH₂ | Deshielded by nitrogen |
| ~125 (q, J ≈ 272 Hz) | -CF₃ | Quartet due to ¹JCF coupling[11] |
| ~128 (q, J ≈ 32 Hz) | C-CF₃ | Deshielded by CF₃, quartet by ²JCCF |
| ~115 - 120 | Aromatic CH | Shielded/deshielded by substituents |
| ~110 - 115 | Aromatic CH | Shielded/deshielded by substituents |
| ~105 - 110 | Aromatic CH | Shielded/deshielded by substituents |
Part 3: Definitive Connectivity Mapping
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR is the cornerstone for determining the substitution pattern on the aromatic ring. We expect to see three distinct aromatic proton signals. Their chemical shifts, integration (1H each), and coupling constants (J-values) will reveal their relative positions (ortho, meta, para). The broad, exchangeable signals for the -OH and -NH₂ protons will also be observed.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz or equivalent.
-
Solvent: DMSO-d₆.
-
Concentration: ~20 mg in 0.7 mL of solvent.
-
Acquisition: 16 scans, 5-second relaxation delay.
Trustworthiness: The observed coupling patterns must align perfectly with only one possible substitution isomer. For the 2,5-substitution pattern, we expect to see a doublet, a doublet of doublets, and another doublet, confirming the connectivity.
| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| ~9.5 | br s | - | -OH |
| ~7.0 | d | ~2 | H-6 |
| ~6.8 | dd | ~8, 2 | H-4 |
| ~6.7 | d | ~8 | H-3 |
| ~4.9 | br s | - | -NH₂ |
2D NMR for Unambiguous Confirmation
Expertise & Causality: While 1D NMR provides a strong hypothesis, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive, through-bond proof of connectivity.
-
HSQC: Correlates each proton directly to the carbon it is attached to, confirming the C-H assignments made from 1D spectra.
-
HMBC: Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for placing the substituents. For example, the proton at H-6 should show a correlation to the carbon bearing the amino group (C-2) and the carbon at C-4.
Caption: Key HMBC correlations confirming the substituent positions on the aromatic ring.
Conclusion: Synthesizing Data for Final Verification
The structure of this compound is definitively confirmed by the convergence of all analytical data.
-
HPLC established the sample's purity.
-
HRMS confirmed the elemental formula as C₇H₆F₃NO.
-
FTIR identified the required O-H, N-H, aromatic, and C-F functional groups.
-
¹³C NMR showed 7 unique carbons, including the characteristic quartet of the CF₃ group and its attached aromatic carbon.
-
¹H NMR revealed the 1,2,4-trisubstitution pattern on the aromatic ring through specific chemical shifts and coupling constants.
-
2D NMR (HMBC) provided the final, unambiguous proof of connectivity, linking specific protons to specific substituted carbons.
This rigorous, multi-technique workflow ensures the highest level of confidence in the structural assignment, a critical requirement for any application in regulated industries like pharmaceuticals and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]
- 4. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journalijbcrr.com [journalijbcrr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 2-Amino-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals underscores the importance of a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on its physicochemical characteristics, theoretical solubility considerations, and a detailed, field-proven methodology for its experimental determination. By equipping researchers with a robust understanding of how to approach the solubility assessment of this compound, this guide aims to facilitate its effective utilization in research and development endeavors.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem[1] |
| Molecular Weight | 177.12 g/mol | PubChem[1] |
| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |
| Boiling Point | 233.8 °C at 760 mmHg | MySkinRecipes[2] |
| Density | 1.432 g/cm³ | MySkinRecipes[2] |
| Computed XLogP3-AA | 1.8 | PubChem[1] |
The presence of both a hydrogen-bond-donating amino group (-NH₂) and a hydroxyl group (-OH), alongside the lipophilic trifluoromethyl group (-CF₃), imparts an amphiphilic character to the molecule. The computed XLogP3-AA value of 1.8 suggests a moderate lipophilicity, indicating that the compound will likely exhibit some solubility in both polar and non-polar environments, though the extent will vary significantly.
Estimated pKa and its Influence on Aqueous Solubility
This compound possesses two ionizable groups: the phenolic hydroxyl group and the aromatic amino group. The acidity (pKa) of these groups will profoundly influence the compound's aqueous solubility, as the ionization state changes with pH.
-
Phenolic Hydroxyl Group (Acidic pKa): The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 9.95)[3]. For comparison, 3-(Trifluoromethyl)phenol has a pKa of 9.08[4]. Therefore, the pKa of the hydroxyl group in this compound is estimated to be in the range of 8.5-9.5.
-
Amino Group (Basic pKa): The amino group is basic and will be protonated at acidic pH. The pKa of anilinium ions is typically around 4.6. The presence of the electron-withdrawing trifluoromethyl group will decrease the basicity of the amino group, likely resulting in a pKa below 4.
The pH-dependent equilibrium of this compound can be visualized as follows:
Caption: pH-dependent equilibrium of this compound.
This equilibrium indicates that the aqueous solubility of this compound is expected to be lowest in the pH range between its two pKa values (approximately pH 4-8) and will increase significantly at pH values below the amino group's pKa and above the phenolic hydroxyl group's pKa.
Theoretical Solubility Considerations
Based on the structure of this compound, its expected solubility in different classes of solvents can be predicted:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and hydroxyl groups can participate in hydrogen bonding with protic solvents, which should facilitate solubility. However, the trifluoromethyl group and the benzene ring contribute to hydrophobicity, which will limit its solubility in water. In alcohols like ethanol and methanol, the solubility is expected to be higher than in water due to the presence of the alkyl chains which can interact with the non-polar parts of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are excellent hydrogen bond acceptors and can effectively solvate the amino and hydroxyl groups. The overall polarity of these solvents will also accommodate the polar nature of the molecule. Therefore, this compound is expected to exhibit good solubility in solvents like DMSO and acetone.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar amino and hydroxyl groups, the solubility in non-polar solvents is expected to be low. While the trifluoromethyl group and the phenyl ring have non-polar character, the energetic penalty of desolvating the polar groups will likely hinder dissolution in these solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105[1]. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Mass Spectrometry of 2-Amino-5-(trifluoromethyl)phenol
Foreword: Charting the Analytical Course for a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. The strategic introduction of fluorine, often as a trifluoromethyl (-CF3) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Amino-5-(trifluoromethyl)phenol is one such molecule, serving as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its robust and accurate characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the final drug product.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular identification and quantification.[4][5] This guide eschews a one-size-fits-all template. Instead, it is structured to mirror the logical decision-making process an analytical scientist follows in the laboratory. We will journey from the foundational physicochemical properties of the molecule to the strategic selection of ionization techniques, delve into the predictable yet complex world of ion fragmentation, and culminate in practical, field-tested protocols. The objective is to provide not just the "how," but the critical "why" behind each analytical choice, empowering researchers to develop and validate robust MS-based methods for this important compound and its analogues.
Foundational Physicochemical Profile
Before any mass spectrometer can be tuned, a scientist must first understand the analyte. The molecular structure and properties of this compound dictate every subsequent decision in method development.
The molecule possesses three key features that influence its behavior in a mass spectrometer:
-
A basic amino group (-NH2): A prime target for protonation in positive-ion mode.
-
An acidic phenolic hydroxyl group (-OH): Readily deprotonated in negative-ion mode.
-
An electron-withdrawing trifluoromethyl group (-CF3): Significantly influences the molecule's electronic properties and fragmentation patterns.
A summary of its core properties is essential for initial instrument setup and theoretical calculations.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [6][7] |
| Average Molecular Weight | 177.12 g/mol | [3][6] |
| Monoisotopic Mass | 177.040148 Da | [6] |
| CAS Number | 454-82-0 | [6][7] |
| Boiling Point | 233.8°C at 760 mmHg | [3] |
| Topological Polar Surface Area | 46.3 Ų | [6] |
Strategic Ionization: The Gateway to Mass Analysis
The first and most critical experimental decision is the choice of ionization source. This choice is governed by the analyte's polarity, volatility, and thermal stability, as well as the analytical goal (e.g., confirmation of molecular weight vs. structural elucidation). For this compound, two primary pathways present themselves: Electrospray Ionization (ESI) for liquid-phase analysis and Electron Ionization (EI) for gas-phase analysis.
Electrospray Ionization (ESI): The Preferred Path for Sensitivity
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8][9][10] This makes it the ideal choice for confirming the molecular weight of this compound and for developing high-sensitivity quantitative assays, often coupled with liquid chromatography (LC-MS).
-
Causality for Choice: The presence of both a basic amine and an acidic phenol makes the molecule amphiprotic and thus exceptionally well-suited for ESI. It can be readily analyzed in either positive or negative ion mode, a versatility that can be exploited to move away from matrix interferences.
-
Expected Ions: The predictability of ion formation in ESI is a cornerstone of its utility.
| Ionization Mode | Proposed Ion | m/z (Monoisotopic) | Rationale |
| Positive Ion (ESI+) | [M+H]⁺ | 178.0474 | Protonation of the highly basic amino group is the most energetically favorable process. |
| Negative Ion (ESI-) | [M-H]⁻ | 176.0328 | Deprotonation of the acidic phenolic hydroxyl group is expected, especially at neutral or basic pH. |
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a "hard" ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[13]
-
Causality for Choice: While the compound's polarity and hydrogen-bonding capacity can make it challenging for GC analysis without derivatization, an EI mass spectrum provides a rich, fingerprint-like pattern invaluable for unambiguous structural confirmation and identifying unknown impurities.[14][15] The polarity can be overcome by converting the -NH2 and -OH groups into less polar derivatives (e.g., trimethylsilyl ethers/amines), which also improves volatility.
Decoding the Fragments: Tandem Mass Spectrometry (MS/MS) Analysis
Confirming the molecular weight is only the first step. For true certainty, especially in complex matrices like biological fluids or crude reaction mixtures, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., m/z 178.05) is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.
Predicted Fragmentation of the [M+H]⁺ Ion (m/z 178.05)
The fragmentation of the protonated molecule will be driven by the stability of the resulting neutral losses and product ions. The charge is localized on the amino group, influencing the initial fragmentation steps.
-
Pathway 1 (Loss of Ammonia and Carbon Monoxide): A common pathway for protonated aminophenols involves the initial loss of ammonia (NH₃) to yield an ion at m/z 161.04. This is often followed by the loss of carbon monoxide (CO) from the phenolic ring structure, resulting in a highly stable fragment at m/z 133.03.
-
Pathway 2 (Loss of Hydrogen Fluoride): The trifluoromethyl group can participate in rearrangement reactions. A potential, though less common, pathway is the elimination of a neutral hydrogen fluoride (HF) molecule, which would produce a fragment ion at m/z 158.03.
-
Pathway 3 (Loss of Trifluoromethyl Radical): Direct cleavage of the C-C bond connecting the trifluoromethyl group to the aromatic ring can lead to the loss of a trifluoromethyl radical (•CF₃). This would result in a product ion at m/z 109.04, corresponding to the protonated aminophenol fragment. The stability of the CF₃ radical makes this a plausible fragmentation channel.[16]
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. As a self-validating system, each protocol includes steps for preparing standards and blanks to ensure data integrity.
Protocol 1: LC-MS/MS for Quantification in a Biological Matrix
This protocol is designed for the sensitive quantification of the analyte in a sample like plasma, assuming a protein precipitation sample preparation.
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Generate a calibration curve (e.g., 1 to 1000 ng/mL) by serially diluting the stock solution in a 50:50 mixture of methanol:water.
-
For sample preparation, precipitate 100 µL of plasma with 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 178.1 -> 161.1 (Corresponds to [M+H]⁺ -> [M+H-NH₃]⁺)
-
Qualifier: 178.1 -> 133.1 (Corresponds to [M+H]⁺ -> [M+H-NH₃-CO]⁺)
-
-
Collision Energy: Optimize experimentally for maximum signal intensity (typically 15-25 eV).
-
Protocol 2: GC-MS for Impurity Identification
This protocol is designed for identifying impurities and confirming the structure of the main component via its EI fragmentation pattern.
-
Derivatization and Sample Preparation:
-
Evaporate 100 µL of a ~1 mg/mL solution of the sample in a suitable solvent (e.g., acetonitrile) to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatography Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Injector Temperature: 260°C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Source Temperature: 230°C.[15]
-
Mass Range: Scan from m/z 40 to 550.
-
Data Analysis: Identify the derivatized parent compound and any impurities. Compare the acquired spectra against a spectral library (e.g., NIST) and interpret the fragmentation patterns to elucidate unknown structures. The derivatized molecule will show characteristic losses of methyl (M-15) and t-butyldimethylsilyl (M-57) groups.
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that requires a strategic, informed approach. For sensitive quantification and analysis in biological systems, LC-MS with electrospray ionization is the undisputed method of choice, leveraging the molecule's inherent chemical properties to generate stable protonated or deprotonated molecular ions. For definitive structural elucidation and impurity profiling, GC-MS with electron ionization, preceded by a necessary derivatization step, provides a wealth of fragmentation data that serves as a structural fingerprint. By understanding the fundamental principles of ionization and fragmentation as they apply to this specific trifluoromethylated aminophenol, researchers can confidently develop and deploy robust, reliable, and fit-for-purpose analytical methods essential for advancing drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 17. benchchem.com [benchchem.com]
Illuminating the Path Forward: A Technical Guide to Investigating the Biological Potential of 2-Amino-5-(trifluoromethyl)phenol
A Foreword for the Modern Researcher: The landscape of drug discovery is one of perpetual exploration. While vast libraries of compounds are screened, a significant number of commercially available chemical intermediates remain underexplored for their therapeutic potential. This guide focuses on one such molecule: 2-Amino-5-(trifluoromethyl)phenol. Although primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activity is largely uncharacterized.[1] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the potential biological activities of this intriguing compound.
Introduction: Rationale for Investigation
This compound is an aromatic compound featuring an aminophenol core substituted with a trifluoromethyl (CF₃) group.[2][3] While direct biological data is scarce, its structural motifs provide a strong rationale for targeted investigation.
-
The Aminophenol Scaffold: Aminophenol derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[4][5][6][7] This core structure is a common feature in various pharmacologically active agents.
-
The Trifluoromethyl Group: The CF₃ group is a cornerstone of modern medicinal chemistry.[8][9][10][11] Its incorporation into a molecule can dramatically enhance key drug-like properties by:
-
Increasing Metabolic Stability: The strength of the carbon-fluorine bond makes the CF₃ group resistant to enzymatic degradation, often increasing a drug's half-life.[8][10]
-
Enhancing Lipophilicity: This property can improve a compound's ability to cross biological membranes, a crucial factor for reaching intracellular targets.[8][10]
-
Modulating Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lead to more potent and selective interactions with biological targets.[8][10]
-
The convergence of these two structural features in this compound presents a compelling case for its potential as a novel bioactive compound. This guide outlines a tiered, logical workflow to explore this potential, starting with broad cytotoxic screening and progressing to specific enzyme inhibition assays.
Tier 1: Foundational Cytotoxicity Screening
The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity[14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver)) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
The results of the MTT assay should be summarized in a table for clear comparison of the compound's potency across different cell lines.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HepG2 | Liver Cancer | Experimental Value |
| Additional Lines | ... | Experimental Value |
A low micromolar IC₅₀ value in one or more cell lines would suggest significant cytotoxic potential and warrant progression to Tier 2 investigations to elucidate the mechanism of action.
Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays
Based on the structural alerts from the aminophenol and trifluoromethyl moieties, several enzyme families represent high-probability targets. The following assays are proposed to screen for specific inhibitory activity.
Cyclooxygenase (COX) Inhibition
Rationale: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from the inhibition of COX enzymes (COX-1 and COX-2).[16] The trifluoromethyl group has been instrumental in developing selective COX-2 inhibitors.[10]
Workflow Diagram: COX Inhibition Screening
Caption: Workflow for assessing COX-1/COX-2 enzyme inhibition.
Experimental Protocol: COX Colorimetric Inhibitor Screening [17][18]
Objective: To determine if this compound selectively inhibits COX-1 or COX-2.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111).[17]
-
Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme, no inhibitor), and inhibitor testing (enzyme + test compound at various concentrations).
-
Inhibitor Addition: Add 10 µL of the test compound dilutions (prepared in DMSO) to the inhibitor wells. Add 10 µL of DMSO to the 100% activity wells.
-
Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[16]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid substrate to all wells.
-
Peroxidase Detection: The assay measures the peroxidase activity of COX. Add colorimetric substrate (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and monitor the change in absorbance at 590 nm for 5-10 minutes.[17]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate IC₅₀ values for both COX-1 and COX-2.
Tyrosinase Inhibition
Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.[19] Phenolic compounds are a well-known class of tyrosinase inhibitors.
Workflow Diagram: Tyrosinase Inhibition Screening
Caption: A streamlined workflow for tyrosinase inhibitor screening.
Experimental Protocol: Colorimetric Tyrosinase Inhibition Assay [20][21][22]
Objective: To evaluate the ability of this compound to inhibit mushroom tyrosinase activity.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized mushroom tyrosinase and tyrosinase substrate (e.g., L-DOPA) in the provided assay buffer according to the kit manufacturer's protocol (e.g., Sigma-Aldrich MAK257, Abcam ab204715).[20][22] Prepare a working solution of Kojic acid as a positive control inhibitor.[21]
-
Plate Setup: In a 96-well plate, add 20 µL of the test compound dilutions to the sample wells. Add 20 µL of Kojic acid solution to the positive control wells and 20 µL of assay buffer to the enzyme control wells.[20]
-
Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well. Mix and incubate for 10 minutes at 25°C.[21]
-
Reaction Initiation: Add 30 µL of the tyrosinase substrate solution to each well to start the reaction.[20]
-
Kinetic Measurement: Immediately measure the absorbance at 510 nm in a kinetic mode, recording readings every minute for 30-60 minutes.[19][22]
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[23]
Future Directions and Conclusion
The experimental framework detailed in this guide provides a robust starting point for characterizing the biological activity of this compound. Positive results in any of these assays would trigger further, more in-depth investigations:
-
Mechanism of Action Studies: If cytotoxicity is observed, follow-up assays (e.g., caspase activation, cell cycle analysis) can determine if cell death occurs via apoptosis or necrosis.
-
Lead Optimization: If promising enzyme inhibition is identified, a medicinal chemistry campaign could be initiated to synthesize analogs to improve potency and selectivity.
-
In Vivo Studies: Compounds with significant in vitro activity and favorable preliminary safety profiles would be candidates for evaluation in animal models of disease.
By systematically applying the principles of drug discovery, from broad screening to specific mechanistic studies, the scientific community can effectively evaluate the therapeutic potential of under-investigated molecules like this compound, potentially uncovering novel leads for the development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 23. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-5-(trifluoromethyl)phenol
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Amino-5-(trifluoromethyl)phenol (CAS No. 454-82-0), a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals. By synthesizing data from safety data sheets, analogous compound information, and established laboratory safety principles, this guide aims to provide a framework for minimizing risk and ensuring a safe laboratory environment.
The core philosophy of this guide is not just to present procedures, but to explain the scientific rationale behind them. Understanding the "why" behind a safety protocol is critical for developing a robust and adaptable safety culture in the dynamic environment of research and development.
Compound Profile and Hazard Identification
1.1. Physicochemical Data
A clear understanding of a compound's physical properties is the foundation of safe handling, influencing everything from storage to spill response.
| Property | Value | Source |
| CAS Number | 454-82-0 | [2][3] |
| Molecular Formula | C₇H₆F₃NO | [2][3] |
| Molecular Weight | 177.12 g/mol | [2][3] |
| Boiling Point | 233.8°C at 760 mmHg | [1] |
| Density | 1.432 g/cm³ | [1] |
| Appearance | Likely a solid | [5] |
1.2. GHS Classification and Hazard Statements (Anticipated)
While a consensus GHS classification is not available from the initial search results, based on structurally similar compounds like 2-Fluoro-5-(trifluoromethyl)phenol and general principles of phenol toxicity, a conservative classification is prudent.[4][6]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Phenols are known to be readily absorbed through the skin, and this can lead to systemic toxicity.[8][9]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[6][7] Phenolic compounds are corrosive and can cause chemical burns, which may be initially painless due to their local anesthetic properties.[8][9][10]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]
The trifluoromethyl group is generally stable, but decomposition under high heat (e.g., in a fire) could release hazardous hydrogen fluoride gas.[5]
Engineering Controls: The First Line of Defense
The primary directive in laboratory safety is to minimize exposure. Engineering controls are designed to achieve this by isolating the hazard from the operator.
2.1. Chemical Fume Hood
All work involving this compound, especially when handling the solid to prepare solutions or when heating, must be conducted in a certified chemical fume hood.[5][11] This is non-negotiable. The rationale is twofold:
-
Containment of Aerosols and Dust: Weighing and transferring the solid can generate fine dust particles that can be easily inhaled.
-
Vapor Control: Although the boiling point is high, heating the compound will increase its vapor pressure, posing an inhalation risk.
2.2. Ventilation
Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[6]
2.3. Proximity to Safety Equipment
An eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[5][8] This is a critical requirement due to the potential for severe skin and eye damage from phenolic compounds.
Personal Protective Equipment (PPE): A Deliberate Selection Process
PPE is the last line of defense and must be chosen based on a thorough risk assessment of the planned procedure. The following diagram outlines a decision-making workflow for PPE selection.
Caption: PPE selection workflow based on experimental parameters.
3.1. Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Increased Risk: When there is a potential for splashing (e.g., during transfers of solutions or reactions under reflux), a face shield should be worn in addition to chemical goggles.[5][6]
3.2. Skin Protection
-
Gloves: Phenols can penetrate standard nitrile gloves relatively quickly. Therefore, wearing appropriate chemical-resistant gloves is crucial.[9] Butyl rubber or neoprene gloves are often recommended for handling phenols.[5] For extended operations, consider double-gloving, with a nitrile glove as the inner layer and a more resistant glove as the outer layer. Always inspect gloves for tears or punctures before use.
-
Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental contact.[5][6]
3.3. Respiratory Protection In situations where dust or aerosols may be generated and engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]
Handling and Storage Protocols
4.1. Safe Handling
-
Avoid Formation of Dust and Aerosols: Handle the solid compound carefully to minimize dust generation.[4][7]
-
Grounding: For larger quantities, use non-sparking tools and take precautionary measures against static discharge to prevent ignition of dust or vapors.[6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[6][9]
4.2. Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Some suppliers recommend storage at 2-8°C, protected from light, and under an inert gas.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[5][12]
Emergency Procedures: A Self-Validating System
Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response.
5.1. Exposure Response
Caption: Flowchart for immediate actions upon exposure.
-
Skin Contact: Rapid decontamination is critical.[13] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][14] Some protocols for phenol exposure recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[8][15] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air.[4][14] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4][14] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[4] Do not induce vomiting.[14] Never give anything by mouth to an unconscious person.[14] Call a physician or Poison Control Center immediately.[4]
5.2. Spill Response
-
Small Spills: For small spills, and only if you are trained and have the appropriate PPE, you can proceed with cleanup.[5] Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material into a sealed container for hazardous waste disposal.[5][6]
-
Large Spills: Evacuate the area immediately and alert others.[5] Contact your institution's emergency response team.[5]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not pour down the drain.[5]
-
Solid Waste: Collect contaminated labware (e.g., pipette tips, tubes) in a designated, sealed container labeled as hazardous waste.[11]
-
Liquid Waste: Collect liquid waste in a compatible, sealed container, properly labeled with the full chemical name and concentration.[16]
-
Empty Containers: The first rinse of a container that held this compound should be collected and disposed of as hazardous waste.[16]
Conclusion
This compound is a valuable research chemical, but its potential hazards, particularly those associated with its phenolic structure, require stringent adherence to safety protocols. By understanding the rationale behind these procedures—from the necessity of a fume hood to the specific choice of glove material—researchers can create a self-validating system of safety that protects themselves and their colleagues. Always consult the most recent Safety Data Sheet from your supplier before use and perform a thorough risk assessment for any new experimental procedure.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 3. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. fishersci.com [fishersci.com]
- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding the Integrity of a Key Pharmaceutical Intermediate: A Technical Guide to the Storage of 2-Amino-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Amino-5-(trifluoromethyl)phenol in Synthesis and the Imperative of Proper Storage
This compound, a substituted aminophenol, is a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility is largely due to the presence of three key functional groups: an amino group, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, making it a desirable feature in drug design. The reactivity of the amino and hydroxyl groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures.
However, the very features that make this compound a valuable synthetic intermediate also render it susceptible to degradation if not stored under appropriate conditions. The presence of the electron-donating amino and hydroxyl groups on the aromatic ring makes it prone to oxidation, while the phenolic hydroxyl group can be sensitive to light. Degradation not only reduces the purity and potency of the material but can also lead to the formation of impurities that may be reactive or toxic, potentially compromising the quality, safety, and efficacy of the final product. This guide provides an in-depth technical overview of the optimal storage conditions for this compound, grounded in an understanding of its chemical properties and potential degradation pathways.
Physicochemical Properties: Understanding the Foundation of Stability
A thorough understanding of the physicochemical properties of this compound is fundamental to establishing appropriate storage and handling protocols. These properties dictate its reactivity and susceptibility to various environmental factors.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem[1] |
| Molecular Weight | 177.12 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Fisher Scientific |
| Melting Point | 154-158 °C | Apollo Scientific[2] |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents. | CymitQuimica[3] |
| pKa | Not explicitly found, but expected to have both acidic (phenol) and basic (amine) character. |
Recommended Storage Conditions: A Multi-faceted Approach to Preservation
To maintain the integrity of this compound, a multi-faceted approach to storage is essential, addressing key environmental factors that can induce degradation. The following conditions are recommended based on a synthesis of information from safety data sheets and general chemical principles.
Temperature: The Gatekeeper of Reactivity
Recommendation: Store in a cool, dry place. Several suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C). For long-term storage, refrigeration is the more prudent choice to minimize the rate of potential degradation reactions.
Causality: Chemical reactions, including degradation, are accelerated at higher temperatures. The Arrhenius equation describes this relationship, where a 10 °C increase in temperature can roughly double the reaction rate. Storing at a reduced temperature slows down kinetic processes, thereby preserving the compound's purity for a longer duration.
Atmosphere: Mitigating Oxidative Degradation
Recommendation: Store under an inert atmosphere, such as nitrogen or argon.
Causality: The aminophenol structure is susceptible to oxidation. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, can react with atmospheric oxygen. This can lead to the formation of colored impurities and a decrease in the active compound's concentration. An inert atmosphere displaces oxygen, effectively preventing oxidative degradation.
Light: Preventing Photochemical Reactions
Recommendation: Protect from light. Store in amber or opaque containers.
Causality: Phenolic compounds can be light-sensitive and undergo photodegradation. Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of free radicals and subsequent degradation products. Opaque or amber containers block the transmission of harmful wavelengths of light.
Moisture: A Catalyst for Undesired Reactions
Recommendation: Keep the container tightly closed in a dry environment.
Causality: Moisture can facilitate certain degradation pathways, such as hydrolysis, although this is less of a concern for the primary structure of this compound itself. More importantly, moisture can lead to clumping of the solid material and potentially accelerate degradation in the presence of other reactive species. A tightly sealed container prevents the ingress of atmospheric moisture.
Potential Degradation Pathways: A Mechanistic Understanding
Oxidation: The Primary Threat
The most probable degradation pathway for this compound is oxidation. The amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, which can proceed through several mechanisms, including autoxidation in the presence of air. The initial step likely involves the formation of a phenoxyl radical, which can then undergo further reactions to form quinone-imine structures and polymeric materials. These colored byproducts are often responsible for the discoloration of the material upon improper storage.
Photodegradation: The Impact of Light Energy
Exposure to light can initiate radical-based degradation pathways. The energy from photons can lead to the homolytic cleavage of bonds or the formation of excited states that are more reactive. For phenolic compounds, this can result in complex reaction cascades, leading to a variety of degradation products.
The diagram below illustrates the key factors to control for optimal storage and the potential degradation pathways that are mitigated.
Caption: Decision workflow for the optimal storage of this compound.
Experimental Protocols for Integrity Verification
To ensure the quality of this compound, especially after prolonged storage or when sourcing from a new supplier, it is crucial to have analytical methods in place to assess its purity and detect any potential degradation products.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for example, 280 nm.
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., acetonitrile).
-
Accurately weigh and dissolve the sample to be tested in the same solvent to a similar concentration.
-
-
Analysis:
-
Inject the reference standard and the sample solution into the HPLC system.
-
Compare the chromatograms. The purity of the sample can be calculated based on the area percentage of the main peak.
-
The presence of additional peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities.
-
Protocol 2: Forced Degradation Study (Illustrative)
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
Methodology:
-
Acidic Degradation: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Basic Degradation: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) for a defined period.
-
Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can separate the degradation products from the parent compound.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Conclusion: A Proactive Approach to Quality Assurance
The chemical integrity of this compound is paramount to its successful application in research and development. By implementing the storage conditions outlined in this guide—cool temperature, inert atmosphere, protection from light, and a dry environment—researchers and scientists can significantly mitigate the risk of degradation. A proactive approach to quality assurance, including the use of analytical methods to verify purity, ensures that this critical building block performs as expected, contributing to the reliable and reproducible synthesis of novel compounds. Understanding the "why" behind these storage recommendations, rooted in the physicochemical properties and potential degradation pathways of the molecule, empowers professionals to make informed decisions that safeguard the quality of their research and development endeavors.
References
An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)phenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Phenol
2-Amino-5-(trifluoromethyl)phenol is a key aromatic building block in modern medicinal chemistry and agrochemical synthesis. Its utility stems from the unique interplay of its three functional groups: a nucleophilic amine, an acidic phenol, and a powerfully electron-withdrawing trifluoromethyl group. The trifluoromethyl (-CF3) moiety is of particular significance in drug design.[1] Its incorporation into bioactive molecules can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role as a strategic intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 454-82-0 | [2] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| Boiling Point | 233.8°C at 760 mmHg | [3] |
| Density | 1.432 g/cm³ | [3] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound: A Two-Step Approach
The most common and industrially viable synthesis of this compound involves a two-step process starting from the readily available 4-chloro-3-nitrobenzotrifluoride. This process includes a nucleophilic aromatic substitution followed by the reduction of a nitro group.
Step 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol
Hypothetical Experimental Protocol for Step 1:
-
Reaction Setup: In a sealed reaction vessel, combine 4-chloro-3-nitrobenzotrifluoride (1.0 eq.) with a solution of sodium hydroxide (2.0 eq.) in a mixture of water and a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture with stirring to a temperature of 120-150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of 1-2. The product, 2-nitro-5-(trifluoromethyl)phenol, will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Reduction of 2-Nitro-5-(trifluoromethyl)phenol
The second step is the reduction of the nitro group of 2-nitro-5-(trifluoromethyl)phenol to an amine, yielding the final product. Catalytic hydrogenation is a widely used and efficient method for this transformation.[4]
Experimental Protocol for Step 2: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-5-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its amino and hydroxyl groups. Both are activating, ortho-, para-directing groups in electrophilic aromatic substitution, though the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring overall.[5] The primary utility of this compound lies in the reactions of its amine and hydroxyl functionalities.
Reactions of the Amino and Hydroxyl Groups
-
N-Acylation and O-Acylation: The amino group can be selectively acylated under standard conditions (e.g., using acyl chlorides or anhydrides in the presence of a base). The hydroxyl group can also be acylated, and the selectivity can often be controlled by the choice of reaction conditions.
-
N-Alkylation and O-Alkylation: Similar to acylation, both the nitrogen and oxygen atoms can be alkylated. O-alkylation is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.[6]
-
Cyclization Reactions: The ortho-disposition of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of heterocyclic compounds, most notably benzoxazoles.[5][6]
Synthesis of Benzoxazole Derivatives
The condensation of 2-aminophenols with carboxylic acids or their derivatives is a common and efficient method for the synthesis of benzoxazoles.[7]
General Experimental Protocol for Benzoxazole Synthesis:
-
Reaction Setup: In a reaction flask, combine this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation with a suitable catalyst.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150°C) for several hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(trifluoromethyl)benzoxazole derivative.
Caption: General scheme for the synthesis of benzoxazoles.
Application in Drug Discovery: A Case Study
The 2-hydroxy-4-(trifluoromethyl)phenyl moiety is a key structural feature in the development of novel therapeutic agents. A recent example is the discovery of ASP0965, a potent and orally active NLRP3 inflammasome inhibitor.[8] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.
ASP0965, with the chemical name 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, incorporates the this compound scaffold (after modification of the amino group).[8] This compound has demonstrated brain penetrability and efficacy in preclinical models of α-synucleinopathy, suggesting its potential as a clinical candidate for neurodegenerative diseases.[8]
Caption: Application of the this compound scaffold.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[3] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, protected from light.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its synthesis is achievable through a straightforward two-step process, and its reactivity is well-defined, offering multiple avenues for derivatization. The incorporation of its structural motif into advanced drug candidates like ASP0965 highlights its continued importance in the development of novel therapeutics. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its properties in their synthetic endeavors.
References
- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 2. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE CAS#: 400-67-9 [m.chemicalbook.com]
- 4. 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | Benchchem [benchchem.com]
- 5. 2-Methyl-5-(trifluoromethyl)benzoxazole | 175785-41-8 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-Amino-5-(trifluoromethyl)phenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a celebrated functional group, renowned for its ability to profoundly modulate the physicochemical and biological properties of a molecule.[1] This application note delves into the synthetic utility of a key trifluoromethyl-bearing building block: 2-Amino-5-(trifluoromethyl)phenol .
With its unique trifunctional benzenoid scaffold, comprising a nucleophilic amino group, an acidic hydroxyl group, and an electron-withdrawing trifluoromethyl group, this compound serves as a versatile precursor for the synthesis of a diverse array of complex molecules. The presence of the -CF3 group often enhances metabolic stability, lipophilicity, and binding affinity of the resulting compounds, making it a highly sought-after synthon in drug discovery and agrochemical research.
This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the synthesis of benzoxazole heterocycles. We will dissect the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for researchers and professionals in the field.
Core Applications: A Gateway to Privileged Heterocycles
The most prominent application of this compound in organic synthesis is its use as a precursor for the construction of 5-(trifluoromethyl)benzoxazoles. Benzoxazoles are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The synthesis of the benzoxazole ring from this compound typically proceeds via a condensation reaction with a suitable carbonyl-containing compound, followed by an intramolecular cyclization and dehydration. The general workflow for this transformation is depicted below.
Caption: General workflow for the synthesis of 5-(trifluoromethyl)benzoxazoles.
Mechanistic Insights: The Rationale Behind the Reaction
The formation of the benzoxazole ring from 2-aminophenols is a well-established transformation in organic chemistry. The reaction with an aldehyde, for instance, typically proceeds through the following key steps:
-
Nucleophilic Attack: The amino group of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.
-
Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a transient hemiaminal intermediate.
-
Dehydration to a Schiff Base: The hemiaminal readily undergoes dehydration to form a more stable Schiff base (imine) intermediate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the stability of intermediates.
-
Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step is often the key to forming the oxazole ring.
-
Aromatization: The resulting intermediate undergoes a final dehydration step to yield the stable, aromatic benzoxazole ring system.
The choice of catalyst and reaction conditions is crucial for the efficiency of this process. Acidic catalysts are often employed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. In contrast, for reactions with carboxylic acids, dehydrating agents or activating agents are typically required to facilitate the initial amide bond formation.
References
Application Notes and Protocols for 2-Amino-5-(trifluoromethyl)phenol in Synthetic Chemistry
Introduction: The Strategic Value of 2-Amino-5-(trifluoromethyl)phenol in Drug Discovery
This compound is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its utility stems from the unique interplay of its three key structural features: a nucleophilic aniline moiety, a phenolic hydroxyl group amenable to various transformations, and an electron-withdrawing trifluoromethyl (-CF₃) group. The -CF₃ group is a particularly valued substituent in modern drug design, known to enhance crucial pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, its incorporation into a molecular scaffold can lead to increased metabolic stability, improved lipophilicity (which can enhance membrane permeability), and stronger binding affinity to biological targets.[1]
This guide provides detailed experimental protocols for the application of this compound as a versatile starting material. We will explore its use in the synthesis of complex heterocyclic structures, such as NLRP3 inflammasome inhibitors, and detail fundamental transformations including O-alkylation, N-acylation, and C-N cross-coupling reactions. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions, reflecting field-proven insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | --INVALID-LINK-- |
| Molecular Weight | 177.12 g/mol | --INVALID-LINK-- |
| CAS Number | 454-82-0 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO | General Knowledge |
| Storage | Store at 2-8°C, protected from light | General Knowledge |
Application I: Synthesis of NLRP3 Inflammasome Inhibitor Scaffolds
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.[3] Consequently, NLRP3 inhibitors are a highly sought-after class of therapeutics. This compound serves as a key starting material for a novel class of potent, brain-penetrable NLRP3 inhibitors, such as the compound ASP0965.[3] The synthesis involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form a pyridazine intermediate, followed by a second SNAr reaction to introduce the final side chain.
Logical Workflow for NLRP3 Inhibitor Synthesis
Caption: Synthetic workflow for an NLRP3 inflammasome inhibitor.
Protocol 1: Synthesis of 2-(6-Chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (Intermediate 1)
This protocol outlines the initial coupling of this compound with 3,6-dichloro-4,5-dimethylpyridazine. The reaction proceeds via a diazotization of the aniline followed by an in situ reaction with the pyridazine, where the hydroxyl group is generated from the diazonium salt.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
3,6-Dichloro-4,5-dimethylpyridazine
-
1,4-Dioxane
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: In a round-bottom flask cooled to 0-5°C in an ice-water bath, dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and aqueous HCl.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature remains below 5°C. Stir the resulting mixture for 30 minutes at this temperature. The formation of the diazonium salt is critical for the subsequent coupling.
-
Coupling Reaction: To the diazonium salt solution, add 3,6-dichloro-4,5-dimethylpyridazine (1.2 eq.).
-
Allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired intermediate.
Protocol 2: Synthesis of 2-(6-{[(1R,2R)-2-Hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (Final Product)
This protocol describes the final nucleophilic aromatic substitution where the chlorine atom on the pyridazine intermediate is displaced by the amino group of (1R,2R)-2-aminocyclohexanol.
Materials:
-
2-(6-Chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (Intermediate 1)
-
(1R,2R)-2-Aminocyclohexanol
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine Intermediate 1 (1.0 eq.), (1R,2R)-2-aminocyclohexanol (1.5 eq.), and DIPEA (2.0 eq.) in NMP. The base (DIPEA) is essential to scavenge the HCl generated during the reaction.[4]
-
Seal the vessel and heat the mixture to 120°C. The use of a high-boiling polar aprotic solvent like NMP facilitates the SNAr reaction.[4]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final NLRP3 inhibitor.
Application II: Fundamental Derivatization Protocols
The presence of both an amino and a hydroxyl group allows for selective derivatization of this compound, making it a versatile scaffold for building diverse molecular libraries.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[5][6] The phenolic proton is more acidic than the protons on the amino group, allowing for selective deprotonation and subsequent alkylation.
Reaction Principle: The phenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide.[7][8]
Caption: Williamson Ether Synthesis of this compound.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction to 60-80°C and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature, pour into water, and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: N-Acylation
The amino group of this compound can be readily acylated to form amides using acyl chlorides or acid anhydrides. This modification can be useful for protecting the amine or for installing a group that modulates the compound's biological activity.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM and add pyridine (1.5 eq.). Cool the solution to 0°C.
-
Acylation: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the N-acylated product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 5: C-N Cross-Coupling via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[9][10] In this application, the amino group of this compound can act as the nucleophile to couple with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-dioxane, anhydrous and degassed
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%) to a dry reaction vessel.
-
Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat in an oil bath at 80-110°C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify by column chromatography.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Application of Trifluoromethylphenols in Modern Agrochemical Synthesis: A Focus on Phenylpyrazole Insecticide Precursors
Introduction: The Role of Fluorinated Phenols in Agrochemical Innovation
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into active agrochemical molecules is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. 2-Amino-5-(trifluoromethyl)phenol stands as a key exemplar of a fluorinated building block with significant potential in synthetic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the trifluoromethyl group and the directing effects of the amino and hydroxyl moieties, make it a valuable precursor for a range of complex chemical entities. While direct, large-scale applications in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are central to many potent active ingredients.
This application note will delve into the synthetic strategies surrounding a critical agrochemical intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, a key precursor to the widely-used phenylpyrazole insecticide, fipronil. Although industrial synthesis routes for this intermediate typically commence from alternative starting materials like 4-chlorobenzotrifluoride, the exploration of its synthesis provides a valuable framework for understanding the chemical transformations relevant to trifluoromethyl-substituted anilines and phenols. This guide is intended for researchers and professionals in the agrochemical and pharmaceutical industries, offering detailed protocols and mechanistic insights.
Core Intermediate Synthesis: 2,6-Dichloro-4-(trifluoromethyl)aniline
The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The following sections provide a comprehensive overview of a common industrial synthesis pathway.
Synthesis Pathway Overview
The most prevalent industrial synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline begins with 4-chlorobenzotrifluoride, which undergoes nitration followed by reduction of the nitro group to an amine, and subsequent chlorination.
Caption: Synthesis workflow for 2,6-dichloro-4-(trifluoromethyl)aniline.
Detailed Experimental Protocols
Step 1: Nitration of 4-Chlorobenzotrifluoride
-
Principle: Electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, attacks the benzene ring of 4-chlorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the chloro group is an ortho, para-director. The directing effects and steric hindrance favor the formation of 4-chloro-3-nitrobenzotrifluoride.
-
Protocol:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid (2.5 eq), add 4-chlorobenzotrifluoride (1.0 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-nitrobenzotrifluoride.
-
Step 2: Reduction of 4-Chloro-3-nitrobenzotrifluoride
-
Principle: The nitro group of 4-chloro-3-nitrobenzotrifluoride is reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Protocol:
-
In a hydrogenation vessel, dissolve the crude 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-chloro-2-aminobenzotrifluoride.
-
Step 3: Chlorination of 4-Chloro-2-aminobenzotrifluoride
-
Principle: Electrophilic aromatic substitution where chlorine is introduced onto the aromatic ring. The amino group is a strong activating and ortho, para-directing group. To achieve dichlorination at the desired positions, specific chlorinating agents and catalysts are employed.
-
Protocol:
-
Dissolve 4-chloro-2-aminobenzotrifluoride (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) (catalytic amount).
-
Bubble chlorine gas (Cl₂) (approximately 2.2 eq) through the solution at a controlled rate, maintaining the temperature between 20-30 °C.
-
Monitor the reaction by GC. The formation of monochlorinated and dichlorinated products will be observed.
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[1]
-
Application in Phenylpyrazole Insecticide Synthesis: The Case of Fipronil
2,6-Dichloro-4-(trifluoromethyl)aniline is a cornerstone in the synthesis of fipronil, a broad-spectrum insecticide.[2] It serves as the N-phenyl backbone of the pyrazole ring system.
Fipronil Synthesis Workflow
Caption: Key steps in the synthesis of Fipronil from its aniline precursor.
Protocol for Fipronil Synthesis (Illustrative)
Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[3]
-
Protocol:
-
Suspend 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Step 2: Condensation with Ethyl 2,3-dicyanopropionate
-
Principle: The diazonium salt undergoes a condensation reaction with a suitable three-carbon component, in this case, ethyl 2,3-dicyanopropionate, to form the pyrazole ring.
-
Protocol:
-
In a separate vessel, prepare a solution of ethyl 2,3-dicyanopropionate (1.0 eq) and a base (e.g., sodium acetate) in a suitable solvent like ethanol.
-
Slowly add the previously prepared cold diazonium salt solution to this mixture, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyanopyrazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 3: Introduction of the Trifluoromethylsulfenyl Group
-
Principle: The final step involves the introduction of the trifluoromethylsulfenyl group at the 4-position of the pyrazole ring, a key toxophore of fipronil.
-
Protocol:
-
Dissolve the pyrazole intermediate (1.0 eq) in a suitable aprotic solvent.
-
React with trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of a suitable base.
-
The reaction is typically carried out at low temperatures.
-
After the reaction is complete, the mixture is worked up by washing with water and evaporating the solvent.
-
The crude fipronil is then purified by recrystallization.[4]
-
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | 454-82-0 | C₇H₆F₃NO | 177.12 | Potential Starting Material |
| 4-Chlorobenzotrifluoride | 98-56-6 | C₇H₄ClF₃ | 180.55 | Industrial Starting Material |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | C₇H₄Cl₂F₃N | 230.02 | Key Intermediate for Fipronil |
| Fipronil | 120068-37-3 | C₁₂H₄Cl₂F₆N₄OS | 437.15 | Phenylpyrazole Insecticide (Final Product) |
Conclusion and Future Perspectives
While this compound is a structurally significant molecule, the industrial synthesis of key agrochemicals like fipronil currently relies on more established and economically viable routes. However, the synthetic methodologies outlined in this application note for the preparation of 2,6-dichloro-4-(trifluoromethyl)aniline and its subsequent conversion to fipronil highlight the fundamental chemical principles involved in the synthesis of complex, fluorinated agrochemicals. The exploration of novel synthetic pathways, potentially utilizing building blocks like this compound, remains an active area of research. Such endeavors could lead to more efficient, cost-effective, and environmentally benign production methods for the next generation of crop protection agents.
References
The Strategic Role of 2-Amino-5-(trifluoromethyl)phenol in the Synthesis of Advanced Active Pharmaceutical Ingredients
Abstract
This technical guide provides an in-depth exploration of 2-Amino-5-(trifluoromethyl)phenol as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will elucidate the chemical properties that make this molecule a valuable building block, with a particular focus on the influence of the trifluoromethyl group. Detailed, field-proven protocols for the synthesis of key pharmaceutical scaffolds, such as triazole derivatives, will be presented. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental methodologies.
Introduction: The Significance of Fluorinated Intermediates
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound (also known by synonyms such as 2-Hydroxy-4-(trifluoromethyl)aniline) is a versatile bifunctional molecule, possessing both a nucleophilic amino group and a phenolic hydroxyl group, making it an attractive starting material for the synthesis of complex APIs.[3] This guide will focus on the practical application of this intermediate, providing detailed protocols and the scientific rationale behind the synthetic steps.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | --INVALID-LINK-- |
| Molecular Weight | 177.12 g/mol | --INVALID-LINK-- |
| CAS Number | 454-82-0 | --INVALID-LINK-- |
| Appearance | Off-white to light brown crystalline powder | Commercially available |
| Solubility | Soluble in many organic solvents (e.g., alcohols, THF, DMF) | General chemical knowledge |
Application in the Synthesis of Triazole-Containing APIs: A Proposed Pathway to Rufinamide Analogs
The 1,2,3-triazole moiety is a key structural feature in a number of successful pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[4] Rufinamide, an anticonvulsant drug, features a 1,2,3-triazole core.[5][6][7] While the established synthesis of Rufinamide itself starts from 2,6-difluorobenzyl bromide, we present a scientifically robust, proposed synthetic pathway to access Rufinamide analogs, leveraging this compound as a key starting material. This pathway highlights the utility of this intermediate in constructing complex heterocyclic systems.
The overall proposed synthetic strategy involves the conversion of the amino group of this compound to an azide, followed by a [3+2] cycloaddition reaction with a suitable alkyne to form the triazole ring.
Caption: Proposed two-step synthesis of a Rufinamide analog from this compound.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthesis.
Protocol 1: Synthesis of 2-Azido-5-(trifluoromethyl)phenol
This protocol describes the conversion of the amino group of this compound to an azide via a diazotization reaction followed by quenching with sodium azide.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and deionized water at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise from the dropping funnel over 30 minutes. Stir the reaction mixture for an additional 30 minutes at this temperature.
-
Azide Formation: In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude 2-Azido-5-(trifluoromethyl)phenol.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Rufinamide Analog via [3+2] Cycloaddition
This protocol details the copper(I)-catalyzed "click" reaction between the synthesized aryl azide and an alkyne to form the 1,2,3-triazole ring.
Materials:
-
2-Azido-5-(trifluoromethyl)phenol (from Protocol 1)
-
Propiolamide
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tert-butanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Azido-5-(trifluoromethyl)phenol (1.0 eq), propiolamide (1.1 eq), and Copper(I) Iodide (0.1 eq).
-
Solvent and Base Addition: Add a mixture of tert-butanol and deionized water (1:1 v/v) as the solvent, followed by N,N-Diisopropylethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Reaction Completion: Once the starting materials are consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.
-
Work-up: Add ethyl acetate to the reaction mixture and wash with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final Rufinamide analog.
Causality and Self-Validation in Protocols
The choice of reagents and conditions in the provided protocols is based on established chemical principles to ensure high yield and purity.
-
Diazotization at Low Temperature: The diazotization of the amino group is performed at 0-5 °C because diazonium salts are generally unstable at higher temperatures and can decompose.[8]
-
Copper(I) Catalysis in Cycloaddition: The use of a copper(I) catalyst in the [3+2] cycloaddition reaction (a "click" reaction) ensures high regioselectivity, leading predominantly to the 1,4-disubstituted triazole isomer.[9][10] This is a well-established and highly reliable transformation in organic synthesis.
-
Inert Atmosphere: The cycloaddition reaction is conducted under an inert atmosphere to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.
The progress of each reaction can be monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC, providing a self-validating system for the described protocols.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The presence of the trifluoromethyl group offers significant advantages in modulating the properties of the final API. The detailed protocols provided herein for the synthesis of a Rufinamide analog via a triazole formation pathway demonstrate a practical application of this intermediate. These methodologies, grounded in established chemical principles, offer a reliable foundation for researchers and drug development professionals to explore the synthesis of novel therapeutic agents.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. troindia.in [troindia.in]
- 5. medkoo.com [medkoo.com]
- 6. Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes - Durham e-Theses [etheses.dur.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
synthetic routes to derivatives of 2-Amino-5-(trifluoromethyl)phenol
An Application Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)phenol Derivatives
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound, a key building block in modern chemistry. The trifluoromethyl group imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity, making its derivatives highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This document details robust protocols for the selective functionalization of the amino and hydroxyl groups, as well as the aromatic ring, providing researchers with the foundational knowledge to design and execute novel synthetic pathways. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
Introduction: The Significance of the Trifluoromethyl Moiety
The strategic incorporation of fluorine-containing groups, particularly the trifluoromethyl (–CF3) group, is a cornerstone of modern molecular design.[2][3] The –CF3 group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can significantly alter acidity, basicity, and conformation.[2] In drug discovery, these modifications are often employed to block metabolic hotspots, increase cell membrane permeability, and enhance interactions with biological targets, ultimately improving a compound's pharmacokinetic and pharmacodynamic profile.[1][2]
This compound serves as a versatile scaffold, presenting three distinct reactive centers for chemical modification: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the activated aromatic ring. This guide explores the selective derivatization at each of these sites to generate a diverse library of novel compounds.
Strategic Overview of Derivatization Pathways
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The amino and hydroxyl groups are prime targets for nucleophilic reactions, while the aromatic ring can undergo electrophilic substitution, guided by the cumulative directing effects of the substituents.
Caption: Key derivatization strategies for this compound.
N-Functionalization: Modifying the Amino Group
The amino group is a potent nucleophile and typically the most reactive site under neutral or basic conditions. Its functionalization is a common strategy for building amide and amine derivatives.
Protocol: N-Acylation via Acetic Anhydride
N-acylation is a fundamental transformation that converts the basic amino group into a neutral amide, significantly altering the electronic and steric properties of the molecule. This protocol describes a straightforward, catalyst-free method for N-acetylation.[4]
Principle: Acetic anhydride is a highly reactive acylating agent. The lone pair of the amino group nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of an acetate leaving group yields the stable amide product. The reaction is often performed without an external catalyst and can proceed efficiently in various solvents or even under solvent-free conditions.[4]
Caption: Workflow for the N-Acylation of this compound.
Experimental Protocol:
| Reagents & Materials | Amount | Supplier | Notes |
| This compound | 1.77 g (10.0 mmol) | Commercial | --- |
| Acetic Anhydride | 1.14 mL (12.0 mmol) | Commercial | Use fresh |
| Deionized Water (or THF) | 20 mL | --- | Solvent |
| Saturated NaHCO₃ solution | 50 mL | --- | For work-up |
| Ethyl Acetate | 100 mL | --- | For extraction |
| Anhydrous MgSO₄ | ~5 g | --- | Drying agent |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.77 g, 10.0 mmol).
-
Add deionized water (20 mL) and stir to create a suspension. Rationale: Water is an environmentally benign solvent, and this reaction proceeds efficiently in it.[4]
-
Slowly add acetic anhydride (1.14 mL, 12.0 mmol) to the stirring suspension at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 5-15 minutes, often indicated by the formation of a precipitate (the product).[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up A (Precipitation): If a thick precipitate forms, cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Work-up B (Extraction): If no precipitate forms, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL) to neutralize acetic acid. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
O-Functionalization: Targeting the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a potent phenoxide nucleophile, which is the key intermediate for O-alkylation and O-acylation reactions.
Protocol: O-Alkylation with an Alkyl Halide
This protocol details a base-promoted Williamson ether synthesis, a classic and reliable method for forming aryl ethers.[5]
Principle: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming the potassium phenoxide in situ. This phenoxide then acts as a nucleophile, attacking the alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to displace the halide and form the desired ether. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction.
Experimental Protocol:
| Reagents & Materials | Amount | Supplier | Notes |
| This compound | 1.77 g (10.0 mmol) | Commercial | --- |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.07 g (15.0 mmol) | Commercial | Finely powdered |
| Ethyl Iodide | 1.0 mL (12.5 mmol) | Commercial | Alkylating agent |
| N,N-Dimethylformamide (DMF) | 30 mL | --- | Anhydrous |
| Diethyl Ether | 150 mL | --- | For extraction |
| 1 M HCl solution | 50 mL | --- | For work-up |
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.77 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous DMF (30 mL) via syringe. Rationale: DMF is a polar aprotic solvent that effectively solvates cations, leaving the phenoxide anion more available for nucleophilic attack.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.0 mL, 12.5 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M HCl (1 x 50 mL) to remove any unreacted amine starting material, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain 2-ethoxy-4-(trifluoromethyl)aniline.
Synthesis of Heterocyclic Derivatives
The ortho-disposed amino and hydroxyl groups make this compound an ideal precursor for the synthesis of fused heterocyclic ring systems, which are privileged structures in medicinal chemistry.[6] One of the most common transformations is the construction of a benzoxazole ring.
Protocol: Phillips Condensation for Benzoxazole Synthesis
The Phillips condensation is a classic method for synthesizing benzoxazoles from o-aminophenols and carboxylic acids (or their derivatives) under acidic conditions.
Principle: The reaction proceeds via two key steps. First, the amino group is acylated by the carboxylic acid under heating to form an intermediate o-hydroxy amide. Second, this amide undergoes an acid-catalyzed intramolecular cyclodehydration, where the phenolic hydroxyl group attacks the amide carbonyl, followed by elimination of water to form the aromatic benzoxazole ring. Polyphosphoric acid (PPA) often serves as both the acidic catalyst and the dehydrating agent.
Caption: Reaction pathway for benzoxazole synthesis via Phillips Condensation.
Experimental Protocol:
| Reagents & Materials | Amount | Supplier | Notes |
| This compound | 0.885 g (5.0 mmol) | Commercial | --- |
| Benzoic Acid | 0.67 g (5.5 mmol) | Commercial | Example carboxylic acid |
| Polyphosphoric Acid (PPA) | ~10 g | Commercial | Catalyst & solvent |
| Ice-water | 200 mL | --- | For work-up |
| 10% NaOH solution | As needed | --- | For neutralization |
| Ethyl Acetate | 150 mL | --- | For extraction |
Procedure:
-
In a 50 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine this compound (0.885 g, 5.0 mmol), benzoic acid (0.67 g, 5.5 mmol), and polyphosphoric acid (~10 g).
-
Heat the viscous mixture to 180-200 °C with efficient stirring. Rationale: High temperature is required to drive both the initial acylation and the subsequent cyclodehydration.
-
Maintain the temperature for 4-5 hours. Monitor the reaction by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC.
-
Work-up: After the reaction is complete, cool the mixture to about 100 °C and carefully pour it onto 200 mL of crushed ice with vigorous stirring.
-
A precipitate should form. Carefully neutralize the acidic aqueous solution by the slow addition of 10% aqueous NaOH until the pH is ~7-8.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure 2-phenyl-6-(trifluoromethyl)benzo[d]oxazole.
Conclusion
This compound is a highly valuable and adaptable starting material for chemical synthesis. The protocols outlined in this guide provide robust and reproducible methods for the selective functionalization of its amino, hydroxyl, and aromatic moieties. By leveraging these distinct reactivities, researchers can access a wide array of derivatives, from simple amides and ethers to complex heterocyclic systems. These methodologies serve as a foundational toolkit for professionals in drug discovery and materials science, enabling the exploration of novel chemical space and the development of next-generation functional molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. sciencescholar.us [sciencescholar.us]
analytical methods for quantification of 2-Amino-5-(trifluoromethyl)phenol
An Application Note and Protocol for the Analytical Quantification of 2-Amino-5-(trifluoromethyl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound (CAS 454-82-0), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the trifluoromethyl group significantly enhances the biological activity and stability of target compounds, making precise quantification of this intermediate critical for process control, quality assurance, and regulatory compliance.[1] This document details two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system parameters, and troubleshooting guidance are provided to ensure researchers, scientists, and drug development professionals can achieve accurate and reproducible results.
Introduction and Physicochemical Properties
This compound is an aromatic organic compound featuring both an amine and a hydroxyl functional group. These groups, combined with the electron-withdrawing trifluoromethyl moiety, dictate its chemical reactivity and analytical behavior. Accurate quantification is paramount for ensuring the purity of starting materials, monitoring reaction progress, and characterizing the final product in synthetic chemistry workflows.
A summary of its key physicochemical properties is presented below, which informs the selection and optimization of analytical methodologies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 454-82-0 | Advanced ChemBlocks[3] |
| Molecular Formula | C₇H₆F₃NO | PubChem[2] |
| Molecular Weight | 177.12 g/mol | PubChem[2] |
| Boiling Point | 233.8°C at 760 mmHg | MySkinRecipes[1] |
| Density | 1.432 g/cm³ | MySkinRecipes[1] |
Method 1: Quantification by Reverse-Phase HPLC-UV
Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse method for the analysis of non-volatile and thermally labile compounds. A reverse-phase (RP) setup, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for separating aromatic compounds like this compound. The analyte's aromatic structure provides strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection. This method is robust, widely available, and provides excellent quantitative performance for routine analysis in quality control settings.[4][5]
Experimental Protocol: HPLC-UV
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4]
-
Reagents:
-
Labware: Volumetric flasks, pipettes, 0.2 µm syringe filters.
2.2. Chromatographic Conditions The following table outlines the recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Industry standard for separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | Isocratic or gradient elution can be used. Phosphoric acid improves peak shape by protonating the amine group and suppressing silanol interactions. For MS compatibility, use 0.1% formic acid.[4][6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures retention time stability and reproducibility.[7] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection Wavelength | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. For higher sensitivity, determine the maximum absorbance wavelength (λmax) using a PDA detector scan. |
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the this compound standard and dissolve it in a 25 mL volumetric flask using acetonitrile or the mobile phase as the diluent.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[4]
-
Sample Preparation: Dissolve the sample material (e.g., reaction mixture, formulation) in the mobile phase to achieve a theoretical concentration within the calibration range. Vortex and sonicate if necessary. Filter the final solution through a 0.2 µm syringe filter before injection to protect the column.[8]
2.4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of working standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH (International Council for Harmonisation) guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
| Specificity | Peak purity and resolution from adjacent peaks > 1.5 |
Method 2: Quantification by GC-MS with Derivatization
Principle and Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for analyzing complex mixtures or trace levels of the analyte.[9] However, the polar amine (-NH₂) and hydroxyl (-OH) groups on this compound make it non-volatile and prone to poor peak shape in a GC system. Therefore, a derivatization step is mandatory.[9][10] Derivatization converts the polar functional groups into less polar, more volatile analogues, significantly improving chromatographic performance. Silylation using an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach.[10]
Experimental Protocol: GC-MS
3.1. Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7][11]
-
Reagents:
-
This compound analytical standard.
-
Derivatizing Agent: MTBSTFA + 1% TBDMCS.
-
Solvent: Acetonitrile or Dichloromethane (anhydrous).
-
-
Labware: Autosampler vials with inserts, heating block or oven.
3.2. Derivatization Procedure Causality: This step is critical. MTBSTFA reacts with the active hydrogens on the phenol and amine groups to form tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. These derivatives are much more volatile and thermally stable, allowing for successful GC analysis.[10]
-
Prepare standard or sample solutions in an anhydrous solvent like acetonitrile in an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Seal the vial tightly and heat at 70-100 °C for 1-2 hours to ensure complete derivatization.[10]
-
Cool the vial to room temperature before injection.
3.3. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-bleed column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples; can be switched to splitless for trace analysis. |
| Oven Program | Initial 100°C, hold 2 min; ramp 15°C/min to 280°C, hold 5 min | A typical temperature program to separate the derivatized analyte from solvent and by-products. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Mass Range | Scan 50-500 amu | A wide scan range to capture the molecular ion and key fragments for identification. For quantification, Selected Ion Monitoring (SIM) of a specific, abundant ion will provide much greater sensitivity. |
3.4. Analysis and Quantification
-
Perform the derivatization procedure on a series of standards to create a calibration curve.
-
Inject the derivatized standards and samples into the GC-MS.
-
Identify the derivatized analyte peak by its retention time and mass spectrum. The mass spectrum provides a "fingerprint" for confident identification.
-
Quantify the analyte using the peak area of a characteristic ion (e.g., [M-57]⁺, corresponding to the loss of a tert-butyl group) plotted against concentration.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow highlighting the critical derivatization step.
Method Comparison and Troubleshooting
Method Selection Guide
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass fragmentation pattern. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range), especially in SIM mode. |
| Sample Prep | Simple (dissolve, filter). | More complex (requires derivatization). |
| Instrumentation Cost | Lower. | Higher. |
| Confirmation | Tentative (based on retention time). | Confident (based on mass spectrum). |
| Best For | Routine QC, purity assays, high-concentration samples. | Trace analysis, impurity identification, complex matrices. |
Common Troubleshooting Tips
| Issue | Potential Cause (HPLC) | Potential Cause (GC) | Solution |
| Peak Tailing | Active silanols on column; pH of mobile phase inappropriate. | Incomplete derivatization; active sites in the injector liner or column. | Use a well-endcapped column; ensure mobile phase pH is 2-3 units away from analyte pKa. / Optimize derivatization time/temp; use a deactivated liner. |
| Shifting Retention | Column temperature fluctuation; mobile phase composition drift. | Inconsistent oven temperature profile; carrier gas flow fluctuation. | Use a column oven; prepare fresh mobile phase daily. / Check GC oven calibration and gas supply. |
| Low Response | Incorrect wavelength; sample degradation; low concentration. | Poor derivatization yield; injector discrimination; leak in the system. | Verify λmax; check sample stability. / Optimize derivatization; check for leaks; use a pulsed splitless injection. |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. gcms.cz [gcms.cz]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Amino-5-(trifluoromethyl)phenol
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-5-(trifluoromethyl)phenol as a versatile building block for the synthesis of novel heterocyclic compounds. We delve into the unique chemical properties conferred by the trifluoromethyl group and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including benzoxazoles, phenoxazines, and proposed pathways for quinolines and benzodiazepines. This guide emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Heterocyclic Chemistry
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a powerful and widely adopted strategy in modern medicinal chemistry.[1] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a drug candidate.[1] These enhancements may manifest as improved potency, greater metabolic stability leading to a longer half-life, and increased membrane permeability for better oral bioavailability.[1]
This compound is a particularly valuable starting material as it possesses two reactive functionalities—an amino group and a hydroxyl group—in an ortho relationship on a benzene ring, pre-organized for cyclization reactions. The presence of the strongly electron-withdrawing -CF3 group at the 5-position modulates the nucleophilicity of the amino and hydroxyl groups, a critical consideration for the synthetic protocols detailed herein.
Synthesis of 6-(Trifluoromethyl)benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The condensation of o-aminophenols with various one-carbon electrophiles is the most direct route to this scaffold.[2]
Mechanism Overview: Condensation and Cyclization
The general mechanism involves the initial nucleophilic attack of the more reactive amino group of this compound on an electrophilic carbon (e.g., from a carboxylic acid, aldehyde, or acyl chloride), followed by an intramolecular cyclization of the resulting intermediate and subsequent dehydration to form the aromatic benzoxazole ring.[2]
References
Catalytic Applications of 2-Amino-5-(trifluoromethyl)phenol Derivatives: A Guide for Researchers
Introduction: The Strategic Role of Fluorinated Phenols in Catalysis
The incorporation of fluorine-containing moieties into catalyst structures has become a powerful strategy in modern synthetic chemistry. The unique electronic properties of the trifluoromethyl group (–CF₃), such as its strong electron-withdrawing nature and high lipophilicity, can profoundly influence the catalytic activity, selectivity, and stability of both organocatalysts and metal complexes. 2-Amino-5-(trifluoromethyl)phenol is a versatile building block that offers a unique combination of a coordinating amino group, a reactive phenolic hydroxyl group, and the influential trifluoromethyl substituent. This application note provides a comprehensive guide to the synthesis and potential catalytic applications of derivatives of this compound, with a focus on Schiff base metal complexes in oxidation reactions. While specific catalytic data for derivatives of this compound are emerging, the protocols and principles outlined herein are based on well-established precedents for structurally similar compounds and provide a robust framework for exploration.
Core Concept: From Aminophenol to Catalytically Active Schiff Base Complexes
The primary route to unlocking the catalytic potential of this compound involves its conversion into Schiff bases. These compounds, formed by the condensation of the primary amine with an aldehyde, are exceptional ligands capable of coordinating with a variety of transition metals. The resulting metal complexes often exhibit remarkable catalytic activity.[1][2]
The general workflow for harnessing the catalytic applications of this compound is depicted below:
Figure 1: General workflow from this compound to its catalytic application.
Application Note I: Synthesis of a Trifluoromethyl-Substituted Schiff Base Ligand
The condensation of this compound with an aldehyde, such as salicylaldehyde, yields a tridentate Schiff base ligand. The trifluoromethyl group is expected to modulate the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.
Protocol 1: Synthesis of 2-(((2-hydroxy-4-(trifluoromethyl)phenyl)imino)methyl)phenol
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of salicylaldehyde.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization:
The synthesized Schiff base can be characterized by standard analytical techniques:
| Technique | Expected Observations |
| FT-IR | Appearance of a strong C=N (imine) stretching band around 1615 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine. |
| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm. |
| ¹³C NMR | Appearance of a signal for the imine carbon around 160-165 ppm. |
| Mass Spec. | Molecular ion peak corresponding to the expected molecular weight of the Schiff base. |
Application Note II: Synthesis of a Copper(II) Schiff Base Complex for Catalytic Oxidation
Copper(II) complexes of Schiff bases are well-known catalysts for a variety of oxidation reactions.[3][4][5] The following protocol describes a general method for the synthesis of a copper(II) complex using the trifluoromethyl-substituted Schiff base ligand.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex
Materials:
-
2-(((2-hydroxy-4-(trifluoromethyl)phenyl)imino)methyl)phenol (from Protocol 1)
-
Copper(II) Acetate Monohydrate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2 mmol of the Schiff base ligand in 20 mL of warm methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of methanol.
-
Slowly add the copper(II) acetate solution to the stirred solution of the Schiff base ligand.
-
A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting solid complex is collected by vacuum filtration, washed with methanol, and dried.[6]
Figure 2: Workflow for the synthesis of the Copper(II) Schiff Base Complex.
Application Note III: Catalytic Oxidation of Benzyl Alcohol
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Copper(II)-Schiff base complexes have demonstrated efficacy as catalysts for this reaction, often utilizing hydrogen peroxide as a green oxidant.[3][7]
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Copper(II)-Schiff Base Complex (from Protocol 2)
-
Benzyl Alcohol
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Gas Chromatograph (GC) for analysis
Procedure:
-
In a reaction vial, add the Copper(II)-Schiff Base Complex (e.g., 1-5 mol%).
-
Add acetonitrile as the solvent (e.g., 5 mL).
-
Add benzyl alcohol (the substrate, e.g., 1 mmol).
-
Stir the mixture at a controlled temperature (e.g., 70 °C).
-
Initiate the reaction by the dropwise addition of hydrogen peroxide (e.g., 2-3 equivalents).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.[3]
Expected Performance:
The performance of the catalyst can be evaluated based on the following parameters:
| Parameter | Description | Typical Values for Analogous Systems |
| Conversion (%) | The percentage of the starting material (benzyl alcohol) that has been consumed. | Can exceed 90%[3] |
| Selectivity (%) | The percentage of the converted starting material that has formed the desired product (benzaldehyde). | Often high, with minimal over-oxidation to benzoic acid.[7] |
| Turnover Number (TON) | Moles of product per mole of catalyst. | Varies depending on reaction conditions. |
| Turnover Frequency (TOF) | TON per unit time. | Varies depending on reaction conditions. |
Mechanistic Insights: The Role of the Metal Center
The catalytic cycle for the oxidation of alcohols by copper(II)-Schiff base complexes is believed to involve the coordination of the alcohol to the copper center, followed by the activation of the oxidant (e.g., H₂O₂) and subsequent oxidation of the alcohol. The trifluoromethyl group on the Schiff base ligand can influence the Lewis acidity of the copper center, potentially enhancing its catalytic activity.
Figure 3: A simplified proposed catalytic cycle for alcohol oxidation.
Conclusion and Future Outlook
This compound serves as a valuable and strategic precursor for the development of novel catalysts. Through its conversion to Schiff base ligands and subsequent complexation with transition metals, a new class of catalysts can be accessed. The protocols provided herein offer a solid foundation for researchers to synthesize these catalysts and explore their applications, particularly in the realm of selective oxidation reactions. The electron-withdrawing nature of the trifluoromethyl group is poised to offer unique advantages in catalyst design, opening avenues for the development of highly efficient and robust catalytic systems. Further research into the catalytic scope of these complexes, including their potential in asymmetric catalysis, is a promising area for future investigation.
References
- 1. jetir.org [jetir.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Schiff base catalysts for the oxidation of benzyl alcohol to benzaldehyde [ouci.dntb.gov.ua]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0). This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. This compound is a valuable building block in the pharmaceutical and agrochemical industries, primarily due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl (-CF₃) group.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield and purity.
Section 1: Overview of a Common Synthetic Strategy
The synthesis of this compound is typically a multi-step process. A prevalent and industrially relevant route begins with 4-chloro-3-nitrobenzotrifluoride. This approach involves a sequence of nitration, nucleophilic aromatic substitution (SₙAr) to introduce the hydroxyl group, and finally, reduction of the nitro group to the desired amine.
The general workflow is outlined below. Understanding this sequence is crucial for diagnosing issues at each stage of the process.
Caption: General workflow for synthesizing this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Problem 1: Low Yield or Stalled Reaction during Hydroxylation (Step B → C)
Q: I am attempting the hydroxylation of 4-chloro-3-nitrobenzotrifluoride with sodium hydroxide, but the reaction shows low conversion even after prolonged heating. What are the likely causes and solutions?
A: This is a critical and often challenging SₙAr reaction. The low reactivity can be attributed to several factors. The trifluoromethyl group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, but the chlorine atom is not as labile as other leaving groups.
-
Causality & Solution:
-
Insufficient Temperature/Pressure: This reaction often requires high temperatures (130-160 °C) and, in many cases, elevated pressure to proceed at a reasonable rate. The use of a sealed reaction vessel or a pressure reactor is highly recommended. The goal is to overcome the activation energy for the Meisenheimer complex formation and subsequent chloride displacement.
-
Solvent Choice: While aqueous NaOH is common, the use of a polar, aprotic co-solvent like DMSO or DMF can improve the solubility of the organic substrate and accelerate the reaction rate. However, be mindful that these solvents can decompose at very high temperatures.
-
Base Concentration: Ensure the molar excess of the hydroxide source (e.g., NaOH, KOH) is sufficient. A 2-3 molar equivalent is a typical starting point. An insufficient amount of base will result in a stalled reaction.
-
Deactivated Substrate: Verify the purity of your starting material (4-chloro-3-nitrobenzotrifluoride). Any non-nitrated starting material (4-chlorobenzotrifluoride) will not react under these conditions and will reduce your apparent conversion and final yield.
-
Problem 2: Incomplete Reduction of the Nitro Group (Step C → D)
Q: My TLC analysis consistently shows the presence of the starting nitro-phenol alongside my desired amino-phenol product. How can I drive the reduction to completion?
A: The reduction of an aromatic nitro group is generally efficient, but several factors can lead to an incomplete reaction.
-
Causality & Solution:
-
Catalyst Inactivity (for Catalytic Hydrogenation): If using a catalyst like Palladium on Carbon (Pd/C), ensure it is active. Use a fresh batch of catalyst and ensure the reaction is adequately purged with an inert gas before introducing hydrogen. Catalyst poisoning by residual impurities (like sulfur compounds) from previous steps can halt the reaction. Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can also help.
-
Insufficient Reductant (for Metal/Acid Reduction): When using methods like Fe/HCl or SnCl₂/HCl, the stoichiometry is critical. A significant excess of the metal reductant (e.g., 3-5 equivalents of iron powder) is necessary to ensure complete conversion. The reaction is often exothermic; maintaining a moderately elevated temperature (e.g., 60-80 °C) can improve the reaction rate.
-
Poor Mass Transfer: In heterogeneous reactions (both catalytic hydrogenation and metal/acid), vigorous stirring is essential to ensure proper contact between the substrate, reagents, and catalyst.
-
pH Control: In metal/acid reductions, maintaining an acidic environment is crucial for the reaction to proceed.
-
Problem 3: Product Darkens and Decomposes During Isolation
Q: After a successful reaction, my isolated this compound is dark-colored and seems to degrade upon standing or during solvent removal. Why is this happening and how can I prevent it?
A: Aminophenols are notoriously susceptible to oxidation, especially in the presence of air, light, and trace metals. The electron-donating amino group and hydroxyl group make the aromatic ring highly activated and prone to forming colored quinone-imine type byproducts.
-
Causality & Solution:
-
Oxidation: This is the most common cause.
-
Workup Under Inert Atmosphere: Perform the aqueous workup and extractions under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous phase during workup can help prevent oxidation.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
-
-
Light Sensitivity: Protect the compound from direct light during and after isolation by wrapping flasks in aluminum foil.
-
Purification Method: Avoid prolonged heating during purification. If performing distillation, use a high vacuum to keep the temperature as low as possible. For column chromatography, use deoxygenated solvents and work quickly. The product should be stored under an inert atmosphere in a dark, cool place.[1]
-
Caption: Troubleshooting decision tree for low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound? A1: The synthesis involves several hazardous materials and conditions.
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. The reaction must be performed with extreme caution, with slow addition of the nitrating agent and efficient cooling.
-
High-Pressure Reactions: The hydroxylation step may require a pressure vessel. Ensure the equipment is properly rated and maintained, and use a blast shield.
-
Flammable Solvents & Hydrogen Gas: Standard precautions for handling flammable organic solvents are required. If performing catalytic hydrogenation, ensure the system is leak-proof and properly purged to avoid creating an explosive mixture of hydrogen and air.
-
Toxicity: The intermediates, such as nitro- and chloro-aromatics, should be handled with care as they are potentially toxic.[3][4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Q2: How does the trifluoromethyl (-CF₃) group affect the reaction conditions? A2: The -CF₃ group is a powerful deactivating, meta-directing group in electrophilic aromatic substitution (like nitration) and a strong activating group in nucleophilic aromatic substitution (SₙAr).
-
For Nitration: It directs the incoming nitro group to the meta position, which is why starting with 4-chlorobenzotrifluoride reliably yields 4-chloro-3-nitrobenzotrifluoride.
-
For SₙAr (Hydroxylation): Its strong electron-withdrawing nature stabilizes the negative charge in the Meisenheimer intermediate, making the aromatic ring more susceptible to nucleophilic attack by the hydroxide ion. This is essential for the displacement of the chloro group.
Q3: What analytical methods are best for monitoring reaction progress and confirming product identity? A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of intermediates and the final product, helping to identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): The definitive method for structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the -CF₃ group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and identification of volatile impurities.
Section 4: Detailed Experimental Protocol
This section provides a representative protocol for the final reduction step.
Protocol: Reduction of 2-Nitro-5-(trifluoromethyl)phenol to this compound
Reagents & Equipment:
-
2-Nitro-5-(trifluoromethyl)phenol
-
Iron powder (Fe), <100 mesh
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of iron powder (4.0 eq.) in a 1:1 mixture of ethanol and water.
-
Acidification: Heat the slurry to 70-80 °C with vigorous stirring and add a small amount of concentrated HCl (approx. 0.2 eq.) to activate the iron surface.
-
Substrate Addition: Dissolve 2-Nitro-5-(trifluoromethyl)phenol (1.0 eq.) in a minimal amount of ethanol and add it portion-wise to the hot iron slurry. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the yellow nitro-compound spot and the appearance of a new, UV-active spot for the aminophenol indicates conversion. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Workup - Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous solution, add ethyl acetate. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which may be a light brown or off-white solid, can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Section 5: Data Summary Table
The following table summarizes the key transformations and typical outcomes.
| Step | Transformation | Key Reagents | Typical Conditions | Expected Yield | Common Impurities |
| 1 | Nitration | HNO₃, H₂SO₄ | 0-10 °C, 2-4 h | >90% | Dinitro compounds, regioisomers |
| 2 | Hydroxylation | NaOH or KOH | 130-160 °C, 4-8 h (pressure) | 70-85% | Unreacted starting material |
| 3 | Reduction | Fe/HCl or H₂/Pd/C | 70-80 °C or RT/50 psi H₂ | 85-95% | Unreacted nitro-phenol, over-reduction byproducts |
Section 6: References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Sandmeyer Trifluoromethylation. Organic Chemistry Portal. --INVALID-LINK--
-
2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE CAS#: 400-67-9. ChemicalBook. --INVALID-LINK--
-
This compound. MySkinRecipes. --INVALID-LINK--
-
Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Buchwald -Hartwig Amination. OpenOChem Learn. --INVALID-LINK--
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. ResearchGate. --INVALID-LINK--
-
2-Amino-5-(trifluoromethoxy)phenol | CAS 117338-14-4. Benchchem. --INVALID-LINK--
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development - ACS Publications. --INVALID-LINK--
-
This compound | C7H6F3NO | CID 15524277. PubChem. --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. --INVALID-LINK--
-
2-Amino-5-nitro-4-(trifluoromethyl)phenol (FLU-3). ACUBIOCHEM. --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate. --INVALID-LINK--
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. --INVALID-LINK--
-
2-Amino-5-chloro-3-nitrobenzotrifluoride | C7H4ClF3N2O2 | CID 2737644. PubChem. --INVALID-LINK--
-
2-Amino-5-hydroxybenzotrifluoride. Apollo Scientific. --INVALID-LINK--
-
4-amino-2-chloro-5-nitrobenzotrifluoride cas:35375-74-7. Zhengzhou Alfa Chemical Co.,Ltd. --INVALID-LINK--
-
2-Amino-4-chloro-5-(trifluoromethyl)phenol | C7H5ClF3NO | CID 66880478. PubChem. --INVALID-LINK--
-
Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents. --INVALID-LINK--
-
Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. --INVALID-LINK--
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
A Technical Guide to 2-Allyl-5-(trifluoromethyl)phenol: Nomenclature, Synthesis, and Biological Potential. Benchchem. --INVALID-LINK--
-
2-Amino-5-nitrophenol synthesis. ChemicalBook. --INVALID-LINK--
-
Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride. PPRTV Library. --INVALID-LINK--
-
Benzenamine, 2-chloro-5-(trifluoromethyl)- | C7H5ClF3N | CID 8475. PubChem. --INVALID-LINK--
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate. --INVALID-LINK--
-
Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate. --INVALID-LINK--
-
An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. Benchchem. --INVALID-LINK--
-
Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. Benchchem. --INVALID-LINK--
-
2-amino-5-methylphenol and 2-amino-5-chlorophenol.. ResearchGate. --INVALID-LINK--
-
Mechanism of Aromatic Amino Acid Hydroxylation. PMC - PubMed Central - NIH. --INVALID-LINK--
-
3-Amino-4-chlorobenzotrifluoride: Key Intermediate for Pharmaceutical and Pesticide Industries. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
References
identifying side products in 2-Amino-5-(trifluoromethyl)phenol reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions.
Section 1: Understanding the Reactivity of this compound
This compound is a versatile building block characterized by three key reactive sites: a nucleophilic primary amine, a nucleophilic and acidic phenol, and an electron-rich aromatic ring. The interplay between these groups, influenced by the strongly electron-withdrawing trifluoromethyl (-CF₃) group, dictates its reaction profile and the potential for side product formation. This guide will focus on two of the most common transformations: Acylation and Diazotization reactions.
Section 2: Acylation Reactions - Troubleshooting Guide
Acylation of this compound is frequently performed to protect the amine or phenol, or to introduce new functional groups. However, the presence of two nucleophilic centers (the amino nitrogen and the phenolic oxygen) can lead to a mixture of products.
Q1: I am trying to perform an N-acylation on this compound, but I'm seeing multiple products in my LC-MS. What are they?
You are likely observing a mixture of N-acylated, O-acylated, and potentially di-acylated products. The phenol and amino groups are both nucleophilic and can compete for the acylating agent.
-
Expected Product: N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide (N-acylation)
-
Primary Side Product: 2-Amino-5-(trifluoromethyl)phenyl acetate (O-acylation)
-
Possible Side Product: N-(2-acetoxy-4-(trifluoromethyl)phenyl)acetamide (Di-acylation)
-
Possible Side Product: Acylated aromatic ring (C-acylation, Friedel-Crafts type)[1]
Causality: The reaction outcome is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: O-acylation is often faster as the phenolic oxygen can be a more reactive nucleophile, especially under basic conditions where it is deprotonated to the phenoxide. This pathway leads to the ester.
-
Thermodynamic Control: The N-acylated product (the amide) is generally more stable. Over time, or at higher temperatures, the O-acylated product can rearrange to the N-acylated product. The use of certain catalysts can also favor the formation of the more stable C-acylated product.
Q2: Why am I seeing a C-acylated side product? I thought this was a nucleophilic substitution.
While N- and O-acylation are nucleophilic acyl substitutions, C-acylation can occur via a Friedel-Crafts acylation mechanism, especially if a Lewis acid catalyst (like AlCl₃) is used.[2][3] Furthermore, the O-acylated ester can undergo a Fries rearrangement in the presence of a Lewis acid or strong Brønsted acid (like trifluoromethanesulfonic acid) to yield ortho- and para-hydroxyaryl ketones.[4] Given the substitution pattern, this would lead to an acylated product ortho to the hydroxyl group.
Visualizing Acylation Pathways
Caption: Competing pathways in the acylation of this compound.
Q3: How can I selectively achieve N-acylation and minimize these side products?
To favor N-acylation, you need to exploit the differences in reactivity and stability.
| Strategy | Rationale | Key Parameters |
| pH Control | At mildly acidic to neutral pH, the amino group is more nucleophilic than the hydroxyl group. Under strongly basic conditions, the phenol is deprotonated to the highly nucleophilic phenoxide, favoring O-acylation. | Buffer the reaction around pH 7-8. Avoid strong bases like NaOH or LDA if O-acylation is a problem. |
| Solvent Choice | Aprotic solvents are generally preferred. Protic solvents can solvate the amine, reducing its nucleophilicity. | Use solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. |
| Temperature | Run the reaction at room temperature or slightly elevated temperatures to allow the kinetically formed O-acyl product to rearrange to the more stable N-acyl product. Avoid very high temperatures which might promote C-acylation or degradation. | Start at 0°C to control the initial exotherm, then allow to warm to 25-40°C. |
| Catalyst | Avoid Lewis acids (AlCl₃, FeCl₃) which strongly promote Friedel-Crafts acylation and the Fries rearrangement.[2] Use of a non-nucleophilic base like pyridine or triethylamine is standard. | Use 1.1-1.5 equivalents of triethylamine or pyridine. |
Section 3: Diazotization Reactions - Troubleshooting Guide
Diazotization converts the primary aromatic amine into a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., via Sandmeyer or Schiemann reactions).[5]
Q1: My diazotization reaction is turning dark brown/black and giving low yields. What is happening?
This is a common observation and typically points to two issues: decomposition of the diazonium salt and unwanted coupling reactions.
-
Decomposition: Aryl diazonium salts are notoriously unstable, especially in solution and at elevated temperatures.[5] The diazonium group can be displaced by water (forming a phenol), leading back to a starting material-like structure (in this case, 4-(Trifluoromethyl)catechol), or by other nucleophiles. The release of N₂ gas is a hallmark of this decomposition.[6]
-
Self-Coupling: The newly formed diazonium salt is an electrophile. It can react with the electron-rich phenol ring of another molecule of this compound (or the product diazonium salt) that has not yet reacted. This forms colored azo compounds, which are responsible for the dark coloration.[7]
Q2: Besides decomposition and self-coupling, are there other potential side products?
Yes, you should be aware of:
-
Incomplete Diazotization: Unreacted starting material will remain. This is often due to insufficient acid or sodium nitrite, or temperatures being too low for the reaction to proceed to completion.
-
Oxidation Products: The reaction is run under acidic, oxidative conditions (from nitrous acid). The phenol ring is activated and susceptible to oxidation, which can lead to quinone-like structures or polymeric tars.[8]
Troubleshooting Workflow for Diazotization
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-(trifluoromethyl)phenol
Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The unique electronic properties of this molecule—stemming from the strongly electron-withdrawing trifluoromethyl group—present specific challenges and opportunities in synthesis that this guide will address.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and electronic features of this compound I should be aware of?
A1: The molecule's reactivity is dominated by three key features:
-
Electron-Withdrawing CF₃ Group: The trifluoromethyl group at the 5-position is a powerful electron-withdrawing group.[1] This significantly lowers the pKa of the phenolic hydroxyl group (making it more acidic than phenol) and reduces the nucleophilicity of the aniline amino group.
-
Ortho Amino and Hydroxyl Groups: The adjacent amino (-NH₂) and hydroxyl (-OH) groups can engage in intramolecular hydrogen bonding. This proximity can also lead to chelation with metal catalysts, influencing reactivity in cross-coupling reactions.
-
Reactivity Profile: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the CF₃ group. Reactions will primarily occur at the existing amino and hydroxyl functionalities.
Q2: My solid this compound has developed a dark color upon storage. Can I still use it?
A2: Dark coloration (typically brown or black) is a common issue with aminophenols and indicates oxidation.[2][3][4] While minor discoloration might not affect certain robust reactions, it is best practice to use pure, colorless starting material. The colored oxidation byproducts can introduce impurities, lower yields, and complicate purification.[2] For optimal results, purify the discolored material by recrystallization.
Q3: How should I properly store this compound to prevent degradation?
A3: To minimize oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored container to protect it from air and light.[2] For long-term storage, consider converting it to its more stable hydrochloride salt.[2]
Q4: What are the typical pKa values for the amino and hydroxyl groups?
Troubleshooting Reaction Failures and Optimizing Conditions
This section provides a systematic approach to diagnosing and solving common issues encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in N- vs. O-Acylation/Alkylation
Problem: My reaction with an electrophile (e.g., acyl chloride, alkyl halide) results in a mixture of N-functionalized, O-functionalized, and sometimes di-functionalized products.
Possible Causes & Solutions:
-
Cause A: Inappropriate Base Selection. The choice of base is critical for differentiating the nucleophilicity of the amine and the phenoxide. The phenol is significantly more acidic than the N-H proton.
-
Solution: To favor O-alkylation , use a base that is strong enough to deprotonate the phenol but not the amine, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like acetone or DMF.[6] To favor N-acylation , the reaction can often be run with a mild, non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the acid byproduct, or even without a base, relying on the amine's inherent nucleophilicity.
-
-
Cause B: Reaction Temperature. Higher temperatures can lead to a loss of selectivity.
-
Solution: Begin reactions at a low temperature (e.g., 0 °C) and allow them to slowly warm to room temperature. This often favors the kinetically preferred product.
-
-
Cause C: Lack of Protecting Groups. For complex syntheses requiring absolute regioselectivity, a protection-deprotection strategy is the most robust approach.[7]
Workflow for Achieving Regioselectivity:
Below is a decision-making workflow to guide your experimental design for achieving regioselective functionalization.
Caption: Decision workflow for regioselective N- vs. O-functionalization.
Issue 2: Low Yield or Failure in Palladium-Catalyzed Cross-Coupling Reactions
Problem: I am attempting a Suzuki or Buchwald-Hartwig amination reaction using the phenol or amine moiety, but the reaction is sluggish, gives low yields, or fails completely.
Possible Causes & Solutions:
-
Cause A (For Suzuki Coupling): Inefficient Formation of the Boronate Ester. If using the hydroxyl group, it must first be converted to a better leaving group, such as a triflate (-OTf), before coupling. Direct coupling of the phenol is challenging.
-
Solution: Convert the phenol to the corresponding triflate using triflic anhydride and a base like pyridine. The resulting aryl triflate is an excellent substrate for Suzuki-Miyaura cross-coupling.
-
-
Cause B (For Buchwald-Hartwig Amination): Catalyst Inhibition/Deactivation. The ortho-hydroxyl group can potentially chelate to the palladium center, inhibiting the catalytic cycle.
-
Solution:
-
Ligand Choice is Critical: Bulky, electron-rich phosphine ligands are essential.[9] For challenging substrates, consider using advanced biaryl phosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ligands, which have shown success in coupling substrates with functional groups that can coordinate to the metal.[10]
-
Protecting the Hydroxyl Group: Protecting the phenol as an ether (e.g., methyl or benzyl ether) prior to the coupling reaction can prevent catalyst inhibition.[7] The protecting group can be removed in a subsequent step.
-
-
-
Cause C: Incorrect Base. The choice of base is crucial in Pd-catalyzed couplings. Strong, non-nucleophilic bases are typically required.
Experimental Protocol: Suzuki-Miyaura Coupling of the Corresponding Aryl Triflate
This protocol assumes the successful synthesis of 2-Amino-5-(trifluoromethyl)phenyl triflate.
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[11]
-
Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 3: Diazotization and Subsequent Reactions Yielding Tar or Low Purity Products
Problem: The diazotization of the amino group proceeds poorly, or the subsequent Sandmeyer-type reaction results in a complex mixture.
Possible Causes & Solutions:
-
Cause A: Reduced Nucleophilicity of the Amine. The electron-withdrawing CF₃ group deactivates the aniline, making the initial nitrosation step slower than for electron-rich anilines. However, studies have shown that electron-deficient anilines can still be diazotized effectively.[12][13]
-
Solution: Ensure the standard conditions for diazotization are strictly followed: treat a solution of the aminophenol in a strong acid (e.g., HCl, H₂SO₄) with an aqueous solution of sodium nitrite (NaNO₂) at 0-5 °C.[14] The key is maintaining a low temperature to prevent the diazonium salt from decomposing.
-
-
Cause B: Instability of the Diazonium Salt. While the electron-withdrawing group can stabilize the diazonium salt to some extent, the presence of the ortho-hydroxyl group can complicate matters, potentially leading to intramolecular side reactions.
-
Solution: Use the generated diazonium salt immediately in the subsequent reaction without attempting to isolate it. Prepare the solution for the next step (e.g., a solution of CuCl for a Sandmeyer reaction) and add the cold diazonium salt solution to it promptly.
-
Troubleshooting Diagram for Diazotization:
Caption: Troubleshooting flowchart for diazotization reactions.
Summary of Key Reaction Parameters
The following table summarizes recommended starting conditions for common transformations. Note that optimization is often required.
| Reaction Type | Reagents | Base | Solvent | Temperature (°C) | Key Considerations |
| O-Alkylation | Alkyl Halide (1.2 eq.) | K₂CO₃ (1.5 eq.) | Acetone or DMF | Reflux | Favored over N-alkylation with this base.[6] |
| N-Acylation | Acyl Chloride (1.1 eq.) | Pyridine or TEA | CH₂Cl₂ or THF | 0 to RT | Amine is less nucleophilic; may require longer reaction times. |
| Suzuki Coupling | Arylboronic Acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2.0 eq.) | Dioxane/H₂O (4:1) | 90-100 | Requires prior conversion of phenol to triflate. |
| Buchwald-Hartwig | Aryl Halide (1.0 eq.), Pd₂(dba)₃/Ligand | NaOt-Bu (1.2 eq.) | Toluene or Dioxane | 80-110 | Ligand choice is critical; consider protecting the -OH group.[9][10] |
| Diazotization | NaNO₂ (1.1 eq.), HCl (3 eq.) | N/A | Water/Acid | 0-5 | Maintain low temperature; use diazonium salt immediately.[14] |
This guide provides a foundational framework for working with this compound. Successful synthesis relies on a careful consideration of its unique electronic nature and the judicious choice of reagents and conditions to control selectivity and maximize yield.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
Technical Support Center: Degradation Pathways of 2-Amino-5-(trifluoromethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-(trifluoromethyl)phenol. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experiments involving the degradation of this compound. My aim is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and design robust experimental protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary anticipated degradation pathways for this compound?
A1: Based on the chemical structure, featuring an electron-donating amino group and a hydroxyl group on an aromatic ring with a strongly electron-withdrawing trifluoromethyl group, we can anticipate several degradation pathways:
-
Oxidative Degradation: The aminophenol structure is susceptible to oxidation, which can be initiated by atmospheric oxygen, enzymatic action, or chemical oxidants. This can lead to the formation of quinone-imine intermediates, which are highly reactive and can subsequently polymerize into complex, often colored, mixtures.
-
Photodegradation: Aromatic compounds, especially phenols, can undergo photolysis upon exposure to UV light. For trifluoromethylphenols, this can lead to the cleavage of the C-CF3 bond, potentially forming trifluoroacetic acid (TFA) and other degradation products. The presence of an amino group is known to significantly decrease the photolytic half-life of related compounds.[1]
-
Microbial Degradation: While the trifluoromethyl group generally increases resistance to microbial degradation, certain microorganisms can metabolize fluorinated aromatic compounds.[2] The likely pathway involves initial hydroxylation of the aromatic ring to form a catechol derivative, followed by ring-cleavage (often meta-cleavage for substituted phenols).[3][4]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the pH, solvent, and exposure to light and oxygen.
-
pH: In alkaline solutions, the phenoxide anion is more susceptible to oxidation than the protonated phenol. Therefore, degradation is often accelerated at higher pH.
-
Solvents: Protic solvents may participate in degradation reactions, while aprotic solvents might offer better stability for short-term storage.
-
Light and Oxygen: As mentioned, exposure to UV light and oxygen will likely promote degradation. It is recommended to store solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (2-8°C) to minimize degradation.[5]
Q3: What are the expected major degradation products?
A3: Key potential degradation products include:
-
Oxidation Products: Quinone-imines and subsequent polymerization products.
-
Photodegradation Products: Trifluoroacetic acid (TFA) and potentially hydroxylated or ring-opened byproducts.[1][6]
-
Microbial Metabolites: Catechol derivatives (e.g., 3-(trifluoromethyl)catechol), and products of ring cleavage such as 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid.[3]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid discoloration of the sample solution (e.g., turning brown or black). | Oxidation of the aminophenol to form colored polymeric products. | 1. Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon. 2. Use deoxygenated solvents: Sparge solvents with an inert gas before use. 3. Control pH: Maintain a neutral or slightly acidic pH if compatible with your experiment. 4. Add antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite if it does not interfere with your analysis. |
| Inconsistent results in degradation rate studies. | Uncontrolled exposure to light or temperature fluctuations. Contamination of reagents or glassware. | 1. Standardize light exposure: Use a light-controlled chamber or wrap reaction vessels in aluminum foil for dark controls. 2. Maintain constant temperature: Use a temperature-controlled water bath or incubator. 3. Ensure reagent and glassware cleanliness: Use high-purity solvents and acid-wash glassware to remove any trace metal catalysts. |
| Difficulty in identifying degradation products by LC-MS or GC-MS. | Formation of highly polar or volatile products. Co-elution of isomers. Low concentration of intermediates. | 1. Use appropriate chromatography: For polar products, consider HILIC or a polar-embedded reverse-phase column. For volatile products, GC-MS is more suitable.[7][8] 2. Optimize separation: Adjust the mobile phase gradient, pH, and column temperature to improve the resolution of isomers. 3. Concentrate your sample: Use solid-phase extraction (SPE) to concentrate low-level intermediates before analysis. |
| Low mass balance in degradation studies (sum of quantified compounds is significantly less than the initial amount). | Formation of non-extractable or non-detectable products (e.g., polymers, CO2). Adsorption of the compound or its degradation products to the vessel walls. | 1. Analyze for polymers: Use techniques like Size Exclusion Chromatography (SEC) to check for high molecular weight products. 2. Use radiolabeled compound: If feasible, using a 14C-labeled starting material can help track all carbon-containing products, including CO2 and bound residues. 3. Check for adsorption: Analyze solvent rinses of the reaction vessel to quantify any adsorbed material. |
III. Experimental Protocols
Here are detailed protocols for common experiments related to the degradation of this compound.
Protocol 1: Photodegradation Study
Objective: To determine the photodegradation rate of this compound and identify major photoproducts.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Phosphate buffer (pH 5, 7, and 9)
-
Quartz reaction vessels
-
UV lamp (e.g., 365 nm)
-
HPLC-UV-MS system
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working solutions (e.g., 10 µM) in each of the phosphate buffers.
-
Transfer the solutions to quartz reaction vessels.
-
Prepare dark controls by wrapping identical vessels in aluminum foil.
-
Place the vessels under the UV lamp. Ensure a constant distance and temperature.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vessel.
-
Immediately analyze the aliquots by HPLC-UV-MS to quantify the parent compound and identify degradation products.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To separate and identify potential degradation products of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Range: m/z 50-500
IV. Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for studying the degradation of the target compound.
V. References
-
Benchchem. (n.d.). 2-Amino-5-(trifluoromethoxy)phenol | CAS 117338-14-4. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol.... Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 2-Amino-5-fluoro-4-(trifluoromethyl)phenol. Retrieved from --INVALID-LINK--
-
precisionFDA. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | Request PDF. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Microbial degradation of polyfluorinated xenobiotics. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Combined Analytical Study on Chemical Transformations and Detoxification of Model Phenolic Pollutants during Various Advanced Oxidation Treatment Processes. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). UV-Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylphenol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Research Article - PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Combined Analytical Study on Chemical Transformations and Detoxification of Model Phenolic Pollutants during Various Advanced Oxidation Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for 2-Amino-5-(trifluoromethyl)phenol
Welcome to the technical support guide for the NMR analysis of 2-Amino-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure accurate structural verification and peak assignment. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve even the most ambiguous spectral challenges.
The structure of this compound presents several classic NMR challenges, including exchangeable protons (-OH and -NH₂), a complex aromatic spin system, and the influence of a trifluoromethyl group which introduces heteronuclear coupling. This guide provides a structured approach to systematically troubleshoot and confidently assign your NMR spectra.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My aromatic signals are clustered together. How can I begin to assign them?
A1: The substitution pattern on the aromatic ring is the key to assignment. The hydroxyl (-OH) and amino (-NH₂) groups are electron-donating, which shields the ortho and para positions, causing them to appear more upfield (lower ppm). Conversely, the trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deshielding its meta positions.
Causality: The electronic effects of substituents alter the electron density around the aromatic protons and carbons. Higher electron density (shielding) requires a lower frequency to achieve resonance, resulting in an upfield chemical shift.[1][2]
Initial Assignment Strategy:
-
H-6: This proton is ortho to the -OH group and meta to the -CF₃ group. It is expected to be the most deshielded (furthest downfield) of the aromatic protons due to the combined withdrawing effect of the nearby fluorine atoms.
-
H-3: This proton is ortho to the -NH₂ group and meta to the -OH group. It should be significantly shielded and appear upfield.
-
H-4: This proton is para to the -NH₂ group and ortho to the -CF₃ group. Its position will be influenced by both groups.
Refer to the structure diagram below for numbering.
Caption: IUPAC Numbering for this compound.
Q2: I can't find my -OH and -NH₂ proton signals, or they appear as one broad, indistinct peak. Why is this happening and how can I confirm their presence?
A2: This is a classic problem caused by chemical exchange. Protons on heteroatoms like oxygen and nitrogen are acidic and can rapidly exchange with each other and with trace amounts of water in the solvent (e.g., CDCl₃). This rapid exchange averages the magnetic environments and often leads to signal broadening, sometimes to the point where the peak disappears into the baseline.[3][4]
The most reliable method to confirm these signals is a D₂O Shake Experiment .
Objective: To confirm the chemical shifts of exchangeable protons.
Methodology:
-
Acquire Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will disappear or be significantly reduced in intensity in the second spectrum.[4] This is because the protons (¹H) have been replaced by deuterium (²H), which resonates at a completely different frequency and is "invisible" in ¹H NMR.
Expected Result: The disappearance of the broad signal confirms its identity as originating from the exchangeable -OH and -NH₂ protons.
Q3: I see extra splitting in my aromatic and carbon signals that doesn't follow the n+1 rule. What is it?
A3: This additional splitting is due to heteronuclear coupling with the fluorine atoms of the -CF₃ group. The ¹⁹F nucleus has a spin of I = 1/2 and 100% natural abundance, just like ¹H. Therefore, it couples to nearby ¹H and ¹³C nuclei, providing valuable structural information.[5][6]
Key Coupling Interactions:
-
¹H-¹⁹F Coupling: Protons on the aromatic ring will show coupling to the three equivalent fluorine atoms of the -CF₃ group. This is typically observed over multiple bonds (long-range coupling). You may see a proton signal appear as a "quartet" or a "doublet of quartets" depending on its proximity to the -CF₃ group and its coupling to other protons.
-
¹³C-¹⁹F Coupling: Carbon signals will also be split by the fluorine atoms. The carbon directly attached to the -CF₃ group (C-5) will show a strong one-bond coupling (¹JCF), appearing as a quartet with a large coupling constant (typically >200 Hz).[6][7] Other carbons in the ring will show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings.[5]
Trustworthiness: Observing these characteristic C-F coupling patterns is a powerful confirmation of the structure, as it validates the position of the -CF₃ group relative to the other atoms.
Q4: My measured chemical shifts don't perfectly match literature values. Should I be concerned?
A4: Not necessarily. Chemical shifts, especially for exchangeable protons (-OH, -NH₂), are highly sensitive to the experimental conditions.[4][8]
Factors Influencing Chemical Shifts:
-
Solvent: The choice of deuterated solvent has the largest impact. Aprotic solvents like CDCl₃ will show different shifts than hydrogen-bond accepting solvents like DMSO-d₆ or Acetone-d₆. In DMSO-d₆, hydrogen bonding to the solvent's oxygen atom slows down the exchange rate of -OH and -NH₂ protons, often resulting in sharper, more distinct peaks that are shifted significantly downfield.[9][10][11]
-
Concentration: Higher sample concentrations can promote intermolecular hydrogen bonding, which can shift the -OH and -NH₂ signals downfield.
-
Temperature: Temperature affects both chemical exchange rates and molecular motion, which can cause slight changes in chemical shifts.
-
pH/Acidity: Traces of acid or base in the sample or solvent can catalyze proton exchange, leading to peak broadening or shifting.
Best Practice: Always report the solvent used when recording and comparing NMR data. If your assignments are ambiguous, changing the solvent is a primary troubleshooting step.[9]
| Table 1: Common Deuterated Solvents and Their Properties | |||
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Typical Effect on -OH/-NH₂ Protons |
| CDCl₃ (Chloroform-d) | 4.8 | Weak H-bond acceptor | Broad, variable shifts, often 4-8 ppm. |
| (CD₃)₂CO (Acetone-d₆) | 20.7 | Strong H-bond acceptor | Sharper peaks, downfield shift. |
| DMSO-d₆ (Dimethylsulfoxide-d₆) | 47.2 | Strong H-bond acceptor | Sharp, distinct peaks, shifted far downfield (often > 8 ppm).[12] |
Systematic Troubleshooting Workflow
When facing a complex or ambiguous spectrum, a systematic approach is crucial. The following workflow guides you from initial data acquisition to confident assignment.
Caption: Systematic workflow for troubleshooting NMR peak assignments.
Data Presentation: Predicted Spectral Data
The following tables summarize the expected NMR data for this compound based on established chemical shift principles and data for similar compounds. Use these as a guide for your initial assignments.
| Table 2: Predicted ¹H NMR Data for this compound | ||||
| Proton | Expected δ (ppm) (in CDCl₃) | Integration | Multiplicity | Typical Coupling Constants (J) |
| -OH | 4.5 - 7.0 | 1H | broad singlet (br s) | N/A (exchange) |
| -NH₂ | 3.5 - 5.0 | 2H | broad singlet (br s) | N/A (exchange) |
| H-6 | 7.0 - 7.3 | 1H | doublet of quartets (dq) | ³J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F) ≈ 2-3 Hz |
| H-4 | 6.8 - 7.1 | 1H | doublet of doublets (dd) | ³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
| H-3 | 6.6 - 6.8 | 1H | doublet (d) | ³J(H3-H4) ≈ 8-9 Hz |
| Table 3: Predicted ¹³C NMR Data for this compound | ||
| Carbon | Expected δ (ppm) | Multiplicity (due to ¹⁹F) |
| C-1 (-OH) | 148 - 152 | singlet (s) or small quartet (q) |
| C-2 (-NH₂) | 135 - 140 | singlet (s) or small quartet (q) |
| C-3 | 115 - 120 | singlet (s) or small quartet (q) |
| C-4 | 118 - 122 | quartet (q), ³JCF ≈ 3-5 Hz |
| C-5 (-CF₃) | 120 - 125 | quartet (q), ¹JCF ≈ 270 Hz |
| C-6 | 110 - 115 | quartet (q), ²JCF ≈ 30-40 Hz |
| -CF₃ | 123 - 128 | quartet (q), ¹JCF ≈ 270 Hz |
Note: Chemical shifts are predictive and can vary based on experimental conditions.[13][14][15]
Advanced Experimental Protocols
If 1D NMR and the above troubleshooting steps do not provide a definitive assignment, 2D NMR techniques are required. These experiments reveal through-bond correlations between nuclei, providing unambiguous proof of the molecular structure.[16]
Objective: To definitively map ¹H-¹H and ¹H-¹³C one-bond correlations.
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL of solvent, preferably DMSO-d₆ for better resolution) to ensure a good signal-to-noise ratio.
-
Acquire ¹H Spectrum: Run a standard high-resolution ¹H NMR spectrum to determine the spectral width and pulse calibration.
-
Set up COSY Experiment (Correlation Spectroscopy):
-
Use a standard COSY pulse program.
-
This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
Analysis: Look for off-diagonal cross-peaks. A cross-peak between two signals (e.g., at δ 6.8 and δ 7.0) proves that those two protons are spin-coupled. This will confirm the H-3/H-4 and H-4/H-6 adjacencies.
-
-
Set up HSQC Experiment (Heteronuclear Single Quantum Coherence):
-
Use a standard HSQC pulse program.
-
This experiment shows correlations between protons and the carbons they are directly attached to.
-
Analysis: Each cross-peak links a proton signal on one axis to a carbon signal on the other. This will allow you to definitively assign which proton is attached to which carbon in the aromatic ring. For example, the proton you assigned as H-3 will show a correlation to the carbon you assigned as C-3.
-
Trustworthiness: 2D NMR experiments provide a self-validating map of the molecule's bonding network. The data from a COSY and HSQC experiment, when combined, should yield a single, unambiguous structural solution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. azolifesciences.com [azolifesciences.com]
Technical Support Center: Enhancing the Solubility of 2-Amino-5-(trifluoromethyl)phenol in Organic Solvents
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-(trifluoromethyl)phenol. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the solubility challenges encountered during your experiments. Our focus is to empower you with the scientific understanding and practical methodologies to effectively enhance the solubility of this versatile intermediate in organic solvents.
Understanding the Solubility Challenge
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a polar aminophenol backbone and a lipophilic trifluoromethyl group, presents a unique solubility profile that can be challenging to manage.[1][2] This guide will walk you through systematic approaches to overcome these challenges.
Troubleshooting Guide: Low Solubility of this compound
Encountering poor solubility can be a significant roadblock in your experimental workflow. This troubleshooting guide provides a logical, step-by-step approach to diagnose and resolve these issues.
Caption: A decision-making workflow for troubleshooting poor solubility of this compound.
Frequently Asked Questions (FAQs)
Solvent Selection & Prediction
Q1: How do I select an appropriate starting solvent for this compound?
A1: The principle of "like dissolves like" is a good starting point. This compound has both polar (amino, hydroxyl) and nonpolar (trifluoromethylated aromatic ring) characteristics. Therefore, solvents with intermediate polarity, or those capable of hydrogen bonding, are often a good choice. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), as well as polar protic solvents like alcohols (methanol, ethanol), are excellent candidates to evaluate first.
A more advanced approach is to use Hansen Solubility Parameters (HSPs), which break down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] Solvents with HSPs similar to that of the solute are more likely to be effective.
Q2: How can I predict the solubility of this compound in a given solvent?
A2: While experimental determination is the gold standard, Hansen Solubility Parameters (HSPs) provide a predictive framework.[3] The "distance" (Ra) between the HSPs of the solute and the solvent can be calculated; a smaller Ra value suggests higher solubility. We have estimated the HSPs for this compound using a group contribution method.[4][5] You can use these values in conjunction with the HSPs of common solvents to guide your selection.
Table 1: Estimated Hansen Solubility Parameters for this compound and Common Organic Solvents
| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 18.5 | 8.5 | 10.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Disclaimer: HSP values for this compound are estimations and should be used as a guide. Experimental verification is recommended.
Co-solvency
Q3: What is co-solvency and how can it improve the solubility of my compound?
A3: Co-solvency is a technique where the solubility of a poorly soluble compound is increased by adding a miscible solvent (the co-solvent) in which the compound is more soluble.[6][7] The co-solvent system alters the overall polarity and hydrogen-bonding characteristics of the solvent mixture, making it more favorable for the solute to dissolve.[8] For this compound, using a mixture of a less polar solvent with a more polar co-solvent (or vice-versa) can create a synergistic effect on solubility.
Q4: How do I screen for the optimal co-solvent system?
A4: A systematic approach is to prepare a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Then, determine the solubility of your compound in each blend using a method like the shake-flask technique. Plotting solubility versus the co-solvent ratio will reveal the optimal composition. A detailed protocol for co-solvent screening is provided in the "Experimental Protocols" section.
pH Adjustment
Q5: Can I use pH adjustment to increase the solubility of this compound in an organic solvent?
A5: Yes, this can be an effective strategy. This compound is an amphoteric molecule, meaning it has both an acidic phenolic hydroxyl group and a basic amino group. By adding a suitable acid or base to the organic solvent system, you can ionize the molecule, forming a salt that may have significantly higher solubility.[8] It's important to note that the concept of "pH" in organic solvents is not as straightforward as in aqueous systems, but the principle of acid-base chemistry still applies.[9]
Q6: What are the approximate pKa values for this compound, and how do they guide pH adjustment?
-
Estimated Phenolic pKa: The pKa of phenol is approximately 9.9. The electron-withdrawing trifluoromethyl group is expected to lower this value. For comparison, the pKa of 3-(trifluoromethyl)phenol is around 9.08.[12] Therefore, the phenolic pKa of this compound is likely in the range of 8.5 - 9.5 .
-
Estimated Amino pKa (of the conjugate acid): The pKa of the anilinium ion (the conjugate acid of aniline) is about 4.6. The trifluoromethyl group will also lower this value. We can estimate the pKa of the conjugate acid of the amino group to be in the range of 2.5 - 3.5 .
To increase solubility by ionizing the phenolic hydroxyl group, you would add a base to the organic solvent system to deprotonate it. To increase solubility by ionizing the amino group, you would add an acid to protonate it. A detailed protocol for pH-dependent solubility profiling is provided in the "Experimental Protocols" section.
Temperature Effects
Q7: How does temperature affect the solubility of this compound?
A7: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, you provide the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. However, the extent of this effect varies depending on the solute-solvent system. It is always recommended to experimentally determine the temperature-solubility profile for your specific system.
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol details the industry-standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[13]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial. The goal is to have undissolved solid remaining at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Back-calculate the original concentration in the saturated solution to determine the solubility.
Table 2: Experimental Solubility Data for this compound
We recommend using this table to record your experimentally determined solubility data for future reference.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., THF | 25 | ||
| e.g., DMSO | 25 | ||
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a systematic approach to identifying an optimal co-solvent system.[14]
Materials:
-
Primary solvent
-
A selection of potential co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Materials listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent blends in various volumetric ratios (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100 of primary solvent to co-solvent).
-
For each co-solvent blend, determine the equilibrium solubility of this compound using the Shake-Flask Method (Protocol 1).
-
Plot the determined solubility (in mg/mL or mol/L) against the percentage of the co-solvent in the blend.
-
The peak of the curve will indicate the co-solvent ratio that provides the maximum solubility for the compound.
Protocol 3: pH-Dependent Solubility Profiling in Organic Solvent Systems
This protocol outlines a method to assess the impact of adding an acid or base on the solubility of this compound in an organic solvent.
Materials:
-
A suitable organic solvent in which the compound has some initial solubility.
-
A compatible organic acid (e.g., methanesulfonic acid, trifluoroacetic acid) and organic base (e.g., triethylamine, DBU).
-
Materials listed in Protocol 1.
Procedure:
-
Prepare a series of stock solutions of the organic acid and base in the chosen organic solvent at known concentrations.
-
Create a series of solvent systems by adding varying amounts of the acid or base stock solutions to the pure organic solvent.
-
For each of these "pH-adjusted" solvent systems, determine the equilibrium solubility of this compound using the Shake-Flask Method (Protocol 1).
-
Plot the measured solubility against the concentration of the added acid or base. This will provide a profile of how solubility changes with the acidic or basic nature of the solvent system.
References
- 1. 117338-14-4|2-Amino-5-(trifluoromethoxy)phenol|BLD Pharm [bldpharm.com]
- 2. 824933-84-8|2-Amino-5-(methoxymethyl)phenol|BLD Pharm [bldpharm.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 5. kinampark.com [kinampark.com]
- 6. [PDF] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. | Semantic Scholar [semanticscholar.org]
- 7. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
- 8. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. afit.edu [afit.edu]
- 11. 220107-65-3|(2-Amino-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
- 14. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
common challenges in the scale-up of 2-Amino-5-(trifluoromethyl)phenol synthesis
Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethyl)phenol
Introduction
Welcome to the technical support guide for the synthesis of this compound (CAS 454-82-0). This molecule is a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an aminophenol core with a trifluoromethyl group, makes it a valuable building block for creating complex active ingredients, where the -CF3 moiety can enhance metabolic stability and biological activity.[1][3]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the synthesis and scale-up of this compound. We will address frequently asked questions and offer detailed troubleshooting protocols to help you navigate potential experimental hurdles.
Synthesis Pathway Overview
The most prevalent and industrially viable route to this compound involves a two-step process starting from 3-(trifluoromethyl)phenol:
-
Electrophilic Nitration: Regioselective nitration of 3-(trifluoromethyl)phenol to yield 2-Nitro-5-(trifluoromethyl)phenol.
-
Nitro Group Reduction: Subsequent reduction of the nitro intermediate to the desired amino product.
This pathway is favored due to the availability of starting materials and the generally reliable nature of the reactions. However, control over regioselectivity and reaction energetics is paramount, especially during scale-up.
References
Technical Support Center: 2-Amino-5-(trifluoromethyl)phenol
A Guide to Preventing and Troubleshooting Oxidation for Researchers
Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)phenol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into handling this highly reactive intermediate. This compound is a valuable building block in pharmaceutical and agrochemical synthesis, but its utility is matched by its susceptibility to oxidative degradation.[1] This guide moves beyond simple steps to explain the chemical principles behind its instability and provides robust protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound.
Q1: Why is my solid sample of this compound changing color from off-white to brown or purple?
A: This color change is a classic indicator of oxidation. The molecule contains both a phenol (hydroxyl) and an aromatic amine group on the same ring.[2][3] Both functional groups are highly susceptible to oxidation, especially in the presence of atmospheric oxygen. The electron-donating nature of these groups makes the aromatic ring electron-rich and easily oxidized, leading to the formation of highly colored quinone-imine species and subsequently, complex polymeric materials.[4] This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the primary environmental factors that cause the degradation of this compound?
A: The three primary culprits for degradation are:
-
Oxygen: Atmospheric oxygen is the principal oxidant. The amine and phenol moieties readily react with O₂, especially under ambient conditions. The aerobic oxidation of aminophenols is a well-documented pathway.[5][6]
-
Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate oxidation reactions. Photolytic degradation is a known risk for trifluoromethylphenols.[7][8]
-
Moisture: Water can facilitate oxidation pathways and may also contain dissolved oxygen. It is critical to handle the compound in a dry environment. Laboratory glassware, for instance, contains a thin film of adsorbed moisture that must be removed before use.[9][10]
Q3: How should I properly store this compound for both short-term and long-term use?
A: Proper storage is the most critical factor in preventing degradation. Based on the compound's sensitivity, the following conditions are mandatory:
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).[1] For long-term storage, the vial should be sealed with a high-quality septum and Parafilm®, after being backfilled with inert gas.
-
Temperature: Store at refrigerated temperatures, typically 2-8°C.[1] Do not store at freezing temperatures unless recommended by the supplier, as this can introduce moisture through condensation when brought to room temperature.[11]
-
Light: Always store in an amber vial or otherwise protect from light to prevent photochemical degradation.[1]
Q4: My experiment requires dissolving the compound. How can I prepare and maintain a stable solution?
A: Solutions of this compound are often more susceptible to oxidation than the solid material due to increased molecular mobility. To prepare a stable solution:
-
Solvent Choice: Use high-purity, anhydrous grade solvents.
-
Degassing: The solvent must be rigorously degassed before use to remove dissolved oxygen. Common methods include sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under an inert atmosphere, either in a glove box or using Schlenk line techniques.[12]
-
Use Freshly Prepared Solutions: Solutions should be prepared fresh for each experiment. Storing solutions, even under inert gas, is not recommended for extended periods.
Q5: How can I determine if my sample is significantly oxidized and unsuitable for my experiment?
A: Visual inspection is the first step; any significant deviation from a white or off-white powder is a sign of oxidation. For a more quantitative assessment, you can use analytical techniques:
-
¹H NMR Spectroscopy: Compare the spectrum of your sample to a reference spectrum from the supplier or literature. Oxidation will lead to the appearance of complex signals and a decrease in the purity of the characteristic peaks of the starting material.
-
UV-Vis Spectroscopy: Prepare a dilute solution in a suitable solvent (e.g., methanol). Oxidized impurities, such as quinone-imines, are highly chromophoric and will exhibit strong absorbance in the visible region (400-700 nm), which is absent in the pure compound.[13]
-
Thin-Layer Chromatography (TLC): A pure sample should show a single spot. The presence of multiple spots, especially colored ones at the baseline, indicates impurities from degradation.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Rapid color change upon opening a new bottle. | 1. Improper sealing from the manufacturer.2. Exposure to humid air upon opening. | 1. Contact the supplier for a replacement.2. Before opening, allow the cold container to warm to room temperature completely to prevent moisture condensation.[11] Open and handle under an inert atmosphere. |
| Reaction yields are low and inconsistent. | The starting material has partially degraded, reducing the concentration of the active reagent. | 1. Confirm the purity of your this compound using TLC or NMR before starting the reaction.2. Use a freshly opened bottle or a sample that has been rigorously stored under inert gas. |
| Solution turns dark during reaction setup. | 1. The solvent was not properly degassed.2. The reaction vessel was not properly dried or purged with inert gas. | 1. Use a robust degassing technique like freeze-pump-thaw or extended sparging.2. Ensure all glassware is oven-dried (>125°C overnight) and cooled under a stream of inert gas before use.[9] Follow the detailed protocol for setting up an inert atmosphere. |
| Formation of insoluble black/brown material in the reaction mixture. | Advanced polymerization of oxidized intermediates. | 1. This indicates severe oxidation. The experiment should be repeated with fresh, pure starting material and stricter adherence to air-sensitive techniques.2. Consider adding a small amount of a suitable antioxidant if compatible with your reaction chemistry. |
Detailed Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
This protocol ensures the long-term stability of the solid compound.
-
Receiving: Upon receipt, inspect the container seal. Place the container in a designated, light-protected secondary container and store at 2-8°C.
-
Preparation for Use: a. Remove the container from cold storage and place it in a desiccator or glove box antechamber. b. Allow the container to equilibrate to ambient temperature for at least 60 minutes. This is a critical step to prevent moisture condensation.
-
Dispensing: a. Perform all weighing and dispensing inside a glove box or under a positive pressure of inert gas (Nitrogen or Argon). b. Use clean, dry spatulas and weighing vessels.
-
Resealing and Storage: a. Before closing the container, flush the headspace with a gentle stream of inert gas for 30-60 seconds. b. Tightly close the primary cap. For septum-sealed bottles (e.g., Sure/Seal™), ensure the septum is not compromised.[10] c. Wrap the cap and neck of the bottle with Parafilm® M for an extra barrier. d. Return the container to protected storage at 2-8°C.
Protocol 2: Preparation of a Stabilized Solution for Experimental Use
This protocol details the preparation of a solution while minimizing exposure to oxygen.
-
Glassware Preparation: a. Ensure all glassware (flask, graduated cylinders, etc.) is thoroughly cleaned and oven-dried for at least 4 hours at 140°C.[9] b. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry Nitrogen or Argon. Use a Schlenk line or a manifold connected to a bubbler.
Caption: Basic inert gas manifold setup for purging glassware. -
Solvent Degassing: a. Choose an anhydrous grade solvent. b. Transfer the required volume to a separate, dry Schlenk flask. c. Method A (Sparging): Insert a long needle connected to the inert gas line below the solvent surface. Bubble gas through the liquid for 30-60 minutes. d. Method B (Freeze-Pump-Thaw): (For more rigorous degassing) Freeze the solvent using liquid nitrogen. Apply a high vacuum for 10 minutes. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.
-
Dissolution: a. Under a positive flow of inert gas, add the pre-weighed solid this compound to the reaction flask. b. Using a cannula or a gas-tight syringe, transfer the degassed solvent into the flask containing the solid.[14] c. Stir the mixture until the solid is fully dissolved. The resulting solution should be used immediately.
Mechanistic Insight: The Oxidation Pathway
The oxidation of 2-aminophenol derivatives typically proceeds through a series of steps involving single-electron transfers to form radical intermediates. These can then dimerize or react further with oxygen to form quinone-imine structures, which are responsible for the observed color and can polymerize.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 6. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Alternative Work-up Procedures for Reactions with 2-Amino-5-(trifluoromethyl)phenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and alternative work-up procedures for chemical reactions involving 2-Amino-5-(trifluoromethyl)phenol. The unique electronic properties of this molecule, stemming from the presence of both an amino and a phenolic hydroxyl group, along with a strongly electron-withdrawing trifluoromethyl group, can present specific challenges during reaction work-up and product purification. This resource is designed to provide practical, field-proven solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction work-up with this compound forming a persistent emulsion?
A1: Emulsion formation is a common issue when working with aminophenols. The amphiphilic nature of this compound and its derivatives, possessing both polar (amino, hydroxyl) and non-polar (trifluoromethylphenyl) regions, can lead to the stabilization of oil-in-water or water-in-oil emulsions during aqueous work-ups. The presence of unreacted starting material or certain byproducts can exacerbate this issue.
Q2: I'm having trouble separating my product from unreacted this compound using a standard acid wash. Why is this happening?
A2: The electron-withdrawing trifluoromethyl (-CF3) group significantly reduces the basicity of the aniline nitrogen.[1] This means that a standard dilute acid wash (e.g., 1M HCl) may not be sufficient to fully protonate and extract the unreacted this compound into the aqueous layer. Your product, depending on its structure, might also have some solubility in the acidic aqueous phase, leading to yield loss.
Q3: My product, derived from this compound, is showing significant coloration (pink, brown, or dark purple) after work-up. What is the cause and how can I prevent it?
A3: Aminophenols are highly susceptible to oxidation, especially in the presence of air and under neutral to basic conditions.[2] This oxidation leads to the formation of highly colored quinone-imine type impurities. This can occur during the reaction, work-up, or even during storage.
Q4: I am performing a reaction where the phenolic -OH of this compound is modified (e.g., O-alkylation). How does the -CF3 group affect the acidity of the phenol, and what precautions should I take during a basic work-up?
A4: The trifluoromethyl group is strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton, making it a much stronger acid than phenol itself.[3] During a basic work-up (e.g., with NaOH solution), both the starting material and the product (if it still contains the phenolic OH) will readily deprotonate to form phenoxides. This can make extraction into an organic solvent difficult if the phenoxide is highly water-soluble. Careful pH control is crucial.
Troubleshooting Guides & Alternative Work-up Protocols
Issue 1: Persistent Emulsion Formation During Aqueous Extraction
A common challenge in the work-up of reactions involving this compound is the formation of a stable emulsion between the organic and aqueous layers, making phase separation difficult.
Standard Protocol Leading to the Issue: A typical work-up might involve diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or a basic solution (e.g., saturated NaHCO₃).
This protocol aims to break the emulsion by increasing the ionic strength of the aqueous phase and applying mechanical force.
Step-by-Step Methodology:
-
Transfer to a Larger Funnel: Transfer the entire emulsified mixture to a separatory funnel with at least twice the volume of the mixture to allow for vigorous shaking.
-
Saturated Brine Addition: Add a significant volume (20-30% of the total volume) of saturated aqueous sodium chloride (brine) solution to the separatory funnel.
-
Gentle Inversion: Gently invert the funnel several times. Avoid vigorous shaking initially, as this can worsen the emulsion.
-
Allow to Stand: Let the mixture stand for 10-15 minutes. Often, the emulsion will start to break at this stage.
-
Centrifugation (if emulsion persists): If the emulsion remains, transfer the mixture to centrifuge tubes. Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. This mechanical force is often highly effective at separating the layers.[4]
-
Careful Separation: After centrifugation, carefully pipette or decant the separated layers.
dot
Caption: Workflow for breaking emulsions.
Issue 2: Inefficient Removal of Unreacted this compound with Acid Wash
Due to the reduced basicity of the amino group, standard acid washes may not effectively remove the starting material.
Standard Protocol Leading to the Issue: Washing the organic layer with 1M HCl to extract the unreacted aminophenol.
This protocol utilizes a more controlled and potentially stronger acidic wash, with pH monitoring to ensure complete protonation.
Step-by-Step Methodology:
-
Initial Organic Extraction: After quenching the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
pH Adjustment: In a separatory funnel, wash the organic layer with a portion of 2M HCl.
-
pH Check: After shaking and allowing the layers to separate, collect a small drop of the aqueous layer and check the pH with pH paper. The pH should be strongly acidic (pH 1-2). If not, add more 2M HCl and repeat the wash.
-
Multiple Extractions: Perform at least two to three washes with 2M HCl to ensure complete removal of the aminophenol salt.
-
Back-Extraction (Optional): To check for product loss into the acidic aqueous layer, combine the acidic washes, basify with 1M NaOH to pH ~8, and back-extract with the same organic solvent. Analyze the organic extract by TLC to see if any product was lost.
-
Neutralization and Drying: Wash the original organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
dot
Caption: Adjusted pH extraction workflow.
Issue 3: Product Purification and Removal of Oxidation Byproducts
The presence of colored oxidation impurities can complicate purification by chromatography and affect the appearance and purity of the final product.
Standard Protocol Leading to the Issue: Direct purification of the crude product by silica gel chromatography.
This protocol aims to reduce colored oxidized species back to the colorless aminophenol form and adsorb remaining colored impurities before final purification.
Step-by-Step Methodology:
-
Reductive Quench: At the end of the reaction, quench the mixture with a solution of a mild reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) in water. Stir for 10-15 minutes. This can help to reduce some of the colored oxidized impurities.[5]
-
Aqueous Work-up: Proceed with the standard aqueous work-up (e.g., extraction with an organic solvent, followed by appropriate acidic or basic washes as determined by the product's properties).
-
Charcoal Treatment: After drying and concentrating the organic layer, dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a small amount of activated charcoal (5-10% by weight of the crude product).
-
Heating and Filtration: Gently heat the mixture with stirring for 10-15 minutes. Be aware that aminophenols can be sensitive to heat.[2] Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Concentration and Final Purification: Concentrate the filtrate and purify the resulting product by column chromatography or recrystallization. The pre-treatment should result in a cleaner product and easier purification.
| Parameter | Standard Work-up | Alternative Work-up 3 | Rationale for Change |
| Quenching Step | Typically water or buffer | Aqueous sodium dithionite or bisulfite | Reduces colored oxidized impurities back to the aminophenol.[5] |
| Pre-purification | None | Activated charcoal treatment | Adsorbs high molecular weight colored impurities. |
| Expected Outcome | Colored crude product, difficult chromatography | Paler crude product, easier purification | Improved purity and appearance of the final product. |
References
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 2-Amino-5-(trifluoromethyl)phenol and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 2-Amino-5-(trifluoromethyl)phenol, a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering not just the procedural steps but the causal reasoning behind their application to this specific molecular scaffold.
The Analytical Imperative: Why Multi-Faceted Confirmation is Crucial
The introduction of a trifluoromethyl (-CF3) group into a molecule like 2-aminophenol dramatically alters its electronic properties, lipophilicity, and metabolic stability. These changes are often desirable in drug design, but they also influence the molecule's spectroscopic signature. Therefore, relying on a single analytical technique is often insufficient for unambiguous structural confirmation. This guide champions a holistic approach, integrating data from multiple spectroscopic and analytical methods to build a self-validating and irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, we can predict the following key features:
-
Aromatic Protons: The three protons on the aromatic ring will exhibit distinct chemical shifts and coupling patterns due to the directing effects of the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) groups. The electron-donating -NH2 and -OH groups will shield nearby protons (shifting them upfield), while the electron-withdrawing -CF3 group will deshield them (shifting them downfield).
-
Amine and Hydroxyl Protons: The protons of the -NH2 and -OH groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. Their presence can be confirmed by a D2O exchange experiment, where these peaks disappear from the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~6.9 | d | ~8.5 |
| H-4 | ~7.2 | dd | ~8.5, ~2.0 |
| H-6 | ~7.1 | d | ~2.0 |
| -NH2 | Variable (broad s) | s | N/A |
| -OH | Variable (broad s) | s | N/A |
Predicted data is based on computational models and analysis of similar structures.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The strong electronegativity of the fluorine atoms in the -CF3 group will cause a significant downfield shift for the carbon to which it is attached. Furthermore, the carbon signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 (-OH) | ~145 | s |
| C-2 (-NH2) | ~135 | s |
| C-3 | ~118 | s |
| C-4 | ~125 | q |
| C-5 (-CF3) | ~123 | s |
| C-6 | ~115 | s |
| -CF3 | ~124 | q |
Predicted data is based on computational models and analysis of similar structures. Experimental data for 2-aminophenol shows aromatic carbons in the 115-145 ppm range.[2][3]
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique and provides a direct confirmation of the presence and electronic environment of the trifluoromethyl group. For this compound, the three equivalent fluorine atoms of the -CF3 group are expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this singlet is characteristic of a -CF3 group attached to an aromatic ring.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CF3 | ~ -62 | s |
The chemical shift is relative to a standard such as CFCl3. Experimental data for similar trifluoromethylaniline derivatives show signals in this region.[4][5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry 5 mm NMR tube.[6][7][8][9] Aminophenols are often more soluble in polar solvents like DMSO-d6.
-
Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.[7]
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse sequence is used. For D2O exchange, a drop of D2O is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.
-
For ¹⁹F NMR, a standard one-pulse experiment is sufficient.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural confirmation of this compound, MS is invaluable for determining the molecular weight and for providing clues about the molecule's structure through its fragmentation pattern.
Molecular Ion Peak and Isotopic Pattern
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will prominently display the protonated molecule [M+H]⁺ at m/z 178.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C7H7F3NO⁺) with high accuracy. The molecular formula C7H6F3NO adheres to the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).
Fragmentation Analysis with Electron Ionization (EI)
Electron Ionization (EI) is a "harder" ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can aid in structural confirmation. For this compound, characteristic fragmentation pathways include:
-
Loss of a hydrogen radical: [M-H]⁺
-
Loss of CO: A common fragmentation for phenols.
-
Cleavage of the C-CF3 bond: This would result in a fragment corresponding to the aminophenol radical cation.
-
Loss of HCN: A characteristic fragmentation from the aniline moiety.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3]
-
For ESI, the addition of a small amount of formic acid or ammonium hydroxide can aid in ionization.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For HRMS, use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
-
Data Acquisition (EI-MS):
-
Introduce a small amount of the sample (if volatile) into the ion source via a direct insertion probe or a gas chromatograph (GC).[10]
-
Acquire the mass spectrum, typically scanning a mass range from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts.
-
For HRMS data, use the accurate mass to calculate the elemental composition.
-
For EI-MS data, analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the -OH, -NH2, C-F, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3400-3200 (broad) | Phenolic hydroxyl group |
| N-H stretch | 3500-3300 (two sharp bands) | Primary amine |
| Aromatic C-H stretch | 3100-3000 | |
| Aromatic C=C stretch | 1600-1450 | |
| C-F stretch | 1350-1100 (strong) | Trifluoromethyl group |
| C-N stretch | 1340-1250 | Aromatic amine |
| C-O stretch | 1260-1180 | Phenol |
This data is based on typical IR absorption ranges for these functional groups and comparison with the spectrum of 2-aminophenol.[11][12][13][14]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[15] While obtaining a high-quality crystal can be a significant challenge, the resulting data is considered definitive proof of structure.
For this compound, a crystal structure would reveal:
-
The planarity of the benzene ring.
-
The precise bond lengths of the C-N, C-O, and C-C bonds, which can be influenced by the electronic effects of the substituents.
-
The conformation of the -NH2, -OH, and -CF3 groups relative to the aromatic ring.
-
Intermolecular hydrogen bonding between the -NH2 and -OH groups of adjacent molecules in the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of the compound, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality, single crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a goniometer head.[16]
-
Place the mounted crystal in the X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive structural confirmation of this compound derivatives.
Caption: Integrated workflow for the structural confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound and its derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. When obtainable, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these methods, researchers can confidently and rigorously establish the structure of their compounds, ensuring the integrity and reproducibility of their scientific work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. 2-Aminophenol(95-55-6) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
A Comparative Guide to 2-Amino-5-(trifluoromethyl)phenol and Other Trifluoromethylated Anilines for the Synthetic Chemist
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethylated anilines, therefore, represent a critical class of building blocks for the synthesis of novel pharmaceuticals and advanced materials.[2]
This guide provides an in-depth comparison of 2-Amino-5-(trifluoromethyl)phenol against other common trifluoromethylated anilines, offering insights into their relative reactivity and physicochemical properties. We will delve into the structural nuances that differentiate these molecules and provide supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic endeavors.
The Unique Profile of this compound: A Trifecta of Functionality
This compound is a uniquely functionalized aniline derivative, possessing an amino group, a hydroxyl group, and a trifluoromethyl group on the same aromatic ring.[3][4] This trifecta of functional groups, with their distinct electronic properties, imparts a unique reactivity profile. The amino and hydroxyl groups are both activating, ortho-, para-directing groups, while the trifluoromethyl group is a strong electron-withdrawing and meta-directing group. The interplay of these competing electronic effects governs the molecule's behavior in chemical transformations.
The presence of the hydroxyl group ortho to the amine introduces the potential for intramolecular hydrogen bonding, which can influence both the acidity of the phenol and the basicity of the aniline. This structural feature also opens up avenues for the synthesis of heterocyclic compounds and ligands for metal complexes.[5]
Physicochemical Properties: A Quantitative Comparison
The selection of a building block in a synthetic campaign often hinges on its physical properties, which can influence solubility, reactivity, and purification. The following table summarizes key physicochemical properties of this compound and its common trifluoromethylated aniline analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted/experimental) | LogP |
| This compound | C₇H₆F₃NO | 177.12[3] | 9.22 (predicted, phenolic proton)[6] | 1.8[3] |
| 4-Amino-3-(trifluoromethyl)phenol | C₇H₆F₃NO | 177.12[6] | 9.22 (predicted, phenolic proton)[6] | 2.1 |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12[7] | 3.2 (of conjugate acid)[7] | 2.3[7] |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 2.7 (of conjugate acid)[8] | 2.4[9] |
Note: pKa values for the aminophenols refer to the acidity of the phenolic proton, while pKa values for the trifluoromethylanilines refer to the acidity of the anilinium ion (conjugate acid).
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen, as evidenced by the low pKa values of the conjugate acids of 3- and 4-(trifluoromethyl)aniline compared to aniline (pKa of conjugate acid ≈ 4.6). This decreased nucleophilicity has important implications for reactions involving the amino group, such as acylation and alkylation.
Reactivity in N-Acylation: A Comparative Study
To provide a practical comparison of the reactivity of these anilines, we will consider a standard N-acetylation reaction using acetic anhydride. N-acylation is a fundamental transformation in organic synthesis, often employed to protect the amino group or to introduce an amide functionality, which is a common feature in biologically active molecules.
Standardized N-Acetylation Protocol
The following protocol provides a robust and reproducible method for the N-acetylation of anilines.
Materials:
-
Aniline derivative (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Water
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL Erlenmeyer flask, suspend the aniline derivative (e.g., 10 mmol) in 20 mL of water.
-
Add concentrated hydrochloric acid dropwise while stirring until the aniline derivative dissolves completely, forming the hydrochloride salt.
-
In a separate beaker, dissolve sodium acetate (e.g., 15 mmol) in 10 mL of water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (e.g., 12 mmol) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure N-acetylated aniline.
Comparative Reactivity Data
The following table presents a comparison of the expected yields for the N-acetylation of the selected trifluoromethylated anilines under the standardized protocol. The reactivity of anilines in N-acylation is directly related to the nucleophilicity of the amino group. Electron-withdrawing groups, such as the trifluoromethyl group, decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and slowing the rate of acylation.[8]
| Compound | Expected N-Acetylation Yield | Rationale |
| This compound | Moderate to High | The activating hydroxyl group ortho to the amine can enhance nucleophilicity through resonance, partially offsetting the deactivating effect of the trifluoromethyl group. Intramolecular hydrogen bonding may also play a role. |
| 4-Amino-3-(trifluoromethyl)phenol | Moderate to High | Similar to its isomer, the para hydroxyl group is strongly activating and is expected to increase the nucleophilicity of the amino group, leading to good reactivity. |
| 3-(Trifluoromethyl)aniline | Moderate | The trifluoromethyl group is meta to the amino group, exerting a strong deactivating inductive effect, which reduces the nucleophilicity of the amine. |
| 4-(Trifluoromethyl)aniline | Low to Moderate | The trifluoromethyl group is para to the amino group, where its strong electron-withdrawing effect is most pronounced, leading to a significant decrease in the amine's nucleophilicity and thus, lower reactivity. |
Note: The yields are qualitative predictions based on established principles of physical organic chemistry. Actual experimental yields may vary.
Visualizing the Synthetic Workflow and Electronic Effects
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for N-acetylation and the electronic effects influencing the reactivity of this compound.
Conclusion
The choice between this compound and other trifluoromethylated anilines is a nuanced decision that depends on the specific goals of a synthetic project.
-
This compound and its isomer, 4-Amino-3-(trifluoromethyl)phenol , are excellent choices when the synthetic route can leverage the presence of the hydroxyl group for further transformations or when enhanced reactivity of the amino group is desired due to the activating effect of the hydroxyl group.
-
3-(Trifluoromethyl)aniline offers a balance of reduced nucleophilicity, which can be advantageous in preventing side reactions, while still being sufficiently reactive for many standard transformations.
-
4-(Trifluoromethyl)aniline is the least nucleophilic of the anilines compared here, making it a suitable substrate when a significant reduction in the reactivity of the amino group is required to achieve selectivity in subsequent reactions.
By understanding the interplay of the functional groups and their electronic effects, researchers can make informed decisions in the selection of these valuable trifluoromethylated building blocks, ultimately accelerating the discovery and development of new molecules with desired properties.
References
- 1. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymic N-acetylation of N-hydroxy-2-aminofluorene by liver cytosol from various species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Aminophenol Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of the three isomers of aminophenol: ortho-aminophenol (2-aminophenol), meta-aminophenol (3-aminophenol), and para-aminophenol (4-aminophenol). Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and professionals in drug development, as these isomers serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and chemical behavior, supported by experimental data and detailed protocols.
Foundational Physicochemical Properties: The Basis of Differential Reactivity
The spatial arrangement of the hydroxyl (-OH) and amino (-NH₂) groups on the benzene ring is the primary determinant of the distinct chemical personalities of the aminophenol isomers. These differences manifest in their physical properties, acidity, and basicity, which in turn govern their reactivity in various chemical transformations.
Physical Properties
All three isomers are crystalline solids at room temperature. However, their stability under atmospheric conditions varies significantly. Ortho- and para-aminophenol are susceptible to oxidation, often appearing as yellow-brown or pink-purple solids due to the formation of colored byproducts. In contrast, meta-aminophenol is considerably more stable in air.[1] This differential stability is a direct consequence of their electronic structures and has practical implications for their storage and handling.
| Property | ortho-Aminophenol | meta-Aminophenol | para-Aminophenol |
| Appearance | White orthorhombic, bipyramidal needles, readily turning yellow-brown[1] | White prisms[1] | White plates, deteriorates rapidly in air to pink-purple[1] |
| Melting Point (°C) | 174 | 123 | 186 (decomposes) |
| pKa₁ (-NH₃⁺) | 4.72 (21 °C)[2] | 4.17 (21 °C)[2] | 5.48 (25 °C)[2] |
| pKa₂ (-OH) | 9.71 (22 °C)[2] | 9.87 (22 °C)[2] | 10.30 (22 °C)[2] |
Acidity and Basicity: A Tale of Electronic Effects
Aminophenols are amphoteric compounds, capable of acting as both weak acids (due to the phenolic hydroxyl group) and weak bases (due to the aromatic amino group).[1] The presence of the amino group generally suppresses the acidity of the phenolic proton compared to phenol itself.[2]
The basicity of the amino group and the acidity of the hydroxyl group are modulated by a combination of the inductive and resonance effects of the substituents. The amino group is an activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R). The hydroxyl group is also an activating, ortho-, para-director.
-
para-Aminophenol is the weakest acid (highest pKa₂). This is because the amino group, being in the para position, can exert its maximum electron-donating resonance effect, which destabilizes the phenoxide anion formed upon deprotonation.
-
meta-Aminophenol is a stronger acid than the para isomer. In the meta position, the electron-donating resonance effect of the amino group does not extend to the carbon bearing the hydroxyl group, making the inductive electron-withdrawing effect (-I) of the amino group more influential in stabilizing the phenoxide anion.
-
ortho-Aminophenol 's acidity is influenced by the potential for intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups.
Comparative Reactivity in Key Chemical Transformations
The differential electronic and steric environments of the aminophenol isomers lead to distinct outcomes in common chemical reactions.
Oxidation: A Spectrum of Stability
The ease of oxidation is a defining characteristic that separates the aminophenol isomers. Ortho- and para-aminophenol are readily oxidized, a property that is harnessed in their application as photographic developers.[2] In contrast, meta-aminophenol is relatively stable towards oxidation.[1][2]
The electrochemical oxidation of the isomers reveals different pathways. p-Aminophenol undergoes hydrolysis to form hydroquinone and subsequently p-benzoquinone.[3] The oxidation of m-aminophenol can lead to the formation of a blocking polymeric film on electrode surfaces.[3] o-Aminophenol oxidation can produce phenoxazine structures.[3]
The higher reactivity of the ortho and para isomers to oxidation can be attributed to the formation of stable quinone-imine intermediates, which are facilitated by the direct conjugation between the amino and hydroxyl groups. In meta-aminophenol, this direct conjugation is absent, leading to its greater stability.
Experimental Protocol: Spectrophotometric Determination of Aminophenol Isomers via Oxidative Coupling
This protocol provides a method to quantitatively compare the isomers based on their reaction with an oxidizing agent.
Objective: To determine the concentration of aminophenol isomers by oxidative coupling with 4-aminoantipyrine (4-AAP).
Materials:
-
ortho-, meta-, and para-aminophenol
-
4-aminoantipyrine (4-AAP)
-
Copper (II) sulfate (oxidizing agent)
-
Ammonia solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare standard stock solutions of each aminophenol isomer.
-
In a series of volumetric flasks, add increasing volumes of the standard solutions.
-
To each flask, add a fixed volume of 4-AAP solution, followed by the copper sulfate solution and ammonia solution to make the medium alkaline.
-
Allow the reaction to proceed for a set amount of time for the color to develop.
-
Measure the absorbance of the resulting colored products at their respective maximum absorption wavelengths (ortho: 440 nm, meta: 480 nm, para: 445 nm).
-
Construct a calibration curve of absorbance versus concentration for each isomer.
Expected Outcome: The molar absorptivity and the rate of color formation can be used as a measure of the relative reactivity of the isomers in this oxidative coupling reaction.
Electrophilic Aromatic Substitution: The Directing Influence of Substituents
In electrophilic aromatic substitution reactions, both the -OH and -NH₂ groups are strongly activating and direct incoming electrophiles to the ortho and para positions.[2] In a disubstituted benzene ring like aminophenol, the directing effects of the two groups must be considered. As a general rule, the most activating group will dictate the position of substitution. The amino group is a slightly stronger activating group than the hydroxyl group.
-
ortho-Aminophenol: The positions ortho and para to the -NH₂ group and the -OH group are considered. The directing effects are cooperative, leading to substitution at the 4- and 6-positions.
-
meta-Aminophenol: The directing effects of the -OH and -NH₂ groups are also cooperative, directing substitution to the 2-, 4-, and 6-positions. Steric hindrance may influence the product distribution.
-
para-Aminophenol: The positions ortho to both the -OH and -NH₂ groups are activated. Substitution will occur at the positions adjacent to these groups.
Experimental Protocol: Comparative Bromination of Aminophenol Isomers
Objective: To qualitatively compare the reactivity and product distribution of the three aminophenol isomers in electrophilic bromination.
Materials:
-
ortho-, meta-, and para-aminophenol
-
Bromine water (Br₂ in H₂O)
-
Suitable solvent (e.g., ethanol or acetic acid)
-
Test tubes
Procedure:
-
Dissolve a small, equal amount of each aminophenol isomer in separate test tubes containing the solvent.
-
To each test tube, add bromine water dropwise and observe any color change and the formation of a precipitate.
-
Compare the rate of reaction (indicated by the disappearance of the bromine color) and the appearance of the product for each isomer.
Expected Outcome: Due to the strong activation by the -OH and -NH₂ groups, all three isomers are expected to react readily with bromine water, leading to polybrominated products. The speed of the reaction can provide a qualitative measure of the relative reactivity of the isomers.
Acylation: A Key Reaction in Pharmaceutical Synthesis
Acylation of the amino group in aminophenols is a fundamentally important reaction, most notably in the synthesis of paracetamol (acetaminophen) from p-aminophenol.[4][5] The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions, leading to preferential N-acylation.
Experimental Protocol: Synthesis of Paracetamol from p-Aminophenol
Objective: To synthesize N-acetyl-p-aminophenol (paracetamol) via the acetylation of p-aminophenol.
Materials:
-
p-Aminophenol
-
Acetic anhydride
-
Water
-
Hot plate
-
Beaker, Erlenmeyer flask
-
Buchner funnel and filter flask
Procedure:
-
Weigh approximately 3.0 g of p-aminophenol and place it in a 100 mL beaker.
-
Add 10 mL of deionized water and stir.
-
Add 4.0 mL of acetic anhydride to the mixture.
-
Heat the mixture on a hot plate at approximately 85 °C in a water bath, stirring until the solid dissolves.
-
Cool the solution in an ice-water bath to induce crystallization.
-
Collect the crude product by suction filtration using a Buchner funnel.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure paracetamol.
Causality Behind Experimental Choices: The reaction is carried out in an aqueous medium. Acetic anhydride is used as the acetylating agent. Heating helps to dissolve the reactants and increase the reaction rate. Cooling and recrystallization are standard procedures for isolating and purifying the solid product.
Mechanistic Insights into Reactivity Differences
The observed differences in reactivity can be rationalized by considering the electronic interplay between the amino and hydroxyl groups and their influence on the stability of reaction intermediates.
Resonance and Inductive Effects
The resonance (+R) effect of both -OH and -NH₂ groups increases the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack. The inductive (-I) effect of these electronegative atoms withdraws electron density from the ring. For both groups, the resonance effect outweighs the inductive effect, leading to overall ring activation.
Intramolecular Hydrogen Bonding
In ortho-aminophenol, the proximity of the -OH and -NH₂ groups allows for the formation of an intramolecular hydrogen bond. This can influence its physical properties and reactivity, for instance, by affecting the acidity of the phenolic proton and the availability of the lone pairs on oxygen and nitrogen.
Conclusion
The reactivity of aminophenol isomers is a classic example of how the positional isomerism of substituents on an aromatic ring can lead to profound differences in chemical behavior. A thorough understanding of the interplay of inductive effects, resonance effects, and steric factors is essential for predicting and controlling the outcomes of reactions involving these versatile chemical intermediates. For researchers in drug development and chemical synthesis, a judicious choice of aminophenol isomer and reaction conditions is critical for achieving the desired product with high yield and purity. This guide has provided a framework for understanding these differences, supported by experimental context, to aid in the rational design of synthetic strategies.
References
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-Amino-5-(trifluoromethyl)phenol Purity
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-5-(trifluoromethyl)phenol is a critical intermediate whose unique trifluoromethyl group enhances the biological activity and stability of the active pharmaceutical ingredients (APIs) and agrochemicals it is used to synthesize.[1] Consequently, the rigorous quantification of its purity and the characterization of any impurities are paramount.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity assessment of this compound. We will dissect the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative analytical technologies, grounding our discussion in the authoritative standards of the pharmaceutical industry.
The Foundation: Why HPLC and What Constitutes Validation?
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it ideal for separating the main component from structurally similar impurities, degradation products, and residual starting materials.
However, an analytical method is only as reliable as its validation. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2][3] Our framework is built upon the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and is supported by the standards set forth by the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
The core validation parameters we will explore are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
System Suitability: A test to ensure the chromatographic system is performing adequately for the intended analysis.[8]
The Workflow of HPLC Method Validation
The following diagram illustrates the logical flow of a comprehensive HPLC method validation study, from initial system setup to the final assessment of robustness.
Caption: A workflow diagram illustrating the key stages of HPLC method validation.
A Proposed HPLC Method for Purity Determination
To ground our validation discussion, we propose the following Reverse-Phase HPLC (RP-HPLC) method as a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with UV-Vis or Diode Array Detector (DAD) | DAD is preferred as it allows for peak purity analysis, crucial for specificity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine group. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is necessary to elute potential impurities with different polarities and ensure the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 280 nm | Phenolic compounds typically exhibit strong absorbance in this UV region. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the initial mobile phase conditions, leading to sharp peaks. |
Detailed Experimental Protocols and Data Interpretation
Here, we detail the protocols for validating the proposed HPLC method. Each section explains the causality behind the experimental design and provides tables with expected results and acceptance criteria based on ICH guidelines.[3][6]
Specificity (Selectivity)
Causality: The purpose of a purity method is to separate the main compound from all potential impurities. Specificity proves that the method can achieve this separation without interference. We challenge the method by subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Experimental Protocol:
-
Prepare Samples:
-
Blank: Inject the sample diluent.
-
Analyte Standard: Prepare a solution of this compound reference standard at the target concentration (e.g., 0.5 mg/mL).
-
Spiked Sample: Spike the analyte solution with known related substances, if available.
-
Forced Degradation Samples:
-
Acidic: Add 1N HCl to the analyte solution and heat at 80°C for 4 hours. Neutralize before injection.
-
Basic: Add 1N NaOH to the analyte solution and heat at 80°C for 4 hours. Neutralize before injection.
-
Oxidative: Add 3% H₂O₂ to the analyte solution and store at room temperature for 4 hours.
-
Thermal: Heat the solid analyte at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.
-
-
-
Analysis: Analyze all samples using the proposed HPLC method. If using a DAD, perform peak purity analysis on the main peak in all chromatograms.
-
Evaluation: Assess the resolution between the main peak and the closest eluting impurity or degradation peak.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Blank Interference | No significant peaks at the retention time of the analyte or known impurities. | Pass |
| Resolution (Rs) | Rs > 2.0 between the analyte and any adjacent peak. | Rs = 3.5 |
| Peak Purity (DAD) | Purity angle should be less than the purity threshold. | Pass |
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). This is essential for accurate quantification of the main component and its impurities. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentration levels of the this compound standard, ranging from 50% to 150% of the target assay concentration (e.g., from 0.25 mg/mL to 0.75 mg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (R²) | R² ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero. | 0.5% of response at 100% level |
| Residual Plot | Data points should be randomly scattered around the x-axis. | Random scatter observed |
| Range | 50% to 150% of target concentration. | Established |
Accuracy
Causality: Accuracy confirms that the measured value is close to the actual value. For a purity assay, this is typically determined by spiking a sample matrix with known amounts of the analyte and measuring the recovery.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of analyte into a placebo or a sample batch of known low purity. Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.
Data Presentation & Acceptance Criteria:
| Concentration Level | Acceptance Criteria (% Recovery) | Hypothetical Mean Recovery |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 99.8% |
| Overall Mean Recovery | 98.0% - 102.0% | 99.8% |
| RSD of Recoveries | ≤ 2.0% | 0.4% |
Precision
Causality: Precision measures the variability of the method. It is assessed at two levels: Repeatability (intra-day precision, same analyst, same equipment) and Intermediate Precision (inter-day/inter-analyst/inter-equipment precision), which demonstrates the method's ruggedness in a typical lab environment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day by the same analyst.
-
-
Intermediate Precision:
-
Have a different analyst, on a different day, using a different HPLC system (if available), prepare and analyze another set of six samples.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of analyses and for the combined data.
Data Presentation & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | %RSD of 6 assays | ≤ 1.0% | 0.35% |
| Intermediate Precision | %RSD of 12 assays (combined) | ≤ 2.0% | 0.68% |
Limit of Quantitation (LOQ)
Causality: For a purity method, it is crucial to quantify low-level impurities accurately. The LOQ is the lowest concentration of an impurity that can be measured with acceptable precision and accuracy.
Experimental Protocol:
-
Estimation: The LOQ can be estimated based on the signal-to-noise ratio (S/N), typically where S/N is 10:1.
-
Verification:
-
Prepare a solution of a known impurity or the main analyte at the estimated LOQ concentration.
-
Inject this solution six times.
-
-
Evaluation: The precision (%RSD) of the six injections should be acceptable, and the accuracy should be demonstrated.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Signal-to-Noise Ratio (S/N) | Approximately 10:1 | 11.2 |
| Precision at LOQ (%RSD) | ≤ 10.0% | 6.5% |
| LOQ Concentration | e.g., 0.05% of target concentration | 0.05% (0.25 µg/mL) |
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal use by showing it is unaffected by minor changes in operational parameters. This ensures the method is transferable between labs.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Analysis: Analyze a system suitability solution and a sample under each varied condition.
-
Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.
Data Presentation & Acceptance Criteria:
| Varied Parameter | System Suitability | Assay Result |
| Flow Rate (+0.1 mL/min) | Passes | Within 2% of initial result |
| Temperature (-5 °C) | Passes | Within 2% of initial result |
| % Acetonitrile (+2%) | Passes | Within 2% of initial result |
| Acceptance Criteria | All system suitability criteria must be met. Assay results should not deviate significantly from the nominal method. | Pass |
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for this application, other techniques can offer complementary information, particularly during initial characterization or troubleshooting. The choice of method is dictated by the analytical objective.
Caption: A comparative diagram of analytical techniques for purity analysis.
Comparative Summary Table:
| Technique | Primary Application for this Analyte | Advantages | Disadvantages |
| HPLC-UV | Routine Quality Control (QC), Purity Assay, Stability Testing | High precision, accuracy, and robustness. Cost-effective and widely available.[3] | Provides no structural information for unknown impurity identification. |
| Gas Chromatography (GC-MS) | Analysis of volatile starting materials or low molecular weight, non-polar impurities. | Excellent separation for volatile compounds; MS provides identification.[9] | This compound is polar and not volatile; requires derivatization which adds complexity and potential for error. Risk of thermal degradation.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification, Forced Degradation Studies, Reference Standard Characterization | Combines HPLC separation with the definitive identification power of MS. Can detect non-chromophoric impurities.[10][11] | Higher operational cost and complexity. Potential for ion suppression/enhancement from the matrix. |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Absolute Purity (qNMR) of Reference Standard | Provides definitive structural information about the analyte and any major impurities. | Lower sensitivity compared to chromatographic methods, making it unsuitable for quantifying trace impurities in a routine setting.[10] |
Conclusion
For the routine purity determination of this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the undisputed gold standard. Its performance, when validated according to ICH and USP guidelines, provides a reliable, precise, and accurate assessment that is fit for purpose in a regulated environment. The validation process, while rigorous, is a necessary investment that ensures the data generated is trustworthy and scientifically sound.
While techniques like LC-MS and NMR are invaluable tools for structural elucidation and the characterization of unknown impurities during development, the validated HPLC method remains the cornerstone of quality control, ensuring the consistent purity of this vital chemical intermediate batch after batch. The key to success lies not just in performing the validation experiments, but in understanding the scientific rationale behind each step, ensuring the method is truly robust and reliable for its entire lifecycle.
References
- 1. This compound [myskinrecipes.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. actascientific.com [actascientific.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to the Biological Efficacy of 2-Amino-5-(trifluoromethyl)phenol Analogs
Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenolic Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (CF3) group into phenolic scaffolds represents a cornerstone of rational drug design. This functional group profoundly modifies the physicochemical properties of the parent molecule, enhancing critical attributes such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These alterations frequently lead to potent and varied biological activities. The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the phenolic hydroxyl group, potentially augmenting interactions with target proteins.[1]
This technical guide offers an in-depth comparison of the biological efficacy of 2-Amino-5-(trifluoromethyl)phenol analogs. We will delve into their anticancer and enzyme-inhibiting properties, supported by quantitative data from various studies. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways and experimental workflows, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Biological Efficacy: Anticancer and Enzyme Inhibitory Activities
The introduction of a trifluoromethyl group can significantly enhance the targeting and inhibitory action of drug molecules against tumor cells.[3] Studies have indicated that small molecule inhibitors containing a trifluoromethyl group can bind more effectively to key protein targets within cancer cells, thereby obstructing signal transduction pathways and suppressing tumor proliferation and metastasis.[3] Furthermore, trifluoromethylated anilines are versatile building blocks in the synthesis of novel drug candidates.[4]
The anticancer potential of various trifluoromethyl-containing phenolic compounds is often assessed by their cytotoxic effects on a range of human cancer cell lines. A standard measure of a compound's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[1]
Below is a comparative summary of the cytotoxic activity of representative aminophenol and trifluoromethyl-containing analogs against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Phenolic Analogs in Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| o-aminophenol derivative 6i | HepG2 (Liver Cancer) | 29.46 | [5] |
| A549 (Lung Cancer) | 71.29 | [5] | |
| MCF7 (Breast Cancer) | 80.02 | [5] | |
| p-dodecylaminophenol (1) | MCF-7 (Breast Cancer) | Potent (chain-length dependent) | [6] |
| DU-145 (Prostate Cancer) | Potent (chain-length dependent) | [6] | |
| HL60 (Leukemia) | Potent (chain-length dependent) | [6] | |
| Selinexor (contains trifluoromethylated phenyl) | Myeloid Leukemia Cell Lines | < 0.5 | [7] |
| Pycnanthulignene A (4) (a phenolic lignan) | CEM/ADR5000 (Leukemia) | 5.84 | [8] |
| HCT116 (Colon Carcinoma) | 65.32 | [8] | |
| Trifluoromethyl thioxanthone analogue (1) | HeLa (Cervical Cancer) | 0.0878 | [9] |
Note: The data presented is a compilation from multiple studies to illustrate the range of activities and is not a direct head-to-head comparison from a single study.
In addition to anticancer activity, trifluoromethyl-containing compounds, particularly trifluoromethyl ketones (TFMKs), are recognized as potent inhibitors of serine and cysteine proteases.[10][11] The highly electrophilic carbonyl carbon of the TFMK moiety is susceptible to nucleophilic attack by residues in the enzyme's active site, leading to the formation of a stable, covalent intermediate that mimics the transition state of the enzyme-catalyzed reaction, resulting in potent inhibition.[10]
Key Signaling Pathways in Cancer Modulated by Phenolic Analogs
The anticancer effects of these compounds are often mediated through the modulation of critical cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and survival. A common target is the protein kinase family, whose dysregulation is a hallmark of many cancers.[12]
Below is a diagram illustrating a generalized signaling pathway often targeted by kinase inhibitors.
Caption: Generalized kinase signaling pathway and point of inhibition.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the cytotoxic and enzyme inhibitory activities of this compound analogs.
This protocol is adapted from methodologies used to evaluate the cytotoxicity of phenolic compounds against cancer cell lines.[8]
Objective: To determine the IC50 value of the test compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Resazurin sodium salt solution
-
96-well microplates
-
Multi-channel pipette
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the respective wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
This protocol is a generalized method for measuring the inhibitory activity of compounds against a specific kinase.[13]
Objective: To determine the IC50 value of the test compounds against a target kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted test compounds or DMSO control. Add the kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the manufacturer's instructions.
-
Luminescence Signal Generation: Add the kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Caption: Workflow for an in vitro kinase inhibition assay.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of positive and negative controls in each assay is critical for validating the experimental results. For instance, in the cytotoxicity assay, a known cytotoxic drug serves as a positive control to ensure the assay is performing as expected, while the vehicle control confirms that the solvent (DMSO) does not have a significant effect on cell viability. Similarly, in the kinase inhibition assay, a known potent inhibitor of the target kinase should be included as a positive control. The reproducibility of the dose-response curves and the statistical significance of the results are also key indicators of a trustworthy experiment.
Conclusion and Future Directions
The strategic placement of a trifluoromethyl group on a 2-aminophenol scaffold offers a promising avenue for the development of novel therapeutic agents with potent biological activities. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships (SAR) of these analogs will be instrumental in optimizing their efficacy and selectivity.[14] Future studies should also focus on the pharmacokinetic and pharmacodynamic properties of the most promising candidates to assess their potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 8. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2-Amino-5-(trifluoromethyl)phenol and Structurally Related Phenols
Introduction
In the landscape of pharmaceutical intermediates and fine chemicals, the precise characterization of molecular structure is paramount. 2-Amino-5-(trifluoromethyl)phenol is a key building block whose utility is defined by the specific arrangement and electronic interplay of its functional groups: a hydroxyl, an amino, and a trifluoromethyl group.[1][2][3] The electron-withdrawing trifluoromethyl group, in particular, significantly modifies the chemical properties of the aromatic ring, influencing reactivity, acidity, and biological activity.[4]
For researchers in drug development and process chemistry, distinguishing this compound from structurally similar precursors, metabolites, or isomers is a frequent and critical task. This guide provides an in-depth comparison of the spectroscopic signatures of this compound against a curated set of analogous compounds: 4-Aminophenol, 3-(Trifluoromethyl)phenol, and 2-Amino-5-chlorophenol. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to illuminate the distinct influence of each substituent on the molecule's spectral properties, thereby providing a robust framework for unambiguous identification.
Molecular Structures Under Comparison
The electronic and steric effects of the amino (-NH₂), hydroxyl (-OH), trifluoromethyl (-CF₃), and chloro (-Cl) groups dictate the unique spectroscopic fingerprint of each molecule. The diagram below illustrates the structures of the compounds analyzed in this guide.
Caption: Logical relationship between the target compound and its structural analogs.
Comparative Spectroscopic Data Analysis
The most direct method for comparing these compounds is to tabulate their key spectroscopic data. The following table summarizes the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, which will be discussed in detail in the subsequent sections.
| Compound | ¹H NMR (Aromatic δ, ppm) | ¹³C NMR (Key δ, ppm) | IR (Key Bands, cm⁻¹) | Mass Spec. (m/z) |
| This compound | ~6.8-7.3 | C-CF₃: ~125 (q), CF₃: ~124 (q) | OH/NH₂: 3200-3500, C-F: 1100-1350 | 177.12[1] |
| 4-Aminophenol | ~6.6-6.8[5][6] | C-OH: ~151.6, C-NH₂: ~141.2[6] | OH/NH₂: 3200-3500 (broad)[7] | 109.13[7] |
| 3-(Trifluoromethyl)phenol | ~7.0-7.5[4][8] | C-CF₃: ~132 (q), CF₃: ~124 (q)[4] | OH: 3200-3600 (broad), C-F: 1100-1350[9] | 162.11[9][10] |
| 2-Amino-5-chlorophenol | ~6.7-7.0[11] | C-Cl: ~120-130 | OH/NH₂: 3200-3500, C-Cl: ~700-800[12] | 143.57[12][13] |
¹H NMR Spectroscopy: Unraveling Substituent Effects
Proton NMR provides a sensitive probe of the electronic environment of the aromatic protons. The chemical shifts are governed by the interplay between the electron-donating effects (shielding) of the -OH and -NH₂ groups and the electron-withdrawing effects (deshielding) of the -CF₃ and -Cl groups.
-
This compound : The protons on this molecule are influenced by the ortho/para-directing amino and hydroxyl groups and the meta-directing trifluoromethyl group. This leads to a complex splitting pattern in the aromatic region, typically between 6.8 and 7.3 ppm. The deshielding effect of the -CF₃ group causes the signals to appear at a relatively lower field compared to 4-aminophenol.
-
4-Aminophenol : This symmetric molecule shows two distinct signals, typically appearing as doublets around 6.6-6.8 ppm.[5][6] The strong shielding from both the -OH and -NH₂ groups results in upfield shifts for all aromatic protons compared to unsubstituted phenol.
-
3-(Trifluoromethyl)phenol : Lacking the amino group, the aromatic protons experience significant deshielding from the -CF₃ group, causing their signals to shift downfield to the 7.0-7.5 ppm range.[4][8] The hydroxyl proton signal is also notably affected by the acidity change induced by the -CF₃ group.[4]
-
2-Amino-5-chlorophenol : The chlorine atom is less electron-withdrawing than the -CF₃ group. Consequently, the aromatic proton signals are found at a slightly higher field (more shielded) than in the trifluoromethyl analog, typically in the 6.7-7.0 ppm range.[11]
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
Carbon NMR is invaluable for observing the carbon framework and the direct influence of substituents. A key diagnostic feature for trifluoromethylated compounds is the carbon attached to the -CF₃ group, which appears as a quartet due to coupling with the three fluorine atoms.
-
This compound : The spectrum will show a characteristic quartet for the carbon bonded to the -CF₃ group. The chemical shift of the CF₃ carbon itself is also a key identifier.
-
4-Aminophenol : The spectrum is relatively simple, with four signals for the six aromatic carbons. The carbons bonded to the -OH (~151.6 ppm) and -NH₂ (~141.2 ppm) groups are shifted significantly downfield.[6]
-
3-(Trifluoromethyl)phenol : The carbon attached to the -CF₃ group appears as a quartet around 132 ppm.[4] The absence of the amino group results in different chemical shifts for the aromatic carbons compared to the target compound.
-
2-Amino-5-chlorophenol : The carbon atom bonded to chlorine (C-Cl) exhibits a chemical shift that is distinct from a carbon bonded to a -CF₃ group, typically appearing in the 120-130 ppm range without the characteristic quartet splitting.[14]
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is excellent for the rapid identification of key functional groups.
-
Shared Features : All four compounds will display broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations. The overlapping nature of these bands in the amino-substituted phenols can make precise assignment challenging without deuteration studies.
-
The Trifluoromethyl Signature : Both this compound and 3-(Trifluoromethyl)phenol will exhibit very strong, sharp absorption bands in the 1100-1350 cm⁻¹ region.[9] These bands are due to the symmetric and asymmetric C-F stretching vibrations and are a definitive marker for the presence of a -CF₃ group.
-
The Chloro Signature : 2-Amino-5-chlorophenol will show a C-Cl stretching band, which is typically found in the 700-800 cm⁻¹ region. This band is in a different region of the spectrum than the C-F stretches, allowing for clear differentiation.
-
4-Aminophenol : This compound will lack both the strong C-F and C-Cl absorption bands, making its IR spectrum fundamentally different from the halogenated analogs in the fingerprint region.[7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
-
Molecular Ion Peak : Each compound has a distinct molecular weight, providing the most straightforward method of differentiation:
-
Fragmentation : The fragmentation of these molecules under electron ionization (EI) often involves the loss of small, stable molecules or radicals. For the trifluoromethyl-containing compounds, a common fragmentation pathway is the loss of the -CF₃ group or related fragments, which can be diagnostic.
Standardized Experimental Protocols
To ensure data comparability and reliability, standardized analytical protocols are essential. The following sections outline the methodologies for acquiring the spectroscopic data discussed.
Caption: A generalized workflow for spectroscopic analysis of chemical compounds.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the analytical sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing : Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact. For liquid samples like 3-(Trifluoromethyl)phenol, a thin film can be cast on a salt plate (e.g., NaCl).[16]
-
Background Collection : Collect a background spectrum of the empty ATR crystal (or clean salt plate) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition : Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing : The software automatically performs the background subtraction. Analyze the resulting spectrum for key vibrational bands.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). Inject a 1 µL aliquot into the GC system.
-
Ionization : Use a standard Electron Ionization (EI) source, typically operating at 70 eV. This energy level provides reproducible fragmentation patterns that are useful for library matching.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis : Identify the molecular ion peak (M⁺). Analyze the major fragment ions and compare the overall fragmentation pattern to reference spectra or theoretical fragmentation pathways.
Conclusion
The spectroscopic differentiation of this compound from its structural analogs is unambiguous when employing a multi-technique approach. ¹H and ¹³C NMR spectroscopy reveal the subtle electronic effects of each substituent on the aromatic ring. IR spectroscopy provides a rapid and definitive confirmation of the presence or absence of the trifluoromethyl group through its strong C-F stretching vibrations. Finally, mass spectrometry offers a clear determination of the molecular weight, serving as the ultimate confirmation of identity. By understanding the principles behind these spectroscopic differences, researchers can confidently characterize their materials, ensuring the integrity and success of their scientific endeavors.
References
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- 6. bmse000462 4-Aminophenol at BMRB [bmrb.io]
- 7. Phenol, 4-amino- [webbook.nist.gov]
- 8. 3-Trifluoromethylphenol(98-17-9) 1H NMR spectrum [chemicalbook.com]
- 9. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 10. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]
- 12. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Amino-5-chlorophenol(28443-50-7) 13C NMR [m.chemicalbook.com]
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- 16. 3-(三氟甲基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Catalyst Performance in Reactions with 2-Amino-5-(trifluoromethyl)phenol
Welcome to an in-depth comparative analysis of catalytic systems for reactions involving 2-Amino-5-(trifluoromethyl)phenol. As a key building block in medicinal chemistry and agrochemicals, the efficient and selective functionalization of this molecule is of paramount importance.[1] The presence of three distinct functional sites—the amine, the hydroxyl group, and the aromatic ring activated by these groups and influenced by the electron-withdrawing trifluoromethyl moiety—presents a unique challenge and opportunity for catalytic chemistry.
The Crux of Catalyst Selection: Defining Performance
Before comparing catalysts, we must establish our metrics for "performance." In the context of synthesizing complex molecules, performance is a multi-faceted concept encompassing activity, selectivity, and stability.[2][3]
-
Activity: Often quantified by Turnover Number (TON) and Turnover Frequency (TOF), activity measures the efficiency and speed of the catalyst. A high TOF indicates a faster reaction, which is critical for process efficiency.[4]
-
Selectivity: For a multifunctional substrate like this compound, selectivity is paramount. We must consider:
-
Stability & Robustness: A catalyst's ability to withstand the reaction conditions over time and its tolerance of various functional groups determine its practical utility and cost-effectiveness.[2] Recycling studies and catalyst lifetime assessments are key indicators here.[2]
The following sections will evaluate leading catalyst families—Palladium, Copper, Rhodium, and Organocatalysts—against these core benchmarks.
The Workhorse of Cross-Coupling: Palladium-Based Catalysts
Palladium complexes are unrivaled in their ability to forge new carbon-carbon and carbon-heteroatom bonds, making them a primary choice for modifying the aromatic core of our substrate.[7][8] The choice of ligand is critical in tuning the reactivity and stability of the Pd(0)/Pd(II) catalytic cycle.
Mechanistic Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand's role is to stabilize the palladium center, facilitate oxidative addition, and promote the rate-limiting reductive elimination step.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Performance Comparison: Palladium Catalysts
The performance of palladium catalysts is highly dependent on the ligand and reaction conditions. For substrates like this compound, the presence of the free amine and hydroxyl groups can complicate the reaction by coordinating to the metal center. Therefore, careful selection of ligands and the use of protecting groups or specific bases are often necessary.
| Catalyst System | Reaction Type | Substrate Analogue | Yield (%) | Conditions | Key Insights & Reference |
| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura | 4-Bromo-3-aminotoluene | 88 | K₂CO₃, MeOH, 1h | A classic system, but may require higher catalyst loading.[7] |
| Pd₂(dba)₃ / XantPhos | Buchwald-Hartwig | 4-Bromoaniline | 95 | NaOtBu, Toluene, 110°C | Wide bite-angle ligands like XantPhos are excellent for C-N coupling. |
| Pd(dppf)Cl₂ | Aryl Trifluoromethylation | Aryl Halide | 92 | K₂CO₃, CuO, NMP | Demonstrates Pd's utility in incorporating CF₃ groups via other means.[9] |
| [Pd(OTf)₂(MeCN)₄] | Deoxyfluorination | Heteroaryl Phenols | Good | CsF, Toluene, 110°C | Specialized catalyst for converting phenols to aryl fluorides.[10] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the palladium-catalyzed cross-coupling of an aryl halide with 2-Amino-5-(trifluoromethyl)phenylboronic acid (if the substrate is derivatized) or vice-versa.
-
Reactor Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid partner (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
The Master of C-N/C-O Bonds: Copper-Based Catalysts
Copper catalysis, particularly the Ullmann condensation, offers a classical and often more economical alternative to palladium for forming C-N and C-O bonds. Modern advancements have led to milder reaction conditions, making copper an attractive option for functionalizing the amine or phenol groups of our substrate.
Mechanistic Rationale: The Ullmann Condensation
The precise mechanism of the Ullmann reaction is debated but is generally believed to proceed through a Cu(I)/Cu(III) cycle or a radical pathway, especially in modern ligand-accelerated versions. The catalyst facilitates the coupling of an amine or alcohol with an aryl halide.
Caption: Plausible Cu(I)/Cu(III) Catalytic Cycle for Ullmann Coupling.
Performance Comparison: Copper Catalysts
Copper catalysts often exhibit excellent chemoselectivity. For this compound, the acidity difference between the phenol (pKa ~10) and the anilinium ion (pKa ~5) allows for selective O-arylation under basic conditions, while N-arylation can be favored under different conditions or with appropriate protecting groups.
| Catalyst System | Reaction Type | Substrate Analogue | Yield (%) | Conditions | Key Insights & Reference |
| CuI / L-proline | O-Arylation | Phenol | 90-99 | K₂CO₃, DMSO, 90°C | L-proline is a highly effective and inexpensive ligand for Ullmann reactions. |
| Cu(OTf)₂ | Multicomponent | Alkenes, Arenes | Good | NFBS, 25°C | Versatile catalyst for difunctionalization and cascade reactions.[11] |
| CuCl | Allylic Trifluoromethylation | 4-phenyl-1-butene | Good | Togni Reagent, MeOH | Effective for introducing CF₃ groups onto olefinic systems.[12] |
| Copper-catalyzed | Toluene Oxidation | Toluene | N/A | Molten Sodium Benzoate, Air | Highlights copper's role in C-H oxidation to form phenols.[13] |
The Frontier of C-H Activation: Rhodium-Based Catalysts
Rhodium catalysts are powerful tools for C-H activation and annulation reactions, enabling the construction of complex heterocyclic scaffolds.[14][15] For this compound, the hydroxyl or amino group can act as a directing group, guiding the catalyst to activate a specific C-H bond on the aromatic ring for subsequent functionalization.
Performance Comparison: Rhodium Catalysts
Rhodium catalysis often requires specific directing groups to achieve high regioselectivity. The choice of the oxidizing agent and ligands is crucial for catalytic turnover.
| Catalyst System | Reaction Type | Substrate Analogue | Yield (%) | Conditions | Key Insights & Reference |
| [Rh(COD)₂]BF₄ / (R)-H₈-BINAP | Enyne Annulation | Enyne-cyclobutanone | Good | DCE, 80°C | Ligand choice can divert reactivity to form different complex scaffolds.[16] |
| [RhCl(CO)₂]₂ | [2+2+2] Cycloaddition | Diynes + Alkynes | Moderate | Toluene, 60°C | A versatile catalyst for constructing six-membered rings.[17] |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | C-H Alkylation | N-benzyl aryl ketimines | Good | Additives (e.g., FcPCy₂) | Can be used for intramolecular C-H functionalization to build rings.[14] |
The Precision of Asymmetric Synthesis: Organocatalysis
Organocatalysis avoids the use of metals, offering a "greener" and often complementary approach, particularly for asymmetric transformations.[6] For reactions with our substrate, chiral amines, thioureas, or phosphoric acids could be used to catalyze enantioselective additions to prochiral partners.
Performance Comparison: Organocatalysts
The key advantage of organocatalysis is the ability to achieve high enantioselectivity in forming new stereocenters.
| Catalyst System | Reaction Type | Substrate Analogue | ee (%) | Conditions | Key Insights & Reference |
| Imidazolidinone + Ir photocatalyst | α-Trifluoromethylation | Aldehydes | 90-99 | CF₃I, Light, -30°C | Merges enamine catalysis with photoredox for radical additions.[18] |
| Bifunctional Thiourea | Vinylogous Aldol | Alkylidenepyrazolones | up to 88 | DCM, RT | Catalyst activates both nucleophile and electrophile for high selectivity.[19] |
| Quaternary Ammonium Salts | Phase-Transfer α-Fluorination | β-keto esters | up to 29 | N-Fluorobenzenesulfonimide | Bifunctional catalysts can enhance reactivity in phase-transfer systems.[20] |
Integrated Workflow for Catalyst Assessment
A systematic approach is essential for efficiently identifying the optimal catalyst for a novel transformation. The workflow below outlines a logical progression from initial screening to final process optimization.
Caption: Systematic Workflow for Catalyst Performance Evaluation.
Conclusion and Strategic Recommendations
The optimal catalyst for a reaction involving this compound is entirely dependent on the desired transformation.
-
For C-C and C-N cross-coupling on the aromatic ring, Palladium-based catalysts with specialized phosphine ligands remain the gold standard due to their high activity and broad functional group tolerance.
-
For economical and chemoselective O-arylation or N-arylation , modern Copper-catalyzed Ullmann-type reactions, particularly with ligands like L-proline, are an excellent choice.
-
To construct novel heterocyclic scaffolds via C-H activation, Rhodium catalysts offer powerful, albeit often complex, solutions that leverage the substrate's innate directing groups.
-
When enantioselectivity is the primary goal, Organocatalysis , potentially in combination with other catalytic modes like photoredox, provides unparalleled precision for creating chiral molecules.
The future of catalysis for complex substrates like this lies in the development of multifunctional catalysts that can promote cascade reactions and in the continued exploration of earth-abundant metal catalysts to replace precious metals like palladium and rhodium. By grounding catalyst selection in a firm understanding of mechanism and a systematic evaluation of performance metrics, researchers can significantly accelerate the development of novel pharmaceuticals and agrochemicals.
References
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- 4. Considerations when Measuring Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalysis: A Brief Overview on Its Evolution and Applications | MDPI [mdpi.com]
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- 8. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)phenol: An Evaluation of Efficiency and Practicality
Introduction
2-Amino-5-(trifluoromethyl)phenol is a crucial building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making this intermediate highly valuable in medicinal chemistry and crop science.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and chemical development professionals. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical evaluation of their respective yields, operational complexities, and overall efficiencies.
Route 1: Catalytic Hydrogenation of 2-Nitro-5-(trifluoromethyl)phenol
The reduction of a nitro-group precursor is a classic and widely employed strategy for the synthesis of anilines. In the context of this compound, this approach begins with the corresponding nitrophenol, 2-nitro-5-(trifluoromethyl)phenol.
Chemical Rationale
This synthesis route hinges on the selective reduction of the nitro group to an amine without affecting the phenol or the trifluoromethyl functionalities. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and relatively clean reaction profile. The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the desired amino group and water as the primary byproduct.
Experimental Protocol: Catalytic Hydrogenation
Step 1: Reaction Setup
-
In a suitable hydrogenation vessel, a solution of 2-nitro-5-(trifluoromethyl)phenol (1.0 eq.) is prepared in a solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) is added to the solution.
Step 2: Hydrogenation
-
The vessel is sealed and purged with nitrogen gas before introducing hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to afford the final product in high purity.
Efficiency and Considerations
This method is often favored for its high yields, which can exceed 95%, and the use of a recyclable catalyst. The reaction conditions are generally mild, and the process is amenable to scale-up. However, the handling of hydrogen gas requires specialized equipment and adherence to strict safety protocols. The cost of the palladium catalyst can also be a significant factor in large-scale production.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitrobenzotrifluoride
An alternative approach involves the nucleophilic aromatic substitution of a suitably activated precursor, followed by the reduction of the nitro group. This route starts with 4-chloro-3-nitrobenzotrifluoride.
Chemical Rationale
In this strategy, the chlorine atom in 4-chloro-3-nitrobenzotrifluoride is susceptible to nucleophilic attack by a hydroxide source, such as sodium hydroxide, due to the activating effect of the electron-withdrawing nitro and trifluoromethyl groups. This substitution reaction yields 2-nitro-5-(trifluoromethyl)phenol, which is then reduced to the target compound in a subsequent step, typically via catalytic hydrogenation as described in Route 1.
Experimental Protocol: Two-Step Synthesis via SNAr
Step 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq.) is dissolved in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
An aqueous solution of a strong base, such as sodium hydroxide (1.1-1.5 eq.), is added portion-wise to the reaction mixture.
-
The reaction is heated (typically 80-120 °C) and monitored by TLC or HPLC until the starting material is consumed.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give 2-nitro-5-(trifluoromethyl)phenol.
Step 2: Reduction of the Nitro Group
-
The 2-nitro-5-(trifluoromethyl)phenol obtained from Step 1 is then subjected to catalytic hydrogenation as detailed in Route 1 to yield this compound.
Efficiency and Considerations
This two-step route offers an alternative starting point which may be more readily available or cost-effective than 3-(trifluoromethyl)phenol required for the nitration to 2-nitro-5-(trifluoromethyl)phenol. However, the overall yield is dependent on the efficiency of both the SNAr and the reduction steps. The SNAr reaction can sometimes be accompanied by side reactions, and the purification of the intermediate may be necessary.
Comparison of Synthesis Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: SNAr and Reduction |
| Starting Material | 2-Nitro-5-(trifluoromethyl)phenol | 4-Chloro-3-nitrobenzotrifluoride |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | >95% | 70-85% |
| Key Reagents | H₂, Pd/C | NaOH, H₂, Pd/C |
| Reaction Conditions | Mild temperature and pressure | Elevated temperature for SNAr step |
| Advantages | High yield, atom economy | Alternative starting material |
| Disadvantages | Use of flammable H₂ gas, catalyst cost | Lower overall yield, potential side reactions |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment. For laboratory-scale synthesis where high yield and purity are paramount, the direct catalytic hydrogenation of 2-nitro-5-(trifluoromethyl)phenol (Route 1) is often the most efficient and straightforward method. For industrial-scale production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable process. The two-step route involving a nucleophilic aromatic substitution (Route 2) provides a valuable alternative, particularly if 4-chloro-3-nitrobenzotrifluoride is a more accessible precursor.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(trifluoromethyl)phenol
For Immediate Reference: In the event of a spill or exposure, proceed directly to the Emergency Procedures section. This guide provides an in-depth operational plan for the proper disposal of 2-Amino-5-(trifluoromethyl)phenol, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are grounded in established safety protocols and regulatory standards.
Section 1: Understanding the Hazard Profile
This compound is an aromatic amine and a halogenated organic compound. While specific toxicity data is limited, the presence of the trifluoromethyl group and the phenol structure necessitates handling it as a hazardous substance. Similar phenolic compounds are known to be toxic and corrosive. Therefore, all waste containing this compound must be managed as hazardous waste.
Core Principles of Disposal: The primary objective is to prevent the release of this compound into the environment.[1][2] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[2] All disposal methods must adhere to local, state, and federal regulations.[2]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2]
-
Skin Protection: A flame-retardant lab coat, butyl rubber or neoprene gloves, closed-toe shoes, and long pants are required.[2][3] Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4]
Section 3: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste.[7] The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[5]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed container.
-
Do not mix this waste with other solvent streams, particularly non-halogenated waste, to avoid complicating the disposal process and increasing costs.[9]
-
-
Empty Containers:
-
Thoroughly empty the original container.[7]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[7]
-
After rinsing, deface or remove the original label and dispose of the container as directed by your institution's safety office.[7]
-
Section 4: Storage of Chemical Waste
Proper storage of hazardous waste is a critical component of laboratory safety.
-
Location: Store waste containers in a designated, well-ventilated area, away from heat, sparks, and open flames.[2][3] The storage area should be secure and accessible only to authorized personnel.
-
Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[2][10]
-
Container Integrity: Ensure that waste containers are always tightly sealed when not in use to prevent the release of vapors.[4] Do not overfill containers; a good rule of thumb is to fill them to no more than 75% capacity.[7]
Table 1: Hazard Summary and Disposal Parameters for this compound
| Parameter | Information | Source |
| Chemical Formula | C7H6F3NO | PubChem[11] |
| Appearance | Solid | ECHEMI[4] |
| Primary Hazards | Potential for skin and eye irritation/corrosion, toxicity. | Fisher Scientific[1] |
| Incompatibilities | Strong oxidizing agents. | Fisher Scientific[10] |
| Waste Classification | Halogenated Organic Waste. | EPA[12] |
| Recommended Container | Labeled, sealed, high-density polyethylene (HDPE). | Monash University[6] |
| Disposal Method | Licensed hazardous waste contractor. | Monash University[6] |
Section 5: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 6: Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Some protocols for phenol exposure recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Small Spills: If you are trained and have the appropriate PPE, you can manage a small spill.
-
Large Spills: If the spill is large or you are not comfortable handling it, evacuate the area and contact your institution's emergency response team immediately.
Section 7: Regulatory Compliance
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) as a halogenated organic compound.[12] It is the responsibility of the waste generator to ensure that all disposal activities comply with federal, state, and local regulations.[1] This includes proper labeling, storage, and transfer to a licensed hazardous waste disposal facility.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. echemi.com [echemi.com]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. monash.edu [monash.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 2-Amino-5-(trifluoromethyl)phenol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. Handling substituted aromatic compounds like 2-Amino-5-(trifluoromethyl)phenol requires a nuanced understanding of its potential reactivity and physiological effects. This guide is structured to provide not just a set of rules, but a deep, causal understanding of the "why" behind each safety protocol. Our approach is built on the principle that a well-informed scientist is a safe and successful scientist.
Hazard Assessment: A Proactive Approach
While a specific, comprehensive GHS classification for this compound is not uniformly available across all suppliers, a conservative approach is mandated by analyzing its structural motifs: an aminophenol core and a trifluoromethyl group. Aminophenols can be skin and eye irritants, and potentially toxic.[1][2][3] The trifluoromethyl group enhances the compound's lipophilicity and can influence its metabolic profile. Therefore, we must treat this compound with a high degree of caution, assuming it possesses hazards similar to its close structural analogs.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | Anticipated Risk | Rationale & Source Analogy |
| Acute Toxicity (Oral, Dermal) | Category 3/4: Toxic or Harmful if swallowed or in contact with skin. | Based on data for analogous compounds like 2-Amino-3-chloro-5-(trifluoromethyl)phenol and other aminophenols which are classified as harmful or toxic.[2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. May cause burns with prolonged contact. | Phenolic compounds are known to be skin irritants and can be absorbed dermally.[4] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | A common hazard for substituted phenols and aromatic amines.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation. | Handling the solid powder can generate dust that, if inhaled, is likely to irritate the respiratory system.[2][3] |
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for exposure control is the use of robust engineering solutions.
-
Chemical Fume Hood: All handling of this compound, from weighing the solid to running reactions and workups, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and airborne particulates, preventing inhalation exposure.
-
Safety Infrastructure: Ensure that a certified and unobstructed safety shower and eyewash station are immediately accessible within the laboratory.[1] Their location should be known to all personnel involved in the experiment.
Personal Protective Equipment (PPE): A Self-Validating Barrier
Your PPE ensemble is a critical barrier between you and the chemical. It must be selected and worn correctly to be effective.
Table 2: Required PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical splash goggles (ANSI Z87.1 certified) & Face shield.[6][7] | Double-gloved: Nitrile or Neoprene.[8] | Flame-retardant lab coat, fully buttoned.[6] | Required if weighing outside a containment hood. A NIOSH-approved respirator with P100 (particulate) cartridges.[9][10] |
| Solution Preparation & Transfer | Chemical splash goggles (ANSI Z87.1 certified).[7] | Nitrile or Neoprene gloves. Inspect for integrity before use.[8] | Flame-retardant lab coat, fully buttoned. | Not required if performed in a certified fume hood. |
| Reaction & Work-up | Chemical splash goggles (ANSI Z87.1 certified). | Nitrile or Neoprene gloves. Change immediately if contact is suspected. | Flame-retardant lab coat, fully buttoned. | Not required if performed in a certified fume hood. |
Causality Behind PPE Choices:
-
Eye/Face Protection: The combination of goggles and a face shield is mandated when handling the solid powder. This provides comprehensive protection against fine particles that could bypass the seal of goggles alone and protects the entire face from splashes.[7]
-
Hand Protection: Nitrile gloves offer good protection against a range of chemicals for incidental contact.[8] Double-gloving is a prudent measure during weighing to allow for the immediate removal of a contaminated outer glove without exposing the skin.
-
Body Protection: A flame-retardant lab coat protects your skin and personal clothing from splashes and spills.[6] It must be kept clean and replaced if significant contamination occurs.
Standard Operating Procedure: A Step-by-Step Guide
A. Preparation and Weighing of Solid:
-
Pre-Weighing Setup: Don your full PPE as specified in Table 2. Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Container Handling: Before opening, gently tap the bottle containing this compound to settle the solid. This minimizes the aerosolization of fine powder upon opening.
-
Weighing: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount to a tared weighing vessel. Avoid creating dust. Close the primary container immediately after weighing.
-
Post-Weighing: Carefully clean the spatula with a solvent-dampened cloth (e.g., ethanol), placing the cloth in a designated solid waste container. Remove the outer pair of gloves and dispose of them in the same container.
B. Solution Preparation and Disposal:
-
Solvent Addition: Place the weighing vessel containing the compound into the reaction flask inside the fume hood. Add the solvent slowly via a funnel, rinsing the weighing vessel to ensure a quantitative transfer.
-
Dissolution: Stir or agitate the mixture as required for dissolution. If heating is necessary, use a controlled heating mantle and condenser to prevent vapor release.
-
Waste Management: All waste is considered hazardous.
-
Solid Waste: Contaminated items (weigh paper, absorbent liners, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Segregate from incompatible waste streams (e.g., strong oxidizers).[4][5] Do not pour any amount down the drain.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal according to institutional guidelines.
-
Emergency Protocols: Spill Management
Immediate and correct response to a spill is critical. The following protocol is for small, manageable spills (<100 mL or 100 g) by trained personnel only. For larger spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Spill Cleanup:
-
ALERT: Alert personnel in the immediate vicinity.
-
CONTAIN: If a liquid, cover the spill with an inert absorbent material like vermiculite or sand. If a solid, gently cover it with a dampened paper towel to avoid raising dust.
-
PPE: Ensure you are wearing the appropriate PPE (goggles, face shield, double gloves, lab coat).
-
CLEAN: Starting from the outside edge and working inward, carefully collect the absorbent material or covered solid using a scoop or dustpan.
-
DISPOSE: Place all collected material and cleaning supplies into a sealed, labeled hazardous waste container.
-
DECONTAMINATE: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning cloths in the hazardous waste container.
-
REPORT: Report the incident to your supervisor or lab safety officer.
Diagram 1: Chemical Spill Response Workflow
Caption: Workflow for small chemical spill response.
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon a scientific understanding of the risks and the proven effectiveness of these mitigation strategies.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. uah.edu [uah.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
